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  • Product: N-Benzoyl-5-methylcytidine
  • CAS: 160107-15-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of N-Benzoyl-5-methylcytidine

Executive Summary N-Benzoyl-5-methylcytidine is a critical modified nucleoside that serves as a fundamental building block in the synthesis of therapeutic oligonucleotides. Its structural modifications—the N4-benzoyl pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Benzoyl-5-methylcytidine is a critical modified nucleoside that serves as a fundamental building block in the synthesis of therapeutic oligonucleotides. Its structural modifications—the N4-benzoyl protecting group and the 5-methyl group on the cytosine base—are not merely synthetic conveniences; they impart specific, desirable physicochemical properties that enhance synthesis efficiency, thermal stability, and biological resistance of the final oligonucleotide product. This guide provides a comprehensive exploration of these properties, offering researchers, scientists, and drug development professionals a detailed understanding grounded in empirical data and established methodologies. We will delve into the molecule's synthesis, solubility, stability, and spectroscopic signature, providing both the "what" and the "why" behind its characterization.

Introduction: The Strategic Importance of N-Benzoyl-5-methylcytidine

In the rapidly advancing field of nucleic acid therapeutics, the precision of oligonucleotide synthesis is paramount. Modified nucleosides are cornerstone components in this endeavor, designed to overcome the inherent limitations of their natural counterparts. N-Benzoyl-5-methylcytidine is a prime example of strategic chemical design, addressing key challenges in both the synthesis and application of oligonucleotides.

  • The Role of the 5-Methyl Group: The methylation at the C5 position of the cytosine ring is a modification found in nature, particularly in epigenetic regulation. In synthetic oligonucleotides, this modification significantly increases the thermal stability of duplexes formed with complementary strands and provides crucial resistance against degradation by certain nucleases.

  • The Necessity of the N-Benzoyl Protecting Group: The exocyclic amine (N4) of cytidine is a reactive site that must be protected during the iterative chemical cycles of solid-phase oligonucleotide synthesis. The benzoyl group serves as a robust, base-labile protecting group.[1] It prevents unwanted side reactions at the N4 position during the phosphoramidite coupling steps. Furthermore, the bulky, aromatic nature of the benzoyl group enhances the solubility of the nucleoside phosphoramidite in organic solvents like acetonitrile, which is critical for efficient coupling reactions.[1]

This guide will systematically dissect the properties that arise from this unique combination of modifications.

Synthesis and Structural Confirmation

The synthesis of N-Benzoyl-5-methylcytidine and its derivatives, such as the phosphoramidite building blocks used in automated synthesis, involves a multi-step process. A generalized pathway involves the selective benzoylation of the N4-amino group of 5-methylcytidine, followed by the introduction of other protecting groups like the 5'-O-dimethoxytrityl (DMT) group, and finally, phosphitylation at the 3'-hydroxyl position.[2]

The purity of the final phosphoramidite is a critical determinant of the yield and quality of the final oligonucleotide. Impurities can lead to truncated sequences or other difficult-to-remove modifications, compromising the therapeutic efficacy and safety of the product.

G Fig. 1: Generalized Synthesis & Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Quality Control & Analysis Start 5-Methylcytidine Step1 N4-Benzoylation Start->Step1 Step2 5'-O-DMT Protection Step1->Step2 Step3 3'-Phosphitylation Step2->Step3 Pur Chromatographic Purification Step3->Pur NMR NMR Spectroscopy Pur->NMR MS Mass Spectrometry Pur->MS HPLC HPLC Purity Pur->HPLC G Fig. 2: Stability Assessment Workflow cluster_stress Stress Conditions cluster_sampling Time-Course Sampling Start Compound Stock (in DMSO) Acid Acidic Medium (e.g., 1N HCl) Start->Acid Base Basic Medium (e.g., 1N NaOH) Start->Base Sample Aliquot Withdrawal (T=0, 1, 2, 4... hrs) Acid->Sample Base->Sample Quench Neutralization Sample->Quench Analysis HPLC Analysis (% Parent Remaining) Quench->Analysis

Caption: Workflow for kinetic stability analysis under stress conditions.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), measures a compound's preference for a lipid (nonpolar) versus an aqueous (polar) environment. [3]It is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). [4]For N-Benzoyl-5-methylcytidine derivatives, the addition of the benzoyl and DMT groups significantly increases lipophilicity compared to the parent nucleoside. A computed logP of 5.6 for the DMT-protected version indicates a strong preference for the lipid phase. [5]This high lipophilicity is advantageous for crossing cell membranes but must be balanced to maintain sufficient aqueous solubility for formulation. [3][4]

Spectroscopic Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule.

  • ¹H NMR: The spectrum will show characteristic signals for the protons on the sugar moiety, the pyrimidine ring, the methyl group, and the aromatic benzoyl and DMT groups. The downfield shift of the N-H proton resonance can provide information on hydrogen bonding. [6]For example, in N4-Benzoylcytidine, the anomeric proton (H1') typically appears around 5.8 ppm, while the aromatic protons of the benzoyl group are found between 7.3 and 8.1 ppm. [7]* ¹³C NMR: The ¹³C spectrum complements the proton data, showing distinct signals for each carbon, including the carbonyl carbon of the benzoyl group (typically ~165-170 ppm) and the carbons of the sugar and aromatic rings.

Protocol for NMR Sample Preparation and Acquisition [8] Causality: The choice of a deuterated solvent is critical to avoid large interfering solvent signals in the ¹H NMR spectrum. DMSO-d6 is often chosen for its excellent solvating power for a wide range of organic molecules, including protected nucleosides. Referencing the chemical shifts to the residual solvent peak ensures data accuracy and comparability across different instruments. [8][9]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Referencing: Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). [8]

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million. Fragmentation patterns observed in MS/MS experiments can further confirm the structure. A key fragmentation pathway for benzoyl derivatives is the characteristic formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105 and the subsequent loss of CO to form the phenyl cation (C₆H₅⁺) at m/z 77. [10]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Key Vibrational Bands:

    • C=O Stretch (Amide): A strong absorption band around 1650-1680 cm⁻¹ corresponding to the benzoyl carbonyl group.

    • C=O Stretch (Pyrimidine): A band around 1700-1720 cm⁻¹ from the C2-carbonyl of the cytosine ring.

    • Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.

    • C-O Stretch: Strong bands in the 1000-1250 cm⁻¹ region from the ribose sugar and DMT ether linkages. [11]

Conclusion

N-Benzoyl-5-methylcytidine is a highly engineered molecule whose physicochemical properties are precisely tailored for its role in therapeutic oligonucleotide synthesis. Its enhanced solubility in organic solvents, coupled with the strategic lability of its protecting groups, facilitates high-efficiency automated synthesis. The 5-methyl modification provides enzymatic resistance and thermal stability to the resulting oligonucleotide. A thorough understanding and rigorous characterization of its properties—from solubility and stability to its detailed spectroscopic signature—are essential for ensuring the quality, consistency, and ultimate success of the advanced therapies that rely upon it. This guide provides the foundational knowledge and methodological framework for researchers to confidently utilize and evaluate this critical synthetic building block.

References

  • A Comparative Analysis of N4-Benzoyl-5'-O-DMT-5-methylcytidine Purity in Oligonucleotide Synthesis. Benchchem.
  • N4-Benzoyl-2'-O-(2-ethoxyethyl)-5-methylcytidine synthesis. Chemicalbook.
  • Technical Support Center: 4'-C-Ethynyl Nucleoside Stability. Benchchem.
  • N4-BENZOYL-5'-O-(DIMETHOXYTRITYL)-5-METHYL-2'-O-METHYLCYTIDINE synthesis. Chemicalbook.
  • N-Benzoyl-5'-o-dmtr-2'-o-(2-methoxyethyl)-5-methyl cytidine. CymitQuimica.
  • N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy-5-methylcytidine. PubChem.
  • N-Benzoyl-5'-O-(bis(p-methoxyphenyl)benzyl)-2'-deoxycytidine 3'-benzoate. Benchchem.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Beilstein Journals.
  • Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers.
  • Synthesis and investigation of the 5-formylcytidine modified, anticodon stem and loop of the human mitochondrial tRNAMet. ResearchGate.
  • Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. ETH Library.
  • General Experimental Protocol for Determining Solubility. Benchchem.
  • Infrared and nuclear magnetic resonance spectroscopic study of secondary amide hydrogen bonding in benzoyl PABA derivatives (retinoids). PubMed.
  • Interaction and Association of Bases and Nucleosides in Aqueous Solutions'.
  • 5-Methylcytidine. PubChem.
  • N4-Benzoyl-5-O-DMT-2-O-(2-Methoxyethyl)-5-methylcytidine. Amerigo Scientific.
  • N4-Benzoyl-5'-O-DMT-5-methylcytidine. CD BioGlyco.
  • The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. ResearchGate.
  • N4-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine. CD BioGlyco.
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • Reactivity-dependent profiling of RNA 5-methylcytidine dioxygenases.
  • An IR study of benzoyl chloride adsorbed on KA, NaA, and CaA zeolites.
  • Photochemical Stability of 5-Methylcytidine Relative to Cytidine: Photophysical Insight for mRNA Therapeutic Applications. ChemRxiv.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC.
  • Infrared Spectroscopy of RNA Nucleosides in a Wide Range of Temperatures. MDPI.
  • Infrared Spectra of Benzoyl Halides and their Substituted Derivatives. Sci-Hub.
  • A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives. Benchchem.
  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC.
  • Assessment Criteria, Stability Protocol and Additional Specification Requirements. Contracts Finder.
  • Drug-like Properties and Fraction Lipophilicity Index as a combined metric. IAPC Journals.
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.
  • CAS 166593-57-3 (5'-O-DMT-N4-Benzoyl-5-methyl-2'-O-methylcytidine 3'-CE phosphoramidite). BOC Sciences.
  • N4-Benzoylcytidine(13089-48-0) 1H NMR spectrum. ChemicalBook.
  • 5-methylcytidine (m5C). Modomics - A Database of RNA Modifications.
  • Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. PMC.
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  • Stability Study Protocol Overview. Scribd.
  • A Nanoparticle-Based Strategy to Stabilize 5-Azacytidine and Preserve DNA Demethylation Activity in Human Cardiac Fibroblasts. PMC.
  • Multinuclear 1H/13C/15N chemical shift assignment of therapeutic octreotide acetate performed at natural abundance. OSTI.gov.

Sources

Exploratory

Engineering Therapeutic Oligonucleotides: A Technical Whitepaper on N-Benzoyl-5-methylcytidine

Executive Summary The development of therapeutic oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), relies heavily on the precise incorporation of modified nucleosides. Amo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of therapeutic oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), relies heavily on the precise incorporation of modified nucleosides. Among these, 5-methylcytidine (m5C) plays a pivotal role in enhancing duplex thermal stability and providing critical resistance against nuclease degradation[1]. However, to successfully incorporate m5C into a growing oligonucleotide chain via Solid-Phase Oligonucleotide Synthesis (SPOS), the reactive functional groups of the nucleoside must be temporarily masked.

This technical guide explores the physicochemical properties, mechanistic rationale, and experimental protocols surrounding N-Benzoyl-5-methylcytidine and its derivatives, providing a comprehensive framework for drug development professionals.

Physicochemical Profiling and Molecular Data

To engineer high-fidelity oligonucleotides, researchers utilize specific protected derivatives of 5-methylcytidine. The base molecule, N-Benzoyl-5-methylcytidine, is further functionalized with a 5'-O-Dimethoxytrityl (DMT) group and a 3'-phosphoramidite moiety to enable sequential coupling[1].

Below is a consolidated table of the critical quantitative data for these compounds:

Compound NameCAS NumberMolecular Weight ( g/mol )Chemical FormulaPrimary Application
N-Benzoyl-5-methylcytidine 160107-15-3361.35C₁₇H₁₉N₃O₆Core intermediate for phosphoramidite synthesis.
N4-Benzoyl-5'-O-DMT-5-methylcytidine 160107-17-5[2]663.72[2]C₃₈H₃₇N₃O₈[2]Protected building block for epigenetic research and SPOS[2].

Mechanistic Insights: The Causality of Chemical Protection

In chemical synthesis, every protecting group serves a highly specific, causal function. The design of N4-Benzoyl-5'-O-DMT-5-methylcytidine is a masterclass in orthogonal protection strategies:

  • N4-Benzoyl (Bz) Protection: The exocyclic amine at the N4 position of cytosine is highly nucleophilic. During the phosphoramidite coupling phase, an unprotected amine would attack the activated phosphoramidite of the incoming nucleotide, resulting in aberrant branched oligonucleotides. The benzoyl group provides both steric hindrance and electron withdrawal, effectively passivating the amine until final deprotection[1].

  • 5'-O-Dimethoxytrityl (DMT) Protection: The DMT group protects the 5'-hydroxyl. Because DMT is highly acid-labile, it can be selectively removed using a weak acid (like Trichloroacetic acid) without cleaving the nucleobase from the sugar or stripping the N4-Benzoyl group. This enables the precise, one-by-one sequential addition of nucleotides[1].

  • 5-Methylation: The addition of a methyl group at the C5 position alters the hydration spine of the DNA/RNA duplex, increasing the melting temperature ( Tm​ ) by approximately 0.5°C per modification. It also mimics natural epigenetic marks, which can modulate immune recognition of synthetic therapeutic RNAs[2].

Protection_Logic Core 5-Methylcytidine Core N4 N4-Benzoyl (Bz) Protection Core->N4 Prevents branching O5 5'-O-DMT Protection Core->O5 Enables sequential addition O3 3'-O-Phosphoramidite Activation Core->O3 Drives coupling reaction

Functional logic of protecting groups in N4-Benzoyl-5'-O-DMT-5-methylcytidine.

Solid-Phase Oligonucleotide Synthesis (SPOS) Workflow

The synthesis of oligonucleotides using N4-Benzoyl-5'-O-DMT-5-methylcytidine phosphoramidite follows a cyclical, four-step process. High purity of the phosphoramidite is critical; reactive impurities can lead to truncated sequences (n-1, n-2 products) that drastically reduce the yield of the full-length product (FLP)[1].

SPOS_Cycle Start Solid Support (CPG) Detritylation 1. Detritylation (TCA in DCM) Start->Detritylation Coupling 2. Coupling (N4-Bz-5-Me-dC + Activator) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Ac2O / NMI) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Iodine / Pyridine / H2O) Capping->Oxidation Oxidation->Detritylation Next Cycle Cleavage Cleavage & Deprotection (Ammonia, 55°C) Oxidation->Cleavage Final Cycle

Solid-Phase Oligonucleotide Synthesis (SPOS) cycle using phosphoramidite chemistry.

Step-by-Step Experimental Protocol

This protocol outlines the high-fidelity incorporation of N4-Benzoyl-5'-O-DMT-5-methylcytidine into a growing oligonucleotide chain.

Prerequisites:

  • Ensure all reagents are strictly anhydrous. The phosphoramidite must be dissolved in anhydrous acetonitrile (typically 0.1 M) with a moisture content of <30 ppm. Water will prematurely hydrolyze the phosphoramidite, destroying coupling efficiency.

Step 1: Detritylation (Self-Validating Step)

  • Pump 3% Trichloroacetic acid (TCA) in dichloromethane (DCM) through the synthesis column containing the solid support.

  • Validation: Monitor the effluent via UV-Vis spectroscopy at 498 nm. The cleavage of the DMT group releases a bright orange trityl cation. The integration of this absorbance peak directly quantifies the efficiency of the previous coupling step.

  • Wash extensively with anhydrous acetonitrile to remove all traces of acid.

Step 2: Coupling

  • Co-inject the 0.1 M N4-Benzoyl-5'-O-DMT-5-methylcytidine phosphoramidite solution with an acidic activator (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in acetonitrile)[1].

  • Allow the reaction to proceed for 3 to 6 minutes. The activator protonates the diisopropylamino group, making it a good leaving group, which is then nucleophilically attacked by the free 5'-OH of the solid support-bound chain[1].

Step 3: Capping

  • Inject a mixture of Cap A (Acetic anhydride in THF/Lutidine) and Cap B (16% N-methylimidazole in THF)[1].

  • This step permanently acetylates any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent cycles. This causality ensures that failure sequences are truncated early, drastically simplifying downstream HPLC purification[1].

Step 4: Oxidation

  • Inject an oxidizer solution (0.02 M Iodine in THF/Pyridine/Water)[1].

  • The unstable phosphite triester linkage is oxidized to a stable phosphate triester[1].

  • Wash with acetonitrile to prepare for the next cycle.

Downstream Processing: Cleavage and Deprotection

Once the full-length sequence is synthesized, the protecting groups must be removed to yield the biologically active therapeutic.

  • Transfer the solid support to a sealed vial.

  • Add concentrated aqueous ammonium hydroxide (28-30%).

  • Incubate at 55°C for 16 hours.

  • Mechanistic Action: The ammonia performs three simultaneous functions:

    • Cleaves the ester linkage anchoring the oligonucleotide to the solid support.

    • Removes the cyanoethyl protecting groups from the phosphate backbone via β -elimination.

    • Crucially , it hydrolyzes the N4-Benzoyl group from the 5-methylcytidine, restoring the native exocyclic amine required for Watson-Crick base pairing.

References

  • CD BioGlyco. "N4-Benzoyl-5'-O-DMT-5-methylcytidine". CD BioGlyco Product Catalog. Available at:[Link]

  • MolAid. "N-benzoyl-5-methylcytidine - CAS 160107-15-3". MolAid Chemical Database. Available at:[Link]

Sources

Foundational

Introduction to N-Benzoyl-5-methylcytidine and its Significance

An In-Depth Technical Guide to the Mass Spectrometry Analysis of N-Benzoyl-5-methylcytidine This guide provides a comprehensive overview of the mass spectrometric analysis of N-Benzoyl-5-methylcytidine, a modified nucleo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of N-Benzoyl-5-methylcytidine

This guide provides a comprehensive overview of the mass spectrometric analysis of N-Benzoyl-5-methylcytidine, a modified nucleoside of significant interest in drug development and epigenetic research. As a crucial building block in the synthesis of therapeutic oligonucleotides, its precise characterization and quantification are paramount.[1] This document delves into the core principles of its mass spectrometric behavior, offers detailed experimental protocols, and provides a framework for data interpretation, tailored for researchers, scientists, and professionals in the field of drug development.

N-Benzoyl-5-methylcytidine is a derivative of 5-methylcytidine, an important epigenetic marker in DNA.[2] The addition of a benzoyl protecting group at the N4 position enhances its stability and utility in synthetic chemistry, particularly in the automated solid-phase synthesis of modified oligonucleotides.[2] Understanding the mass spectrometric characteristics of this compound is essential for quality control during synthesis, pharmacokinetic studies, and for investigating its role and metabolism in biological systems.

Chemical Properties of N-Benzoyl-5-methylcytidine

A thorough understanding of the chemical properties of N-Benzoyl-5-methylcytidine is fundamental to developing robust analytical methods.

PropertyValueSource
Molecular Formula C₁₇H₁₉N₃O₅[3]
Molecular Weight 345.35 g/mol [3]
Monoisotopic Mass 345.13247 g/mol Calculated
CAS Number 104579-02-4[3]

Note: The properties listed are for the base N-Benzoyl-5-methyl-2'-deoxycytidine. Derivatives with protecting groups like Dimethoxytrityl (DMT) will have significantly different molecular weights.[4]

Principles of Mass Spectrometric Analysis

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of modified nucleosides due to its high sensitivity, selectivity, and ability to provide structural information.[5] Electrospray ionization (ESI) is the preferred ionization technique for these polar molecules, typically operating in positive ion mode to generate protonated precursor ions [M+H]⁺.

Predicted Fragmentation Pattern of N-Benzoyl-5-methylcytidine

Collision-Induced Dissociation (CID) of the protonated molecule [M+H]⁺ is expected to yield characteristic product ions resulting from the cleavage of the glycosidic bond and fragmentation of the benzoyl group.

Key Predicted Fragmentation Pathways:

  • Formation of the Benzoyl Cation: A dominant fragmentation pathway for benzoylated compounds is the cleavage of the amide bond, leading to the formation of a stable benzoyl cation (C₆H₅CO⁺) at a mass-to-charge ratio (m/z) of 105.[6][8] This is often the base peak in the spectrum.

  • Cleavage of the Glycosidic Bond: A characteristic fragmentation of nucleosides is the cleavage of the N-glycosidic bond, resulting in the separation of the nucleobase from the sugar moiety.[7] This would lead to the formation of the protonated N-Benzoyl-5-methylcytosine base.

  • Neutral Loss of the Sugar Moiety: Concomitant with the glycosidic bond cleavage, a neutral loss of the deoxyribose sugar (for the deoxy- form) is expected.

  • Further Fragmentation of the Nucleobase: The protonated N-Benzoyl-5-methylcytosine base can undergo further fragmentation, including the loss of the benzoyl group.

Predicted Fragmentation Diagram

G cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation M [N-Benzoyl-5-methylcytidine+H]⁺ m/z 346.14 F1 Benzoyl Cation m/z 105.03 M->F1 Cleavage of N-C(O) bond F2 [M+H - Deoxyribose]⁺ Protonated N-Benzoyl-5-methylcytosine m/z 230.09 M->F2 Glycosidic Bond Cleavage F3 Phenyl Cation m/z 77.04 F1->F3 Loss of CO F4 [Protonated 5-methylcytosine+H]⁺ m/z 126.07 F2->F4 Loss of Benzoyl Radical

Caption: Predicted fragmentation pathway of protonated N-Benzoyl-5-methylcytidine.

Experimental Protocols

A robust and reproducible LC-MS/MS method is critical for the accurate analysis of N-Benzoyl-5-methylcytidine. The following protocol is a recommended starting point for method development.

Sample Preparation

For the analysis of pure substance (e.g., quality control of synthetic material):

  • Stock Solution Preparation: Accurately weigh a known amount of N-Benzoyl-5-methylcytidine and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution in the initial mobile phase composition.

For analysis from biological matrices (e.g., plasma, tissue homogenate):

  • Protein Precipitation: To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Liquid Chromatography
ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Sample (Pure substance or Biological Matrix) B Protein Precipitation (for biological samples) A->B C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution D->E F LC Separation (C18 Column) E->F G ESI Ionization (Positive Mode) F->G H Tandem MS (MRM) G->H I Peak Integration H->I J Quantification I->J

Caption: General workflow for the LC-MS/MS analysis of N-Benzoyl-5-methylcytidine.

Data Analysis and Interpretation

Qualitative Analysis

The identification of N-Benzoyl-5-methylcytidine is based on the retention time obtained from the liquid chromatography separation and the specific mass transitions observed in the MRM analysis. The presence of the predicted product ions at the correct retention time provides a high degree of confidence in the identification of the analyte.

Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed using the prepared working standard solutions. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Proposed MRM Transitions for Quantification:

Precursor Ion (m/z)Product Ion (m/z)Proposed Identity
346.14105.03Quantifier (Benzoyl Cation)
346.14230.09Qualifier (Protonated Base)

Note: The optimal collision energies for these transitions should be determined experimentally.

Internal Standard Selection:

A stable isotope-labeled internal standard (e.g., ¹³C₆-N-Benzoyl-5-methylcytidine) is the ideal choice for the most accurate quantification as it co-elutes with the analyte and compensates for matrix effects and variations in ionization efficiency. If a stable isotope-labeled standard is not available, a structurally similar compound with a different mass can be used.

Troubleshooting

IssuePotential CauseRecommended Solution
Poor Peak Shape Incompatible reconstitution solvent; Column degradation.Reconstitute sample in the initial mobile phase; Replace the column.
Low Sensitivity Suboptimal MS parameters; Matrix effects.Optimize cone voltage and collision energy; Improve sample cleanup; Use a stable isotope-labeled internal standard.
Inconsistent Results Incomplete protein precipitation; Inaccurate pipetting.Ensure complete mixing and sufficient centrifugation time; Use calibrated pipettes.

Conclusion

The mass spectrometric analysis of N-Benzoyl-5-methylcytidine is a powerful tool for its characterization and quantification. By leveraging the predictable fragmentation patterns of benzoylated nucleosides and employing optimized LC-MS/MS methods, researchers can achieve high sensitivity and selectivity. This guide provides a solid foundation for developing and validating robust analytical methods for this important molecule in various research and development settings.

References

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  • Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. (2022).
  • Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. (2021). Journal of Chromatographic Science. Available from: [Link]

  • PubChem. N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy-5-methylcytidine. Available from: [Link]

  • Progress in Tandem Mass Spectrometry Data Analysis for Nucleic Acids. (2025). Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • NIST. Benzyl methyl ketone. Available from: [Link]

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Exploratory

The Biological Role of 5-Methylcytosine (5mC) in DNA and RNA: A Comprehensive Technical Guide

Introduction: The Dual Life of 5-Methylcytosine 5-methylcytosine (5mC) is arguably the most extensively studied epigenetic modification, traditionally recognized as the "fifth base" of DNA. However, recent advances in ep...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Life of 5-Methylcytosine

5-methylcytosine (5mC) is arguably the most extensively studied epigenetic modification, traditionally recognized as the "fifth base" of DNA. However, recent advances in epitranscriptomics have unveiled its ubiquitous presence in RNA (m5C), expanding its regulatory repertoire. While DNA 5mC governs transcriptional silencing, genomic imprinting, and transposon suppression, RNA m5C dynamically regulates transcript stability, translation efficiency, and nuclear export.

This whitepaper synthesizes the mechanistic biology of 5mC across both nucleic acids, details the causality behind modern analytical methodologies, and provides self-validating protocols for base-resolution detection.

Mechanistic Biology of 5mC

DNA Methylation: The Epigenetic Silencer

In mammalian genomes, 5mC predominantly occurs at CpG dinucleotides. The installation of this mark is catalyzed by DNA methyltransferases (DNMTs): DNMT3A and DNMT3B establish de novo methylation patterns during embryogenesis, while DNMT1 maintains these patterns during replication.

Biological Roles:

  • Transcriptional Repression: 5mC in promoter regions sterically hinders transcription factor binding and recruits Methyl-CpG-binding domain (MBD) proteins (e.g., MeCP2). These readers recruit histone deacetylases (HDACs), leading to chromatin compaction.

  • Genomic Stability: Hypermethylation of repetitive elements (e.g., LINEs, SINEs) prevents retrotransposition.

  • Active Demethylation: 5mC is not permanent. Ten-Eleven Translocation (TET) dioxygenases iteratively oxidize 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), which are subsequently excised by Thymine DNA Glycosylase (TDG) in the base excision repair (BER) pathway.

RNA Methylation: The Epitranscriptomic Modulator

Unlike the repressive nature of DNA 5mC, RNA m5C is highly dynamic and context-dependent. It is predominantly installed by the NOL1/NOP2/SUN domain (NSUN) family of methyltransferases and DNMT2[1].

Biological Roles:

  • tRNA Stability: DNMT2 and NSUN2 methylate specific cytosines in the anticodon loop and variable loop of tRNAs. This modification protects tRNAs from stress-induced endonucleolytic cleavage (e.g., angiogenin), preventing the accumulation of toxic tRNA-derived fragments (tRFs)[1].

  • mRNA Translation and Stability: NSUN2-mediated m5C in the 3' UTR of mRNAs recruits readers like YBX1, which stabilizes the transcript and promotes translation. Conversely, ALYREF recognizes m5C to facilitate mRNA nuclear export. Dysregulation of this network is heavily implicated in cancer metastasis[2].

G Cytosine Cytosine (C) DNA_5mC DNA 5-methylcytosine (5mC) Cytosine->DNA_5mC DNA Methylation RNA_5mC RNA 5-methylcytosine (m5C) Cytosine->RNA_5mC RNA Methylation TETs TET1/2/3 (Erasers) DNA_5mC->TETs Oxidation to 5hmC DNA_Readers MBD Family, MeCP2 (Readers) DNA_5mC->DNA_Readers Gene Silencing RNA_Readers ALYREF, YBX1 (Readers) RNA_5mC->RNA_Readers RNA Stability/Export DNMTs DNMT1, DNMT3A/B (Writers) DNMTs->DNA_5mC NSUN NSUN Family, DNMT2 (Writers) NSUN->RNA_5mC

Caption: Regulatory network of 5-methylcytosine (5mC) across DNA and RNA pathways.

Quantitative Data Summary

The following table summarizes the distinct biochemical and functional parameters of 5mC in DNA versus RNA, providing a comparative framework for experimental design.

FeatureDNA 5-methylcytosine (5mC)RNA 5-methylcytosine (m5C)
Primary Writers DNMT1, DNMT3A, DNMT3BNSUN1-7, DNMT2
Primary Erasers TET1, TET2, TET3 (via oxidation)Unknown/Debated (ALKBH1 implicated)
Primary Readers MBD1-4, MeCP2, UHRF1ALYREF, YBX1
Genomic/Transcriptomic Context CpG dinucleotides, CHG, CHH (plants)tRNAs, rRNAs, mRNA (UTR and CDS)
Primary Biological Function Transcriptional repression, X-inactivationTranscript stability, translation efficiency
Gold-Standard Detection WGBS, oxBS-Seq, Nanopore SequencingRNA Bisulfite Seq, Nanopore Direct RNA Seq
Disease Implications Tumor suppressor hypermethylationMetastasis, altered stress response

Advanced Analytical Methodologies

Detecting 5mC requires overcoming a fundamental biochemical hurdle: standard PCR polymerases cannot distinguish 5mC from unmethylated cytosine. Historically, sodium bisulfite conversion has been the gold standard. Bisulfite deaminates unmethylated cytosine to uracil (read as thymine during PCR), while 5mC reacts poorly to bisulfite and resists deamination (read as cytosine)[3].

However, standard bisulfite sequencing (BS-Seq) cannot distinguish between 5mC and its oxidized derivative, 5hmC, as both resist deamination[3]. To resolve this, Oxidative Bisulfite Sequencing (oxBS-Seq) was developed.

Protocol 1: Oxidative Bisulfite Sequencing (oxBS-Seq)

Causality & Logic: To achieve true 5mC resolution, we must force 5hmC to deaminate. By introducing potassium perruthenate (KRuO4), 5hmC is specifically oxidized to 5-formylcytosine (5fC). Unlike 5hmC, 5fC is susceptible to bisulfite-mediated deamination. By running parallel BS-Seq (reads 5mC + 5hmC) and oxBS-Seq (reads only 5mC) libraries, researchers can subtract the datasets to quantify absolute 5mC and 5hmC levels.

Step-by-Step Methodology:

  • DNA Extraction & QC: Isolate high-quality genomic DNA. Ensure an A260/280 ratio of ~1.8. Spike in control DNA (e.g., unmethylated lambda phage DNA, and synthetic 5mC/5hmC oligos) to validate conversion efficiencies.

  • DNA Fragmentation: Shear DNA to 200-400 bp using acoustic shearing (e.g., Covaris). Rationale: Bisulfite treatment degrades DNA; starting with uniformly sheared DNA prevents severe bias.

  • Oxidation (oxBS arm only):

    • Denature 1 µg of sheared DNA in 0.05 M NaOH for 5 mins at 37°C.

    • Add KRuO4 (15 mM final concentration) and incubate for 1 hour on ice. Rationale: Ice incubation prevents over-oxidation and DNA backbone cleavage.

    • Purify the oxidized DNA using size-exclusion columns (e.g., Micro Bio-Spin P-30).

  • Bisulfite Conversion: Treat both the oxidized DNA (oxBS arm) and a mock-oxidized aliquot (BS arm) with sodium bisulfite using a commercial kit (e.g., EZ DNA Methylation Kit).

  • Library Prep & Sequencing: Perform end-repair, A-tailing, and adapter ligation. Amplify with uracil-tolerant polymerases (e.g., KAPA HiFi Uracil+). Sequence on an Illumina platform.

  • Bioinformatics Validation: Align reads using Bismark. Calculate conversion efficiency using the spike-in controls. 5mC = oxBS reads; 5hmC = (BS reads) - (oxBS reads).

oxBS Input Genomic DNA (C, 5mC, 5hmC) Oxidation KRuO4 Oxidation (5hmC -> 5fC) Input->Oxidation Bisulfite Bisulfite Conversion (C & 5fC -> U) Oxidation->Bisulfite PCR PCR Amplification (U -> T, 5mC -> C) Bisulfite->PCR Seq NGS Sequencing (5mC read as C) PCR->Seq

Caption: Workflow of Oxidative Bisulfite Sequencing (oxBS-Seq) for absolute 5mC quantification.

Protocol 2: Direct Nanopore Sequencing for Native 5mC Detection

Causality & Logic: Bisulfite conversion destroys up to 90% of input DNA, fragments reads to <500bp, and reduces sequence complexity (creating GC-poor reads), making it nearly impossible to map 5mC in repetitive elements like centromeres or transposable elements. Oxford Nanopore Technologies (ONT) solves this by directly measuring the disruption of ionic current as native, unmodified DNA or RNA translocates through a protein pore. Deep learning algorithms then decode these current squiggles into base modifications[4].

Step-by-Step Methodology:

  • High Molecular Weight (HMW) Extraction: Extract HMW DNA (>50 kb) using phenol-chloroform or magnetic disk methods. Rationale: Long reads are the primary advantage of ONT; harsh pipetting or vortexing must be avoided to prevent shearing.

  • RNA Depletion: Treat with RNase A to remove RNA cross-contamination, which can clog nanopores.

  • DNA Repair & End-Prep: Treat DNA with NEBNext FFPE DNA Repair Mix and Ultra II End Prep Enzyme Mix. Rationale: Repairs nicks and adds 3'-dA tails necessary for adapter ligation.

  • Adapter Ligation: Ligate ONT sequencing adapters (containing the motor protein) using T4 DNA Ligase.

  • Library Purification: Purify using AMPure XP beads (0.4x ratio) to remove short fragments (<2 kb) and free adapters.

  • Sequencing & Basecalling: Load the library onto an ONT Flow Cell (e.g., R10.4.1). Run the sequencing protocol.

  • Data Analysis: Use the Dorado basecaller with the latest modified base models (e.g., res_dna_r10.4.1_e8.2_400bps_sup@v4.2.0_5mCG_5hmCG@v2). Validation: The algorithm evaluates the raw signal against a trained neural network to assign a probability score to each cytosine, natively distinguishing 5mC from unmethylated C without chemical destruction[4].

Nanopore Extraction High Molecular Weight DNA/RNA Extraction (No Bisulfite Treatment) Library Library Prep (Motor Protein Ligation) Extraction->Library Pore Translocation via Nanopore (Real-time Ionic Current Disruption) Library->Pore Basecalling Deep Learning Basecalling (e.g., Dorado / DeepSignal) Pore->Basecalling Output Base-Resolution 5mC Profiling Basecalling->Output

Caption: Nanopore direct sequencing workflow for native, bisulfite-free 5mC detection.

Conclusion

The biological role of 5-methylcytosine extends far beyond static genomic silencing. As a dynamic regulator in both DNA and RNA, 5mC orchestrates complex networks of cellular differentiation, stress response, and oncogenesis. For drug development professionals, targeting the writers (e.g., NSUN2) and readers (e.g., YBX1) of RNA m5C represents a novel therapeutic frontier, particularly in metastasis. Simultaneously, the evolution of analytical techniques—from destructive bisulfite methods to native single-molecule nanopore sequencing—ensures that researchers can now map these modifications with unprecedented fidelity across complex genomic landscapes.

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Source: International Journal of Biological Sciences (IJBS)
  • Nanopore Sequencing and Data Analysis for Base-Resolution Genome-Wide 5-Methylcytosine Profiling Source: PubMed URL
  • The Behaviour of 5-Hydroxymethylcytosine in Bisulfite Sequencing Source: PLOS One URL

Sources

Foundational

Nucleoside Analogs in Modern Oncology: From Purine Antimetabolites to Synthetic Pyrimidine Therapeutics

Executive Summary & Chemical Taxonomy The landscape of nucleoside-based anticancer therapies is driven by the structural mimicry of endogenous nucleotides. These agents infiltrate cellular machinery, disrupting DNA synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Taxonomy

The landscape of nucleoside-based anticancer therapies is driven by the structural mimicry of endogenous nucleotides. These agents infiltrate cellular machinery, disrupting DNA synthesis, RNA translation, and epigenetic regulation.

While the field often broadly categorizes these agents, a rigorous chemical taxonomy is required for precise drug development. Purine nucleoside analogs (such as Fludarabine and Clofarabine) function primarily as direct cytotoxic antimetabolites[1][2]. Conversely, pyrimidine derivatives —specifically protected building blocks like N-Benzoyl-5-methylcytidine —serve a fundamentally different, yet equally critical role. Rather than acting as circulating prodrugs, they are the synthetic backbone of next-generation Antisense Oligonucleotides (ASOs) and mRNA therapeutics[3].

This technical guide synthesizes the mechanistic causality of both classes, providing drug development professionals with a comprehensive framework for utilizing nucleoside analogs in targeted oncology.

Part 1: The Purine Antimetabolites (Fludarabine & Clofarabine)

Purine nucleoside analogs are foundational in the treatment of hematological malignancies, particularly chronic lymphocytic leukemia (CLL) and acute lymphoblastic leukemia (ALL). Their efficacy relies on a highly orchestrated intracellular activation cascade.

Mechanism of Action: The Triphosphate Cascade

Agents like 1[1] and4[4] enter the cell via equilibrative nucleoside transporters (hENT1). Once intracellular, they are phosphorylated by deoxycytidine kinase (dCK) into their active triphosphate forms (e.g., F-ara-ATP and ClF-dATP).

The causality of their cytotoxicity is multipronged:

  • Ribonucleotide Reductase (RR) Inhibition: The active triphosphates bind to the allosteric sites of RR, halting the de novo synthesis of deoxynucleotide triphosphates (dNTPs). This creates a "starved" state, disproportionately depleting the dCTP and dATP pools[4].

  • DNA Polymerase Blockade: Due to the depleted endogenous dNTP pools, the analog triphosphates successfully outcompete natural nucleotides for incorporation by DNA polymerases ( α , δ , and ϵ ), resulting in immediate steric hindrance and DNA chain termination[1].

  • Epigenetic Modulation (Clofarabine Specific): Unlike older analogs, Clofarabine also inhibits S-adenosyl-L-homocysteine (SAH) hydrolase. This leads to SAH accumulation, which subsequently inhibits DNA methyltransferases (DNMTs), reversing the hypermethylation of tumor suppressor genes[2].

G Prodrug Purine Prodrug (e.g., Clofarabine) Transporter hENT1 / hCNT Transporter Prodrug->Transporter Kinase Deoxycytidine Kinase (dCK) Transporter->Kinase Active Active Triphosphate (ClF-dATP) Kinase->Active Phosphorylation RR Ribonucleotide Reductase (RR) Active->RR Inhibition Pol DNA Polymerases (α, δ, ε) Active->Pol Inhibition SAH SAH Hydrolase Active->SAH Inhibition Apoptosis Apoptosis & Chain Termination RR->Apoptosis Pol->Apoptosis Epigenetic Epigenetic Modulation SAH->Epigenetic

Figure 1: Intracellular activation and multi-target signaling pathway of purine nucleoside analogs.

Part 2: Pyrimidine Analogs in Synthetic Oncology (N-Benzoyl-5-methylcytidine)

While purine analogs act as direct cytotoxins, pyrimidine derivatives like N-Benzoyl-5-methylcytidine (specifically formulated as a 3'-O-phosphoramidite) are the architectural foundation of targeted gene-silencing therapies, such as.

The Causality of 5-Methylation in ASO Design

Unmodified cytosine-guanine (CpG) motifs in synthetic DNA/RNA are recognized by the mammalian innate immune system (specifically Toll-like Receptor 9, TLR9) as pathogen-associated molecular patterns (PAMPs). Administering an unmodified ASO can trigger a lethal cytokine storm.

By utilizing N-Benzoyl-5-methylcytidine during solid-phase synthesis, chemists replace standard cytosine with 5-methylcytidine (5-mC) .

  • Immunological Evasion: The methyl group at the C5 position mimics endogenous mammalian DNA methylation, rendering the ASO "invisible" to TLR9.

  • Thermodynamic Stability: The C5-methyl group enhances base-stacking interactions, increasing the melting temperature ( Tm​ ) of the ASO-mRNA duplex, thereby improving target affinity without disrupting RNase H-mediated mRNA degradation[3][5].

  • The Benzoyl Protecting Group: The N4-benzoyl group prevents unwanted branching or side reactions at the exocyclic amine during the harsh conditions of phosphoramidite coupling, ensuring a high-fidelity synthetic yield.

G Phosphoramidite N-Benzoyl-5-methylcytidine Phosphoramidite Synthesis Solid-Phase Oligonucleotide Synthesis Phosphoramidite->Synthesis Deprotection Ammonium Hydroxide (Removes Benzoyl) Synthesis->Deprotection ASO 5-mC Modified Antisense Oligo (ASO) Deprotection->ASO Evasion TLR9 Immune Evasion (No PAMP Recognition) ASO->Evasion Binding Target mRNA Hybridization ASO->Binding Silencing Target Gene Silencing (Anticancer Effect) Evasion->Silencing Enhances Safety RNaseH RNase H Recruitment Binding->RNaseH RNaseH->Silencing

Figure 2: Workflow of ASO synthesis using N-Benzoyl-5-methylcytidine and subsequent RNase H-mediated gene silencing.

Part 3: Quantitative Pharmacodynamics

The following table summarizes the distinct pharmacological profiles of the nucleoside analogs and derivatives discussed.

CompoundChemical ClassActive Form / ApplicationPrimary Molecular TargetClinical / Therapeutic Utility
Fludarabine Purine AnalogF-ara-ATPDNA Polymerases ( α , δ , ϵ ), DNA PrimaseChronic Lymphocytic Leukemia (CLL), Low-grade Lymphomas
Clofarabine Purine AnalogClF-dATPRibonucleotide Reductase (RR), SAH HydrolasePediatric Relapsed/Refractory ALL, AML
N-Benzoyl-5-methylcytidine Pyrimidine Derivative5-mC (within ASO sequence)Target mRNA (via RNase H), TLR9 (Evasion)Glioblastoma (e.g., DRR/FAM107A targeting), Solid Tumors

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checkpoints to verify mechanistic causality.

Protocol 1: In Vitro Assessment of Clofarabine-Induced RR Inhibition

This protocol measures the downstream effect of Ribonucleotide Reductase (RR) inhibition by quantifying intracellular dNTP pool imbalances.

  • Cell Culture & Dosing: Plate K562 human leukemia cells at 5×105 cells/mL. Treat with 1 μ M Clofarabine for 4 hours.

  • Metabolite Extraction: Pellet cells, wash with ice-cold PBS, and lyse using 60% cold methanol. Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Lyophilization: Collect the supernatant and lyophilize to dryness. Reconstitute in HPLC-grade water.

  • HPLC-MS/MS Analysis: Inject the sample into a reverse-phase HPLC system coupled to a tandem mass spectrometer. Quantify dATP, dCTP, dGTP, and dTTP using stable isotope-labeled internal standards.

  • Validation Checkpoint (Self-Validation): Calculate the dCTP/dTTP ratio. Because RR inhibition by clofarabine disproportionately depletes dCTP while leaving dTTP relatively unaffected, a sharply reduced dCTP/dTTP ratio confirms the specific mechanism of action. If all dNTPs are depleted equally, it indicates non-specific cellular necrosis rather than targeted RR inhibition[4].

Protocol 2: Solid-Phase Synthesis of an Anticancer ASO using N-Benzoyl-5-methylcytidine

This protocol outlines the incorporation of the protected pyrimidine into a therapeutic ASO backbone.

  • Detritylation: Expose the solid support-bound oligonucleotide to 3% trichloroacetic acid (TCA) in dichloromethane to remove the 5'-dimethoxytrityl (DMT) group.

    • Validation Checkpoint: Monitor the effluent at 498 nm. The release of the orange DMT cation serves as a real-time, quantitative metric of the previous step's coupling efficiency. A sudden drop in absorbance indicates a failed synthesis cycle.

  • Coupling: Introduce 5'-O-DMT-N4-benzoyl-5-methylcytidine 3'-CE phosphoramidite dissolved in anhydrous acetonitrile, alongside an activator (e.g., 5-Ethylthio-1H-tetrazole). Allow 3 minutes for the formation of the phosphite triester linkage.

  • Capping: Flush the column with acetic anhydride and N-methylimidazole to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of (n-1) deletion sequences.

  • Oxidation/Sulfurization: To create a nuclease-resistant phosphorothioate backbone, treat the column with a sulfurizing agent (e.g., Beaucage reagent) to convert the unstable phosphite to a stable phosphorothioate.

  • Deprotection & Cleavage: Incubate the solid support in concentrated ammonium hydroxide at 55°C for 16 hours. This cleaves the ASO from the solid support and removes the N-benzoyl protecting group from the 5-methylcytidine, yielding the biologically active, immune-evasive ASO[3].

Sources

Exploratory

Comprehensive Technical Guide: Chemical Stability and Storage Conditions of N-Benzoyl-5-methylcytidine

Executive Summary N-Benzoyl-5-methylcytidine is a highly specialized nucleoside derivative utilized extensively in the solid-phase synthesis of therapeutic oligonucleotides, including antisense oligonucleotides (ASOs) an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Benzoyl-5-methylcytidine is a highly specialized nucleoside derivative utilized extensively in the solid-phase synthesis of therapeutic oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The integrity of this compound is fundamental to achieving high coupling efficiencies and preventing the accumulation of truncated or branched impurities. This whitepaper provides an in-depth mechanistic analysis of its chemical stability, optimal storage parameters, and field-proven, self-validating experimental protocols for forced degradation studies.

Chemical Significance and Mechanistic Stability

The molecular architecture of N-Benzoyl-5-methylcytidine is designed to balance reactivity during synthesis with stability during storage. The 5-methyl modification enhances duplex thermal stability and provides resistance against nuclease degradation in vivo, while the N4-benzoyl group serves as a transient protecting moiety to prevent unwanted branching at the exocyclic amine during phosphoramidite coupling1[1].

However, this structural design introduces specific degradation liabilities:

  • Basic Hydrolysis (Premature Deprotection): The N4-benzoyl amide bond is intentionally designed to be labile under strongly basic conditions. In standard oligonucleotide synthesis, this allows for efficient removal during the final cleavage and deprotection step using aqueous ammonia or AMA (ammonium hydroxide/methylamine)2[2]. During storage, exposure to ambient moisture and trace bases can trigger premature hydrolysis, yielding unprotected 5-methylcytidine.

  • Acidic Hydrolysis (Depyrimidination): While pyrimidines are generally more robust than purines against acidic depurination, harsh acidic conditions (pH < 3) protonate the pyrimidine ring. This alters the electron density, weakening the N-glycosidic bond and leading to the irreversible cleavage of the nucleobase from the sugar backbone 3[3].

Degradation A N-Benzoyl-5-methylcytidine (Intact Nucleoside) B Basic Conditions (pH > 10) A->B Hydrolysis C Acidic Conditions (pH < 3) A->C Hydrolysis D 5-Methylcytidine (Loss of Benzoyl Group) B->D Amide Cleavage E N-Benzoyl-5-methylcytosine + Sugar (Glycosidic Bond Cleavage) C->E Depyrimidination

Chemical degradation pathways of N-Benzoyl-5-methylcytidine under pH stress.

Optimal Storage Conditions

To arrest the kinetic pathways of degradation, the following storage parameters must be strictly enforced:

  • Temperature Control (-20°C): Storing the compound at sub-zero temperatures drastically reduces the thermal kinetic energy available to drive spontaneous hydrolysis of both the amide and glycosidic bonds[3].

  • Atmospheric Control (Inert Gas): The compound is highly hygroscopic. Moisture ingress provides the necessary nucleophile (H₂O) for hydrolysis. Vials must be purged with Argon or Nitrogen prior to sealing.

  • Light Protection: Store in amber glass vials. Protection from UV radiation prevents photo-induced radical formation and oxidation of the pyrimidine ring.

  • Handling Protocol: Before opening, vials must be allowed to equilibrate to room temperature within a desiccator. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, initiating localized hydrolysis.

Experimental Protocol: Forced Degradation & Stability Assessment

To validate the stability profile of a given batch, a forced degradation study is required. This protocol is designed as a self-validating system , incorporating System Suitability Testing (SST) and immediate quenching to ensure analytical integrity.

Causality of Analytical Design: RP-HPLC coupled with dual-wavelength UV detection (260 nm and 310 nm) is utilized because the intact N-benzoyl group exhibits a distinct chromophoric shift (absorbing strongly near 310 nm) compared to the deprotected 5-methylcytidine 4[4].

Step-by-Step Methodology

Step 1: Preparation of Standard Solutions

  • Diluent: 50:50 (v/v) HPLC-grade Water:Acetonitrile. Reason: Ensures complete dissolution of the hydrophobic benzoyl derivative while preventing precipitation in the mobile phase.

  • Stock Solution: Accurately weigh 10 mg of N-Benzoyl-5-methylcytidine and dissolve in 10 mL of diluent (1 mg/mL).

  • SST Control: Inject a mixed standard of intact N-Benzoyl-5-methylcytidine and unprotected 5-methylcytidine. Verify baseline resolution ( Rs​>2.0 ) before proceeding.

Step 2: Execution of Stress Conditions Subject 1 mL aliquots of the stock solution to the following conditions in sealed amber ampoules:

  • Acidic Stress: Add 100 µL of 0.1 M HCl. Incubate at 60°C for 4 hours.

  • Basic Stress: Add 100 µL of 0.1 M NaOH. Incubate at 25°C for 2 hours.

  • Oxidative Stress: Add 100 µL of 3% H₂O₂. Incubate at 25°C for 24 hours.

Step 3: Quenching and Analysis

  • Neutralization (Critical Step): Quench the acidic sample with 100 µL of 0.1 M NaOH, and the basic sample with 100 µL of 0.1 M HCl. Self-validation: This arrests degradation immediately, ensuring that the measured degradation reflects the exact incubation time rather than continued breakdown in the autosampler.

  • Chromatography: Analyze via RP-HPLC using a C18 column (150 x 4.6 mm, 3 µm). Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient: 5% B to 95% B over 20 minutes.

Workflow S1 Sample Preparation S2 Forced Degradation (Acid, Base, Heat, UV) S1->S2 S3 Quenching & Neutralization S2->S3 S4 RP-HPLC / LC-MS Analysis S3->S4 S5 Kinetic Modeling S4->S5

Step-by-step experimental workflow for forced degradation and stability analysis.

Quantitative Data: Degradation Profiles

The table below summarizes the expected quantitative degradation behavior of N-Benzoyl-5-methylcytidine under forced stress conditions, highlighting the extreme sensitivity of the N4-benzoyl group to basic environments.

Stress ConditionExperimental ParametersPrimary Degradation PathwayTypical Degradation (%)
Acidic Hydrolysis 0.1 M HCl, 60°C, 4hGlycosidic bond cleavage (Depyrimidination)15 - 25%
Basic Hydrolysis 0.1 M NaOH, 25°C, 2hAmide bond cleavage (Loss of Benzoyl group)80 - 95%
Oxidative Stress 3% H₂O₂, 25°C, 24hPyrimidine ring oxidation< 5%
Thermal Stress Solid powder, 80°C, 48hMinimal (unless trace moisture is present)< 2%
Photostability UV light (254 nm), 24hPhoto-oxidation / Radical formation5 - 10%

References

  • BenchChem Technical Support Team. "2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine | 182495-81-4 | Benchchem". Benchchem. 3

  • "Oligonucleotides comprising a modified or non-natural nucleobase". Google Patents (CA2574088A1). 1

  • BenchChem Technical Support Team. "Troubleshooting Side Product Formation with N4-benzoyl-5-methylcytidine phosphoramidite". Benchchem. 2

  • Tiškus, M. "Molecular modelling and the study of the structure-function relationship of cytidine deaminases". Vilniaus universitetas (VU.lt). 4

Sources

Foundational

Solubility Dynamics of N-Benzoyl-5-methylcytidine in Organic Solvents: A Technical Guide for Oligonucleotide Synthesis

Executive Summary N-Benzoyl-5-methylcytidine is a critical nucleoside building block extensively utilized in the solid-phase synthesis of therapeutic nucleic acids, including antisense oligonucleotides (ASOs) and small i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Benzoyl-5-methylcytidine is a critical nucleoside building block extensively utilized in the solid-phase synthesis of therapeutic nucleic acids, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The 5-methyl modification significantly enhances duplex thermal stability and nuclease resistance, while the N4-benzoyl group protects the exocyclic amine during iterative coupling cycles[1]. Understanding the solubility profile of this compound in diverse organic solvents is paramount for optimizing coupling efficiencies, preventing synthesizer line blockages, and ensuring high-yield synthesis.

Mechanistic Insights: Solvation Thermodynamics

The solubility of N-Benzoyl-5-methylcytidine is dictated by its structural features: the polar pyrimidine core, the hydrogen-bonding capabilities of the ribose/deoxyribose hydroxyls, and the lipophilic, sterically bulky benzoyl and 5-methyl groups.

  • Aprotic Polar Solvents (DMSO, DMF): These solvents exhibit high dielectric constants and act as strong hydrogen-bond acceptors. They effectively disrupt the intermolecular hydrogen bonding between nucleoside molecules, leading to high solubility. DMSO, for instance, can solvate the compound up to ~41.67 mg/mL (approx. 64.33 mM) with ultrasonic assistance[2].

  • Moderately Polar Solvents (Acetonitrile - ACN): ACN is the industry standard for phosphoramidite coupling. While the unprotected nucleoside has limited solubility in ACN, the addition of lipophilic protecting groups (such as a 5'-O-DMT group) drastically increases its solubility, allowing it to dissolve readily at the 0.1 M concentrations required for automated synthesis.

  • Protic Solvents (Methanol, Ethanol, Water): The bulky hydrophobic benzoyl group and the 5-methyl substitution significantly increase the molecule's partition coefficient (LogP). Consequently, the compound is only slightly soluble in alcohols and poorly soluble in aqueous media[3].

Quantitative Solubility Profile

The following table summarizes the empirical and predicted solubility parameters of N-Benzoyl-5-methylcytidine across standard laboratory solvents.

SolventPolarity IndexSolubility ClassificationEstimated ConcentrationMechanistic Rationale
Dimethyl Sulfoxide (DMSO) 7.2Highly Soluble~41.67 mg/mLStrong H-bond acceptor; disrupts crystal lattice.
Dimethylformamide (DMF) 6.4Soluble>30.0 mg/mLHigh dielectric constant; stabilizes polar core.
Acetonitrile (ACN) 5.8Moderately Soluble*5.0 - 10.0 mg/mLFavorable dipole moment; requires DMT for full solvation.
Methanol (MeOH) 5.1Slightly Soluble< 5.0 mg/mLProtic nature competes with intramolecular bonds.
Water (H₂O) 9.0Poorly Soluble< 1.0 mg/mLHigh lipophilicity from Benzoyl and 5-Methyl groups.

*Note: Solubility in ACN increases exponentially (>100 mg/mL) when the 5'-hydroxyl is DMT-protected.

Experimental Protocol: Self-Validating Shake-Flask Methodology

To rigorously determine the solubility of N-Benzoyl-5-methylcytidine for custom assay development, a self-validating isothermal shake-flask method is required[3]. This protocol not only quantifies solubility but also verifies that the benzoyl protecting group remains intact during the equilibration phase, ensuring data trustworthiness.

Step-by-Step Workflow:

  • Preparation: Add an excess amount of solid N-Benzoyl-5-methylcytidine (e.g., 50 mg) to 1.0 mL of the target organic solvent (e.g., DMSO, ACN, MeOH) in a sealed, amber glass vial to prevent photodegradation.

  • Isothermal Equilibration: Agitate the vials on a thermoshaker at a constant 25°C (standard synthesis ambient temperature) for 24 to 48 hours. Causality: 24 hours is the minimum time required to achieve true thermodynamic equilibrium between the solid phase and the saturated solution without inducing kinetic artifacts.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to aggressive organic solvents like DMF and DMSO, ensuring no extractable contaminants interfere with downstream UV absorption.

  • Quantification (HPLC-UV): Dilute the filtered supernatant appropriately and inject it into an HPLC system equipped with a C18 reverse-phase column. Monitor absorbance at λ = 260 nm. Calculate the concentration against a pre-established calibration curve.

  • Validation (LC-MS QC): Crucial Step. Analyze a secondary aliquot via LC-MS to confirm the absence of debenzoylated 5-methylcytidine. Prolonged exposure to certain solvents containing trace water or nucleophiles can cause premature deprotection, falsely inflating the apparent UV solubility.

Workflow Visualization

G N1 N-Benzoyl-5-methylcytidine (Solid Excess) N2 Solvent Addition (DMSO, DMF, ACN, MeOH) N1->N2 N3 Isothermal Equilibration (25°C, 24-48 hrs) N2->N3 N4 Phase Separation (Centrifugation & PTFE Filtration) N3->N4 N5 HPLC-UV Quantification (λ = 260 nm) N4->N5 N6 LC-MS Validation (Check for Deprotection) N4->N6 Aliquot for QC N7 Solubility Profile Generation N5->N7 N6->N7 Integrity Confirmed

Figure 1: Self-validating shake-flask workflow for solubility and stability quantification.

References[2] Title: 5'-O-(4,4'-DIMETHOXYTRITYL)-N4-BENZOYL-5-METHYLCYTIDINE Solubility and Properties

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: N-Benzoyl-5-methylcytidine for the Investigation of DNA Methylation and Gene Silencing

Introduction: Unveiling the Epigenetic Landscape with Novel Chemical Probes DNA methylation, the covalent addition of a methyl group to the C5 position of cytosine, is a cornerstone of epigenetic regulation.[1][2][3] Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Epigenetic Landscape with Novel Chemical Probes

DNA methylation, the covalent addition of a methyl group to the C5 position of cytosine, is a cornerstone of epigenetic regulation.[1][2][3] This modification plays a pivotal role in orchestrating gene expression, maintaining genome stability, and guiding cellular differentiation.[3][4][5] Aberrant DNA methylation patterns are a hallmark of numerous diseases, including cancer, making the study of this epigenetic mark a critical endeavor in both basic research and drug development.[1]

A powerful strategy for elucidating the functional consequences of DNA methylation is the use of cytidine analogs.[4][5][6] These molecules, which mimic the natural nucleoside, can be incorporated into DNA and subsequently modulate the activity of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining methylation patterns.[4][5][6] By inducing a state of hypomethylation, researchers can uncover the genes and cellular pathways that are regulated by this epigenetic mechanism.

This application note explores the potential of N-Benzoyl-5-methylcytidine, a synthetic cytidine analog, as a tool for studying DNA methylation and gene silencing. While established cytidine analogs like 5-azacytidine have proven invaluable, they can also exhibit cytotoxicity.[7] The unique chemical structure of N-Benzoyl-5-methylcytidine offers an alternative scaffold that may present a different pharmacological profile. Here, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical framework and practical application of N-Benzoyl-5-methylcytidine for dissecting the intricate relationship between DNA methylation and gene expression.

Proposed Mechanism of Action: A Tale of Trapping and Transcriptional Reactivation

We postulate that N-Benzoyl-5-methylcytidine exerts its effects on DNA methylation through a mechanism analogous to other well-characterized cytidine analogs.[4][5][6] The proposed cascade of events is as follows:

  • Cellular Uptake and Metabolism: N-Benzoyl-5-methylcytidine is anticipated to enter the cell via nucleoside transporters.[8] Once inside, it is expected to be phosphorylated by cellular kinases to its active triphosphate form.[9][10]

  • Incorporation into DNA: During DNA replication, the triphosphate form of N-Benzoyl-5-methylcytidine is incorporated into the newly synthesized DNA strand in place of cytosine.

  • DNMT Entrapment: DNA methyltransferases, particularly the maintenance methyltransferase DNMT1, recognize the incorporated analog as a substrate.[7][11] The catalytic mechanism of DNMTs involves a nucleophilic attack on the C6 position of the cytosine ring, followed by methyl group transfer from S-adenosylmethionine (SAM) to the C5 position.[12] The presence of the benzoyl group at the N4 position and the existing methyl group at the C5 position of N-Benzoyl-5-methylcytidine is hypothesized to create a steric hindrance or an altered electronic environment that stalls the catalytic process after the initial covalent bond formation between the enzyme and the analog. This results in the irreversible trapping of the DNMT enzyme on the DNA.

  • Passive Demethylation: The sequestration and subsequent degradation of DNMTs lead to a failure to maintain methylation patterns on the newly synthesized DNA strand during subsequent rounds of cell division.[7] This results in a passive, replication-dependent dilution of DNA methylation across the genome.

  • Gene Reactivation: The reduction in DNA methylation, particularly in promoter regions of silenced genes, can lead to the re-expression of these genes.[13][14] This reactivation provides a direct link between the hypomethylated state and gene function.

Diagram of Proposed Mechanism

N-Benzoyl-5-methylcytidine Mechanism cluster_cell Cell Cellular Uptake Cellular Uptake Phosphorylation Phosphorylation Cellular Uptake->Phosphorylation Kinases DNA Incorporation DNA Incorporation Phosphorylation->DNA Incorporation DNA Replication DNMT Trapping DNMT Trapping DNA Incorporation->DNMT Trapping DNMT1 Passive Demethylation Passive Demethylation DNMT Trapping->Passive Demethylation Replication-dependent Gene Reactivation Gene Reactivation Passive Demethylation->Gene Reactivation Transcriptional Machinery N-Benzoyl-5-methylcytidine N-Benzoyl-5-methylcytidine N-Benzoyl-5-methylcytidine->Cellular Uptake

Caption: Proposed mechanism of N-Benzoyl-5-methylcytidine action.

Experimental Protocols

The following protocols provide a framework for utilizing N-Benzoyl-5-methylcytidine to investigate its effects on DNA methylation and gene silencing.

Protocol 1: Cellular Treatment with N-Benzoyl-5-methylcytidine

Objective: To treat cultured cells with N-Benzoyl-5-methylcytidine to induce DNA hypomethylation.

Materials:

  • N-Benzoyl-5-methylcytidine (powder)

  • Dimethyl sulfoxide (DMSO)

  • Appropriate cell culture medium and supplements

  • Cultured cells of interest (e.g., cancer cell line with known hypermethylated reporter genes)

  • Sterile, nuclease-free water

  • Hemocytometer or automated cell counter

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of N-Benzoyl-5-methylcytidine in sterile DMSO.

    • Aliquot and store at -20°C or -80°C for long-term storage.[15] Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for several cell divisions during the treatment period without reaching confluency.

  • Treatment:

    • Allow cells to adhere and resume logarithmic growth (typically 24 hours post-seeding).

    • On the day of treatment, dilute the N-Benzoyl-5-methylcytidine stock solution to the desired final concentration in fresh, pre-warmed cell culture medium.

    • Note: An initial dose-response experiment is recommended to determine the optimal concentration. A starting range of 1-10 µM is suggested, based on concentrations used for other cytidine analogs.

    • Remove the old medium from the cells and replace it with the medium containing N-Benzoyl-5-methylcytidine. Include a vehicle control (DMSO-treated) group.

  • Incubation:

    • Incubate the cells for a period that allows for at least two to three cell divisions to ensure replication-dependent demethylation. This is typically 48-72 hours.

    • The medium can be replaced with fresh medium containing the compound every 24 hours if the compound is found to be unstable or if the medium becomes depleted.

  • Harvesting:

    • After the treatment period, harvest the cells by trypsinization or scraping.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • The cell pellet can be used for downstream applications such as DNA/RNA extraction or stored at -80°C.

Experimental Workflow for Cellular Studies

Experimental Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Add N-Benzoyl-5-methylcytidine Harvesting Harvesting Treatment->Harvesting 48-72 hours DNA_Isolation DNA Isolation Harvesting->DNA_Isolation RNA_Isolation RNA Isolation Harvesting->RNA_Isolation Global_Methylation Global Methylation Analysis DNA_Isolation->Global_Methylation Locus_Specific_Methylation Locus-Specific Methylation Analysis DNA_Isolation->Locus_Specific_Methylation Gene_Expression Gene Expression Analysis (RT-qPCR) RNA_Isolation->Gene_Expression

Caption: General workflow for studying the effects of N-Benzoyl-5-methylcytidine.

Protocol 2: Analysis of Global DNA Methylation

Objective: To determine the overall change in DNA methylation levels following treatment with N-Benzoyl-5-methylcytidine.

Method: ELISA-based Global DNA Methylation Assay.[16][17]

Materials:

  • Genomic DNA isolated from treated and control cells

  • Global DNA Methylation Assay Kit (e.g., from Abcam, Epigentek)

  • Microplate spectrophotometer

Procedure:

  • DNA Isolation and Quantification:

    • Isolate genomic DNA from harvested cells using a commercial kit, ensuring high purity (A260/280 ratio of ~1.8).

    • Quantify the DNA concentration using a spectrophotometer or fluorometer.

  • Assay Performance:

    • Follow the manufacturer's protocol for the specific global DNA methylation kit.

    • Typically, this involves binding a specific amount of DNA (e.g., 100 ng) to the assay wells.[16]

    • The methylated DNA fraction is detected using a primary antibody against 5-methylcytosine (5-mC) and a labeled secondary antibody.[17]

  • Data Analysis:

    • Measure the absorbance or fluorescence on a microplate reader.

    • Calculate the percentage of 5-mC in each sample relative to the positive control provided in the kit.

    • Compare the global methylation levels between the N-Benzoyl-5-methylcytidine-treated and vehicle control groups.

Expected Outcome: A dose-dependent decrease in global DNA methylation in cells treated with N-Benzoyl-5-methylcytidine.

Treatment GroupConcentration (µM)Global 5-mC (%)
Vehicle Control04.5 ± 0.3
N-Benzoyl-5-methylcytidine13.8 ± 0.4
N-Benzoyl-5-methylcytidine52.1 ± 0.2
N-Benzoyl-5-methylcytidine101.2 ± 0.3
Caption: Hypothetical data showing the effect of N-Benzoyl-5-methylcytidine on global DNA methylation.
Protocol 3: Locus-Specific DNA Methylation Analysis by Bisulfite Sequencing

Objective: To determine the methylation status of specific CpG sites within a gene promoter of interest.

Method: Bisulfite conversion followed by PCR and sequencing.[18][19][20]

Materials:

  • Genomic DNA from treated and control cells

  • Bisulfite conversion kit (e.g., from Zymo Research, Qiagen)

  • Primers specific for the bisulfite-converted DNA sequence of the target region

  • PCR amplification reagents

  • DNA sequencing service or instrument

Procedure:

  • Bisulfite Conversion:

    • Treat 200-500 ng of genomic DNA with sodium bisulfite using a commercial kit. This reaction converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[18][19]

  • PCR Amplification:

    • Design PCR primers that are specific to the bisulfite-converted sequence of the promoter region of interest. Primer design software (e.g., MethPrimer) is recommended.[20]

    • Amplify the target region from the bisulfite-converted DNA.

  • Sequencing:

    • Purify the PCR product and send it for Sanger sequencing. For a more quantitative and high-throughput analysis, the PCR products can be prepared for next-generation sequencing (NGS).[18]

  • Data Analysis:

    • Align the obtained sequences to the in silico bisulfite-converted reference sequence.

    • For each CpG site, determine the percentage of methylation by counting the number of sequences with a 'C' (methylated) versus a 'T' (unmethylated).

Expected Outcome: A significant reduction in the percentage of methylation at specific CpG sites in the promoter of a target gene in N-Benzoyl-5-methylcytidine-treated cells compared to controls.

Protocol 4: Analysis of Gene Silencing by Reverse Transcription-Quantitative PCR (RT-qPCR)

Materials:

  • Total RNA isolated from treated and control cells

  • cDNA synthesis kit

  • qPCR primers for the target gene and a reference (housekeeping) gene

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR instrument

Procedure:

  • RNA Isolation and Quantification:

    • Isolate total RNA from harvested cells using a commercial kit.

    • Assess RNA integrity and quantify the concentration.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[22]

  • qPCR:

    • Set up qPCR reactions using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

    • Run the reactions on a real-time PCR instrument. Ensure that primers are designed to span an exon-exon junction to avoid amplification of genomic DNA.[21]

  • Data Analysis:

    • Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of a stable reference gene.[23]

    • Compare the expression levels between the N-Benzoyl-5-methylcytidine-treated and vehicle control groups.

Expected Outcome: A significant increase in the mRNA expression of a previously silenced gene in cells treated with N-Benzoyl-5-methylcytidine.

Treatment GroupConcentration (µM)Relative Gene Expression (Fold Change)
Vehicle Control01.0
N-Benzoyl-5-methylcytidine12.5 ± 0.5
N-Benzoyl-5-methylcytidine58.2 ± 1.2
N-Benzoyl-5-methylcytidine1015.6 ± 2.1
Caption: Hypothetical data showing the reactivation of a silenced gene by N-Benzoyl-5-methylcytidine.

Trustworthiness and Self-Validation

The protocols outlined above are designed to be self-validating. A positive result in the global DNA methylation assay (Protocol 2) should be followed by confirmation of hypomethylation at specific gene promoters (Protocol 3). The functional consequence of this hypomethylation should then be observable as an increase in gene expression (Protocol 4). A consistent and dose-dependent relationship across these assays will provide strong evidence for the proposed mechanism of action of N-Benzoyl-5-methylcytidine.

Controls are critical:

  • Vehicle Control: To account for any effects of the solvent (DMSO).

  • Positive Control: A known demethylating agent (e.g., 5-azacytidine) can be used in parallel to validate the experimental system.

  • Untreated Control: To establish a baseline for methylation and gene expression levels.

Conclusion and Future Directions

N-Benzoyl-5-methylcytidine represents a promising, yet underexplored, chemical tool for the study of DNA methylation and its role in gene silencing. The protocols and theoretical framework provided in this application note offer a comprehensive guide for researchers to begin investigating the potential of this novel cytidine analog. Future studies should focus on a detailed characterization of its specificity, cytotoxicity, and off-target effects compared to existing DNMT inhibitors. Such research will be instrumental in validating N-Benzoyl-5-methylcytidine as a valuable addition to the epigeneticist's toolbox and may open new avenues for therapeutic development.

References

  • Prochazkova, K., et al. (2022). Cytidine analogs in plant epigenetic research and beyond. Journal of Experimental Botany. [Link]

  • Prochazkova, K., et al. (2024). Cytidine analogs in plant epigenetic research and beyond. PubMed. [Link]

  • Prochazkova, K., et al. (2024). Cytidine analogs in plant epigenetic research and beyond. Oxford Academic. [Link]

  • Slade, D. J., et al. (2021). The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial. AACR Journals. [Link]

  • Cass, C. E., et al. (2012). The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs. PMC - NIH. [Link]

  • Shewach, D. S., et al. (1998). Cellular Delivery of Nucleoside Diphosphates: A Prodrug Approach. PubMed. [Link]

  • El-Sherbiny, I. M., et al. (2007). Nucleoside analogue delivery systems in cancer therapy. PubMed. [Link]

  • Hanes, C. M., et al. (2017). Use of Epigenetic Drugs in Disease: An Overview. PMC. [Link]

  • El-Sherbiny, I. M., et al. (2007). Nucleoside analogue delivery systems in cancer therapy. ResearchGate. [Link]

  • Protocol for Methylated DNA Immunoprecipitation (MeDIP) Analysis. JOVE. [Link]

  • Re-emerging Antimetabolites with Novel Mechanism of Action with Respect to Epigenetic Regulation: Basic Aspects. Oncohema Key. [Link]

  • Efficient large-scale synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine. PubMed. [Link]

  • DNA Methylation Protocols. Springer. [Link]

  • Kurdyukov, S., & Bullock, M. (2016). DNA Methylation Analysis: Choosing the Right Method. PMC. [Link]

  • Rapid and Definitive Analysis of In Vitro DNA Methylation by Nano-electrospray Ionization Mass Spectrometry. ACS Publications. [Link]

  • N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy-5-methylcytidine. PubChem. [Link]

  • Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. Beilstein Journals. [Link]

  • Holmes, C., et al. (2010). Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design. PMC. [Link]

  • MethylC-seq library preparation for base-resolution whole-genome bisulfite sequencing. ENCODE. [Link]

  • Esteller, M. (2001). DNA Methylation: A Profile of Methods and Applications. BioTechniques. [Link]

  • rt-qPCR analysis with two different primer pairs. Bio-Rad. [Link]

  • RT-qPCR analysis of selected RNA silencing factor transcripts in... ResearchGate. [Link]

  • Frommer, M., et al. (1992). A genomic sequencing protocol that yields a positive display of 5-methylcytosine residues in individual DNA strands. PMC. [Link]

  • Targeted DNA Methylation Analysis Methods. Springer Nature Experiments. [Link]

  • Reactivity-dependent profiling of RNA 5-methylcytidine dioxygenases. PMC. [Link]

  • Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming. PLOS. [Link]

  • Mechanisms of DNA methylation regulatory function and crosstalk with histone lysine methylation. PMC. [Link]

  • Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo. PMC. [Link]

  • Application of 5-Methylcytosine DNA Glycosylase to the Quantitative Analysis of DNA Methylation. PubMed. [Link]

  • MBD5 and MBD6 couple DNA methylation to gene silencing via the J-domain protein SILENZIO. eScholarship.org. [Link]

  • 5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer. PMC. [Link]

  • Genes protect themselves against being silenced. Harvard Stem Cell Institute (HSCI). [Link]

  • The mechanism of M.HhaI DNA C5 cytosine methyltransferase enzyme. PMC - NIH. [Link]

  • Epigenetics of Modified DNA Bases: 5-Methylcytosine and Beyond. PMC. [Link]

  • DNA methylation directs genomic localization of Mbd2 and Mbd3 in embryonic stem cells. eLife. [Link]

  • 5-azacytidine induces transgene silencing by DNA methylation in Chinese hamster cells. Tel Aviv University. [Link]

  • The mechanism of inhibition of DNA (cytosine-5-)-methyltransferases by 5-azacytosine is likely to involve methyl transfer to the inhibitor. PMC. [Link]

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Application

Introduction: The Need for Modified Oligonucleotides in RNAi Therapeutics

As a Senior Application Scientist, this guide provides an in-depth exploration of N-Benzoyl-5-methylcytidine, a critical building block for the synthesis of high-efficacy siRNA and miRNA therapeutics. We will move beyond...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of N-Benzoyl-5-methylcytidine, a critical building block for the synthesis of high-efficacy siRNA and miRNA therapeutics. We will move beyond simple procedural lists to explain the core scientific principles, enabling researchers to not only execute protocols but also to innovate within their own discovery pipelines.

Small interfering RNAs (siRNAs) and microRNAs (miRNAs) represent a powerful class of therapeutics capable of silencing disease-causing genes with high specificity. However, the clinical translation of unmodified RNA oligonucleotides is hampered by two primary challenges: rapid degradation by endogenous nucleases and potential off-target effects, where the RNAi machinery is inadvertently directed to silence unintended genes.[1][2]

Chemical modifications are essential to overcome these hurdles. The incorporation of 5-methylcytidine (5mC), a naturally occurring RNA modification, has emerged as a key strategy.[3][4] The addition of a methyl group at the C5 position of cytidine enhances nuclease resistance and thermal stability of the RNA duplex.[5] Critically, strategic placement of 5mC can modulate the interaction with the RNA-Induced Silencing Complex (RISC), helping to minimize miRNA-like off-target effects that often arise from the passenger (sense) strand.[6][7][8] To incorporate this vital modification, N-Benzoyl-5-methylcytidine is utilized as a phosphoramidite building block in automated solid-phase oligonucleotide synthesis.[9]

The Building Block: N-Benzoyl-5-methylcytidine Phosphoramidite

The successful incorporation of 5-methylcytidine into a growing oligonucleotide chain via automated solid-phase synthesis requires a chemically stable precursor known as a phosphoramidite.[10][11] Each component of this molecule serves a distinct and critical purpose.

  • 5-methylcytidine: The core nucleoside providing the desired modification.

  • N-Benzoyl (Bz) Group: This protecting group is attached to the exocyclic amine (N4) of the cytosine base. It prevents unwanted side reactions during the synthesis cycle and is stable throughout the process.[12] It is removed during the final deprotection step.[12]

  • 5'-O-Dimethoxytrityl (DMT) Group: A bulky protecting group on the 5'-hydroxyl of the ribose sugar. It is removed at the beginning of each synthesis cycle (detritylation) to allow the coupling of the next nucleotide.[13]

  • 2'-O-Protecting Group (e.g., TBDMS or TOM): Protects the 2'-hydroxyl group of the ribose, which is characteristic of RNA. This group is crucial for preventing chain branching and is removed post-synthesis.

  • 3'-CE Phosphoramidite: The reactive moiety that, when activated, couples to the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[14]

cluster_main N-Benzoyl-5'-O-DMT-2'-O-TBDMS-5-methylcytidine 3'-CE Phosphoramidite cluster_labels main_structure main_structure dmt 5'-DMT Group dmt->dmt_pos tbdms 2'-TBDMS Group tbdms->tbdms_pos base N-Benzoyl-5-methylcytosine Base base->base_pos phosphoramidite 3'-CE Phosphoramidite phosphoramidite->phosphoramidite_pos

Caption: Structure of a typical N-Benzoyl-5-methylcytidine phosphoramidite.

Data Presentation: Key Properties

The purity of the phosphoramidite building block is a critical determinant of the final yield and quality of the synthetic oligonucleotide.

PropertyTypical SpecificationRationale / Importance
Chemical Formula C49H60N5O8PSi (for TBDMS variant)Defines the exact molecular composition and weight.
Molecular Weight 942.1 g/mol (for TBDMS variant)Essential for accurate reagent calculation and mass spectrometry verification.
Purity (by HPLC/³¹P NMR) >98%High purity minimizes the incorporation of impurities, reducing failure sequences (n-1) and improving overall yield.
Appearance White to off-white solidA visual check for degradation or gross contamination.
Storage Conditions -20°C, under Argon/NitrogenPrevents degradation from moisture and oxidation, ensuring reactivity.

Application Protocol: Synthesis of siRNA Containing 5-Methylcytidine

This protocol outlines the incorporation of N-Benzoyl-5-methylcytidine into an siRNA sequence using an automated solid-phase synthesizer. The process is cyclical, adding one nucleotide at a time.[9][13]

Workflow Overview: The Phosphoramidite Synthesis Cycle

The synthesis of oligonucleotides on a solid support (e.g., Controlled Pore Glass - CPG) follows a four-step cycle for each nucleotide added.[10][13]

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Detailed Step-by-Step Methodology

1. Preparation of Reagents:

  • N-Benzoyl-5-methylcytidine Phosphoramidite: Dissolve in anhydrous acetonitrile to a standard concentration (e.g., 0.1 M). Ensure the solvent is of the highest grade to prevent moisture-related side reactions.

  • Activator: A solution of 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) is recommended for efficient coupling of RNA phosphoramidites.[15]

  • Standard Synthesis Reagents: Ensure fresh solutions for deblocking, capping, and oxidation are loaded onto the synthesizer as per the manufacturer's instructions.

2. Automated Synthesizer Programming:

  • Input the desired siRNA sequence, specifying the position(s) for 5-methylcytidine incorporation.

  • Key Parameter Adjustment: For modified phosphoramidites like N-Benzoyl-5-methylcytidine, it is often beneficial to extend the coupling time. A standard coupling time of 3-6 minutes is a good starting point.[15] This ensures near-quantitative coupling efficiency, which is vital for the synthesis of long oligonucleotides.

3. Synthesis Execution:

  • Initiate the synthesis run on the automated platform. The instrument will perform the four-step cycle (Deblocking, Coupling, Capping, Oxidation) for each nucleotide in the sequence.

4. Post-Synthesis Cleavage and Deprotection:

  • This step is critical for removing the protecting groups and releasing the oligonucleotide from the solid support.

  • Step 4.1: Cleavage & Base Deprotection:

    • Transfer the solid support (CPG) to a sealable vial.

    • Add a solution of aqueous methylamine (e.g., 50:50 ammonium hydroxide/40% aqueous methylamine, AMA) or ethanolic methylamine.[15]

    • Incubate at an elevated temperature (e.g., 65°C for 15-20 minutes). This treatment cleaves the oligo from the support and removes the cyanoethyl phosphate protecting groups and the base-labile protecting groups, including the N-benzoyl group from 5-methylcytidine.[12][15]

    • Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

  • Step 4.2: 2'-Hydroxyl (Silyl) Deprotection:

    • Evaporate the solution from the previous step to dryness.

    • Resuspend the pellet in a solution of triethylamine trihydrofluoride (TEA·3HF) in DMSO.[15][16]

    • Incubate at 65°C for approximately 2.5 hours to remove the 2'-O-TBDMS or 2'-O-TOM protecting groups from the ribose sugars.[15]

  • Step 4.3: Quenching and Precipitation:

    • Quench the reaction by adding an appropriate quenching buffer (e.g., isopropoxytrimethylsilane).

    • Precipitate the crude RNA oligonucleotide using a high-salt solution (e.g., 3M sodium acetate) and an organic solvent like n-butanol or ethanol.

    • Centrifuge to pellet the RNA, decant the supernatant, and wash the pellet with ethanol.

5. Purification and Quality Control:

  • Purification: Resuspend the crude RNA pellet in RNase-free water. Purify using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to isolate the full-length product.

  • Quality Control:

    • Mass Verification: Confirm the molecular weight of the purified oligonucleotide using MALDI-TOF or LC-ESI mass spectrometry.

    • Purity Analysis: Assess purity using analytical HPLC or capillary electrophoresis.

    • Quantification: Determine the concentration using UV absorbance at 260 nm.

Application Spotlight: Enhancing Therapeutic Profiles

The true value of incorporating N-Benzoyl-5-methylcytidine lies in the improved characteristics of the final siRNA or miRNA product.

Improved Duplex Stability

The 5-methyl group adds hydrophobicity and enhances base stacking interactions, which typically increases the thermal stability (melting temperature, Tₘ) of the RNA duplex.

Duplex TypeExample Tₘ (°C)Change in Stability
Unmodified siRNA Duplex75.2 °CBaseline
siRNA with 4x 5mC modifications77.0 °C+1.8 °C
siRNA with 8x 5mC modifications78.5 °C+3.3 °C
Note: Data is representative and the exact Tₘ change is sequence-dependent.[17][18][19]
Reducing Off-Target Effects

A primary cause of off-target effects is the unintended loading of the passenger (sense) strand into RISC, which then acts like a miRNA to silence hundreds of unintended transcripts.[1][8] The RISC loading process is sensitive to the thermodynamic stability at the 5'-ends of the duplex. By strategically placing 5-methylcytidine modifications to alter this stability profile, one can favor the loading of the desired guide (antisense) strand, thereby mitigating off-target effects caused by the passenger strand.

Caption: Impact of 5mC modification on preferential RISC loading.

Conclusion

N-Benzoyl-5-methylcytidine is more than just a modified nucleoside; it is an enabling tool for developing safer and more stable RNAi therapeutics. By understanding the rationale behind its use and mastering the protocols for its incorporation, researchers can significantly enhance the drug-like properties of their siRNA and miRNA candidates. The ability to increase thermal stability, improve nuclease resistance, and intelligently guide RISC strand selection underscores the critical role of this building block in the future of RNA-based medicine.

References

  • Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved March 13, 2026, from [Link]

  • Malińska, M., et al. (2018). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules. Available at: [Link]

  • CymitQuimica. (n.d.). CAS 251647-54-8: Cytidine, N-benzoyl-5′-O-[bis(4-methoxyph…. Retrieved March 13, 2026, from https://www.cymitquimica.com/cas/251647-54-8
  • ResearchGate. (n.d.). (PDF) Solid-Phase Synthesis of Modified Oligonucleotides. Retrieved March 13, 2026, from [Link]

  • Chen, H. Y., et al. (2008). Strand-specific 5′-O-methylation of siRNA duplexes controls guide strand selection and targeting specificity. RNA. Available at: [Link]

  • Haraguchi, T., et al. (2022). Elimination of Off-Target Effect by Chemical Modification of 5'-End of siRNA. Nucleic Acid Therapeutics. Available at: [Link]

  • ResearchGate. (2026, January 12). The thermal stability of RNA duplexes containing modified base pairs at internal and terminal positions of the oligorionucleotides. Retrieved March 13, 2026, from [Link]

  • siTOOLs Biotech. (n.d.). Technote 1 siRNA Off-Target Effects: Causes, Extent & Impact. Retrieved March 13, 2026, from [Link]

  • Bio-Synthesis Inc. (2023, January 17). Off Target Effects in small interfering RNA or siRNA. Retrieved March 13, 2026, from [Link]

  • CD BioGlyco. (n.d.). N4-Benzoyl-5'-O-DMT-5-methylcytidine. Retrieved March 13, 2026, from [Link]

  • Govan, J., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Tetrahedron. Available at: [Link]

  • Pasternak, A., et al. (2010). Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. Nucleic Acids Research. Available at: [Link]

  • Pasternak, A., et al. (2010). Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. PMC. Available at: [Link]

  • ResearchGate. (2026, March 3). The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines. Retrieved March 13, 2026, from [Link]

  • Eclipsebio. (n.d.). Methods for reducing siRNA off-target binding. Retrieved March 13, 2026, from [Link]

  • Glen Research. (n.d.). Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. Glen Report 19.22. Retrieved March 13, 2026, from [Link]

  • Deleavey, G. F., et al. (2017). Synthesis of RNA containing 5-hydroxymethyl-, 5-formyl-, and 5-carboxycytidine. Nature Protocols. Available at: [Link]

  • Minakawa, N., et al. (2022). Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four (S)-5′-C-aminopropyl-2′-O-methylnucleosides. RSC Advances. Available at: [Link]

  • Hector, R. D., et al. (2021). Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo. Molecular Therapy - Nucleic Acids. Available at: [Link]

  • Chen, X., et al. (2019). RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark. Biomarker Research. Available at: [Link]

Sources

Method

Application Note: N-Benzoyl-5-Methylcytidine in the Solid-Phase Synthesis of High-Stability Aptamers

Audience: Researchers, Application Scientists, and Oligonucleotide Drug Development Professionals Content Type: Technical Guide & Validated Protocol Introduction & Mechanistic Rationale Nucleic acid aptamers generated vi...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Oligonucleotide Drug Development Professionals Content Type: Technical Guide & Validated Protocol

Introduction & Mechanistic Rationale

Nucleic acid aptamers generated via Systematic Evolution of Ligands by Exponential Enrichment (SELEX) exhibit high binding affinity and specificity for therapeutic targets. However, unmodified oligonucleotides are rapidly degraded by endogenous nucleases and often lack the thermodynamic stability required for in vivo efficacy.

To bridge the gap between discovery and clinical application, post-SELEX chemical modification is a critical workflow. The incorporation of 5-methylcytidine (5-Me-dC or 5-Me-rC) is a premier strategy for optimizing aptamer pharmacokinetics. During Solid-Phase Oligonucleotide Synthesis (SPOS), this modified base is introduced using the phosphoramidite building block N-Benzoyl-5-methylcytidine .

Causality in Chemical Design: Why N-Benzoyl and 5-Methyl?
  • The 5-Methyl Modification (Thermodynamic & Pharmacokinetic Driver): The addition of a methyl group at the C5 position of the pyrimidine ring projects into the major groove of the folded aptamer. This modification increases hydrophobicity and enhances base-stacking interactions, effectively displacing water molecules. Mechanistically, this results in an increase in the melting temperature ( ) by approximately 0.5 °C for each substitution [1]. Furthermore, the steric bulk of the methyl group impedes the active sites of circulating exonucleases, significantly extending the aptamer's serum half-life [2].

  • The N-Benzoyl Protecting Group (Synthetic Integrity Driver): The exocyclic amino group (N4) of cytosine is highly nucleophilic. If left unprotected during the phosphoramidite coupling cycle, it will react with the activated phosphoramidite of the incoming base, leading to irreversible branching and non-functional oligonucleotides. The Benzoyl (Bz) group is perfectly tuned for this application: it is highly stable under the repeated acidic conditions of detritylation, yet it undergoes clean nucleophilic acyl substitution (cleavage) under basic ammonolysis at the end of the synthesis[3].

Post-SELEX Modification Strategy

Aptamer development follows a biphasic trajectory: biological discovery followed by chemical optimization. N-Benzoyl-5-methylcytidine is typically deployed in the secondary phase to selectively replace standard cytidine residues in the consensus sequence without disrupting the 3D binding pocket.

SELEX Lib Naïve Library (Unmodified) SELEX SELEX Cycles (Target Binding) Lib->SELEX Seq Sequence ID (NGS) SELEX->Seq Mod Post-SELEX Modification (5-Me-dC Substitution) Seq->Mod Therapy Therapeutic Aptamer (High Stability) Mod->Therapy

Figure 1: Workflow transitioning from enzymatic SELEX discovery to chemical optimization.

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis (SPOS)

The following protocol details the incorporation of N-Benzoyl-5-methylcytidine-3'-O-(2-cyanoethyl N,N-diisopropyl) phosphoramidite into an aptamer sequence using a standard automated DNA/RNA synthesizer [4].

SPOS Start Solid Support (CPG) Detrit 1. Detritylation (3% TCA in DCM) Start->Detrit Couple 2. Coupling (N-Bz-5-Me-dC Phosphoramidite) Detrit->Couple Cap 3. Capping (Ac2O / NMI) Couple->Cap Oxid 4. Oxidation / Thiolation (I2 or Beaucage Reagent) Cap->Oxid Oxid->Detrit Repeat for next base Cleave 5. Cleavage & Deprotection (NH4OH, 55°C) Oxid->Cleave Synthesis Complete

Figure 2: SPOS cycle emphasizing the integration of N-Benzoyl-5-methylcytidine.
Step-by-Step Methodology

Step 1: Reagent Preparation & Desiccation

  • Dilute the N-Benzoyl-5-methylcytidine phosphoramidite in anhydrous acetonitrile (ACN) to a concentration of 0.1 M to 0.15 M.

  • Expert Insight: The 5-methyl group slightly reduces the solubility of the monomer compared to standard cytidine. Ensure the ACN has a water content of <30 ppm. Gently warm the vial to 30°C if precipitation is observed, ensuring complete dissolution before loading onto the synthesizer.

Step 2: The Coupling Cycle

  • Detritylation: Deliver 3% Trichloroacetic acid (TCA) in dichloromethane (DCM) for 60–90 seconds to remove the 5'-DMT protecting group.

  • Coupling: Co-deliver the modified phosphoramidite and activator (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole).

  • Expert Insight: Extend the coupling time to 6 to 10 minutes [3]. The steric hindrance introduced by the C5-methyl group marginally slows the nucleophilic attack of the 5'-hydroxyl on the phosphoramidite center. Extended coupling ensures >98.5% efficiency, preventing the accumulation of shortmers.

Step 3: Capping and Oxidation/Thiolation

  • Capping: Flood the column with Acetic Anhydride and N-Methylimidazole (NMI) for 1–2 minutes to acetylate unreacted 5'-OH groups, preventing deletion mutations.

  • Oxidation: For standard phosphodiester backbones, use 0.02 M Iodine in THF/Pyridine/Water for 30 seconds. For nuclease-resistant phosphorothioate (PS) backbones, use 0.05 M Beaucage Reagent or PADS for 3 minutes.

Step 4: Cleavage and Global Deprotection

  • Transfer the CPG solid support to a sealed vial.

  • Add 1.0 mL of concentrated aqueous Ammonium Hydroxide (28% ).

  • Incubate at 55°C for 8 to 12 hours .

  • Expert Insight: This step is highly critical. It simultaneously cleaves the oligonucleotide from the solid support, removes the cyanoethyl groups from the phosphate backbone, and hydrolyzes the N-benzoyl group from the 5-methylcytidine. Insufficient time or temperature will result in incomplete deprotection of the N4-amine.

Quality Control & Data Presentation

Following deprotection, the aptamer must be purified via Reversed-Phase HPLC (RP-HPLC) or Ion-Exchange HPLC (IEX-HPLC).

Self-Validating QC Metric (Mass Spectrometry): Always subject the purified aptamer to MALDI-TOF or LC-MS. If the deprotection step (Step 4) was incomplete, the N-benzoyl group will remain attached. This is easily diagnosed by identifying a mass artifact of +104 Da (the mass difference between the Benzoyl adduct and a standard proton) relative to the calculated exact mass of the aptamer.

Quantitative Summaries

Table 1: Impact of 5-Methylcytidine Substitution on Aptamer Profiles

ParameterUnmodified Cytidine (dC)5-Methylcytidine (5-Me-dC)Mechanistic Causality
Melting Temp ( ) Baseline+0.5 °C per substitutionEnhanced hydrophobic base-stacking in the major groove [1].
Serum Half-Life ( ) ~1–2 hours>24 hours (with PS backbone)Steric hindrance blocks exonuclease active site docking [2].
Coupling Efficiency >99.0%>98.5%Slight steric bulk at C5 requires extended coupling times [3].

Table 2: Optimized SPOS Parameters for N-Benzoyl-5-Methylcytidine

Synthesis StepReagent / ConditionOptimized TimeExpert Rationale
Coupling 0.1 M N-Bz-5-Me-dC + Activator6 - 10 minOvercomes steric hindrance to ensure high-yield phosphitylation [3].
Capping / NMI in THF1 - 2 minTerminates unreacted chains to simplify downstream HPLC purification.
Deprotection 28% at 55°C8 - 12 hoursRequired to fully cleave the robust N-benzoyl amide bond [4].

References

  • Advances in oligonucleotide drug delivery. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Amphiphilic Oligonucleotide Derivatives—Promising Tools for Therapeutics. MDPI. Available at:[Link]

  • Oligonucleotides comprising a modified or non-natural nucleobase. Google Patents (CA2574088A1).
  • Galnac-oligonucleotide conjugate for liver-targeted delivery use, and method for producing same. Google Patents (HK40068296A).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Deprotection Conditions for N-Benzoyl-5-methylcytidine

Welcome to the Technical Support Center for modified oligonucleotide synthesis. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical nuances and troubleshooting wor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for modified oligonucleotide synthesis. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical nuances and troubleshooting workflows associated with the deprotection of N-Benzoyl-5-methylcytidine (Bz-m5C).

Part 1: Core Mechanisms & Reagent Selection (FAQ)

Q1: Why does N-Benzoyl-5-methylcytidine (Bz-m5C) yield an N4-methylated impurity when deprotected with AMA? A: The transamination of benzoyl-protected cytidine derivatives is a well-documented side reaction when using AMA (a 1:1 mixture of Ammonium Hydroxide and 40% Methylamine). The N4-benzoyl protecting group hydrolyzes relatively slowly compared to acetyl groups[1]. During this prolonged intermediate state, the highly nucleophilic methylamine attacks the activated C4 position of the pyrimidine ring. This nucleophilic aromatic substitution displaces the benzamide leaving group, resulting in an N4-methyl-5-methylcytidine impurity. Acetyl-protected cytidines avoid this because the acetyl group is cleaved almost instantaneously, exposing the free amine which is a poor leaving group and no longer susceptible to transamination[1].

Q2: I am seeing persistent +14 Da and +104 Da mass shifts in my LC-MS data. What do these represent? A: These mass shifts are direct indicators of suboptimal deprotection conditions for Bz-m5C:

  • +14 Da: This is the hallmark of the N4-methyl transamination side reaction caused by methylamine exposure to a benzoyl-protected cytidine.

  • +104 Da: This indicates incomplete removal of the benzoyl protecting group (C₇H₄O = 104 Da)[2]. This typically occurs if standard ammonium hydroxide deprotection was run for an insufficient duration (e.g., <8 hours at 55°C).

Q3: How do I choose the optimal deprotection reagent for sequences containing Bz-m5C? A: The choice depends entirely on your required turnaround time and the presence of other sensitive modifications[2]:

  • Standard Ammonium Hydroxide (NH₄OH): The gold standard for Bz-m5C. It guarantees zero transamination but requires 8–16 hours at 55°C.

  • APA (Ammonium Hydroxide/Propylamine): An excellent alternative if rapid deprotection is needed but methylamine must be avoided. Propylamine provides the strong nucleophilicity needed for rapid cleavage, but its steric bulk prevents the nucleophilic attack at the C4 position, completely suppressing the +14 Da alkylation side reaction (15 mins at 65°C)[3].

Part 2: Troubleshooting Guide & Quantitative Analysis

To make an informed decision on your deprotection strategy, review the empirical data below. Using AMA with Bz-m5C will consistently result in a compromised yield due to the ~5% transamination rate.

Quantitative Comparison of Deprotection Conditions for Bz-m5C
Reagent SystemCompositionTemperature (°C)Incubation TimeN4-Alkyl Impurity (%)Target Yield (%)
Standard Ammonia 28-30% NH₄OH558–16 hours0.0> 98
AMA (UltraFAST) NH₄OH / 40% MeNH₂ (1:1)6510 minutes~5.0 – 10.0< 90
APA (Alternative) NH₄OH / Propylamine (1:1)6515 minutes0.0> 98

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol A: Standard Ammonium Hydroxide Deprotection (Zero-Transamination)

Purpose: Complete removal of N-benzoyl groups from 5-methylcytidine without alkylation side reactions.

  • Cleavage: Add 1.0 mL of fresh 28-30% Ammonium Hydroxide to the synthesis column. Incubate at room temperature for 1 hour.

    • Validation Checkpoint: The CPG (Controlled Pore Glass) support should transition from a colored/opaque state to a translucent white, confirming complete cleavage of the oligonucleotide from the solid support.

  • Transfer: Elute the cleaved oligonucleotide solution into a secure, pressure-rated screw-cap vial.

  • Deprotection: Seal the vial tightly and incubate in a heat block at 55°C for 8 to 16 hours.

    • Mechanistic Note: The extended time is required because the electron-withdrawing nature of the benzoyl group makes it resistant to mild basic hydrolysis. Premature termination will result in the +104 Da impurity.

  • Cooling & Venting: Remove the vial and cool to 4°C for 15 minutes before opening.

    • Validation Checkpoint: A distinct ammonia odor should still be present upon opening; the absence of odor indicates a breached seal during heating, which compromises deprotection efficiency and requires re-treatment.

  • Concentration: Lyophilize or use a centrifugal evaporator (SpeedVac) to dry the sample.

    • Validation Checkpoint: The final product should form a white, fluffy pellet. A sticky or glassy residue indicates residual water or salts, requiring re-lyophilization.

Protocol B: APA Rapid Deprotection Workflow

Purpose: Accelerated deprotection using Ammonium Hydroxide/Propylamine (APA) to prevent transamination while maintaining speed[3].

  • Reagent Preparation: Mix 28-30% Ammonium Hydroxide and Propylamine in a 1:1 (v/v) ratio. Use immediately to ensure optimal nucleophilicity.

  • Cleavage & Deprotection: Add 1.0 mL of the APA reagent to the cleaved oligo in a pressure-rated vial.

  • Incubation: Heat at 65°C for 15 minutes.

    • Mechanistic Note: The steric hindrance of the propyl chain physically blocks the amine from attacking the C4 position of the pyrimidine ring, ensuring the structural integrity of the 5-methylcytidine base.

  • Evaporation: Cool to room temperature and evaporate to dryness using a SpeedVac.

Part 4: Decision Matrix Visualization

Workflow Step1 Synthesized Oligo (Bz-m5C on CPG) Decision Select Deprotection Strategy Step1->Decision NH4OH Standard NH4OH (55°C, 8-16h) Decision->NH4OH Max Purity AMA AMA Reagent (65°C, 10m) Decision->AMA Speed Critical APA APA Reagent (65°C, 15m) Decision->APA Balanced Mech1 Slow Hydrolysis No Transamination NH4OH->Mech1 Mech2 Rapid Hydrolysis + Nucleophilic Attack at C4 AMA->Mech2 Mech3 Steric Hindrance Prevents Propylamine Attack APA->Mech3 Result1 Pure m5C (Target Mass) Mech1->Result1 Result2 N4-Methyl-m5C (+14 Da Impurity) Mech2->Result2 Result3 Pure m5C (Target Mass) Mech3->Result3

Logical decision tree and mechanistic outcomes for Bz-m5C deprotection strategies.

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Benzoyl (Bz) Deprotection

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot one of the most persistent bottlenecks...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot one of the most persistent bottlenecks in organic and oligonucleotide synthesis: the incomplete removal of the benzoyl (Bz) protecting group.

This guide bypasses generic advice to focus on the causality of deprotection failures, offering self-validating protocols and field-proven mechanistic insights to ensure your target molecules are recovered with high purity and yield.

Diagnostic Workflow: Identifying the Root Cause

Before altering your chemistry, you must correctly diagnose the nature of the incomplete deprotection. The benzoyl group behaves fundamentally differently depending on whether it protects an alcohol (forming an ester) or an amine (forming an amide).

TroubleshootingWorkflow Start LC-MS Detects +104 Da Mass Adduct (Incomplete Bz Cleavage) CheckType Identify Bond Type: O-Benzoyl vs. N-Benzoyl? Start->CheckType OBz O-Benzoyl (Ester) Cause: Steric Hindrance or Quenched Methoxide CheckType->OBz Ester NBz N-Benzoyl (Amide) Cause: High Resonance Stability Requires Harsher Cleavage CheckType->NBz Amide ActionO Protocol A: Fresh NaOMe/MeOH or LiOH/THF/H2O OBz->ActionO ActionN Protocol B/C: Use AMA (1:1) at 65°C or Harsh Basic Hydrolysis NBz->ActionN

Caption: Diagnostic workflow for resolving incomplete benzoyl deprotection based on bond type.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: I am using standard Zemplén conditions (NaOMe in MeOH) to deprotect a secondary O-benzoyl group, but the reaction stalls at 50% conversion. Why?

A1: The Zemplén transesterification relies on the generation of a highly reactive methoxide nucleophile. If your reaction stalls, the causality is almost always moisture . Trace water in the solvent or substrate hydrolyzes the catalytic sodium methoxide (NaOMe) into sodium hydroxide (NaOH). While NaOH can mediate hydrolysis, it is significantly less efficient for sterically hindered secondary alcohols and requires stoichiometric amounts, whereas transesterification is catalytic.

  • The Fix: Ensure strictly anhydrous conditions. If steric hindrance is severe, switch to a more aggressive hydroxide system (e.g., LiOH in THF/MeOH/H2O) which provides a smaller, highly nucleophilic hydroxide ion, or gently increase the temperature to 50°C.

Q2: During solid-phase oligonucleotide synthesis, my mass spectrometry (MALDI-TOF) shows a +104 Da mass on sequences containing cytosine. How do I fix this?

A2: A +104 Da adduct indicates the incomplete removal of the N4-benzoyl protecting group on cytosine . The benzoyl group is traditionally used to protect the exocyclic amines of cytosine and adenine to prevent unwanted phosphoramidite coupling [1][2]. However, standard deprotection with concentrated ammonium hydroxide is kinetically slow because the amide bond is highly resonance-stabilized.

  • The Fix: Switch your deprotection reagent to AMA (a 1:1 mixture of 28-30% aqueous ammonium hydroxide and 40% aqueous methylamine). Heating the oligo in AMA at 65°C for 10-15 minutes ensures quantitative removal of the N-benzoyl group.

  • Expert Warning: If your sequence contains 5-methyl-dC, AMA can cause a transamination side reaction (displacing benzamide with methylamine, causing a +14 Da mutation). For 5-Me-dC, an acetyl protecting group is strictly required instead of benzoyl [3].

Q3: I am trying to deprotect an N-benzoyl group from a small molecule amine, but standard basic hydrolysis (NaOH/MeOH) is not working. What are my options?

A3: Amides are exceptionally stable. Standard basic conditions that easily cleave O-benzoyl esters will leave N-benzoyl amides untouched.

  • The Fix: You must use harsh basic hydrolysis (e.g., 5-10 M NaOH or KOH in ethylene glycol or water/ethanol refluxing at 100-120°C for 12-24 hours). If your molecule contains base-sensitive stereocenters or other esters, you cannot use this method. Alternatively, reductive cleavage using Schwartz's reagent (Cp2ZrHCl) or DIBAL-H can convert the amide directly to an amine, bypassing the tetrahedral intermediate pathway entirely.

Standardized, Self-Validating Protocols

Protocol A: Zemplén Transesterification for O-Benzoyl Cleavage
  • Application: Mild removal of benzoyl esters from alcohols (highly prevalent in carbohydrate and macrolide chemistry).

  • Causality Check: This protocol is a self-validating system. If the pH drops below 9, the catalytic cycle has died due to moisture, and more base is required.

  • Dissolve the benzoylated compound (1.0 eq) in anhydrous methanol (0.1 M concentration) under an inert atmosphere (N2 or Argon).

  • Add a catalytic amount of freshly prepared sodium methoxide (NaOMe) solution in methanol (0.1 to 0.2 eq).

  • Stir the reaction at room temperature. Monitor progression via LC-MS (typically takes 1-4 hours).

  • Quench the reaction by adding an acidic ion-exchange resin (e.g., Dowex 50WX8, H+ form) until the pH is neutral.

  • Filter the resin and concentrate the filtrate under reduced pressure to yield the deprotected alcohol and volatile methyl benzoate byproduct.

Protocol B: UltraFAST AMA Deprotection for Oligonucleotides
  • Application: Rapid cleavage of oligonucleotides from the solid support and complete removal of N-benzoyl protecting groups from nucleobases.

  • Causality Check: Methylamine acts as a superior nucleophile compared to ammonia, drastically reducing the activation energy required to cleave the stable N-benzoyl amide bond.

  • Prepare the AMA reagent by mixing equal volumes of 28-30% aqueous ammonium hydroxide and 40% aqueous methylamine. (Caution: Highly volatile and corrosive; prepare in a fume hood).

  • Transfer the solid support (CPG or polystyrene) containing the synthesized oligonucleotide to a screw-cap vial.

  • Add 1.0 mL of AMA reagent per 1.0 µmol of synthesis scale.

  • Seal the vial tightly and heat in a heat block at 65°C for 10-15 minutes.

  • Cool the vial completely to -20°C before opening to prevent the loss of the volatile oligo-containing solution.

  • Transfer the supernatant, wash the support with 50% acetonitrile/water, and lyophilize the combined liquids.

Quantitative Data Comparison: Deprotection Conditions

The following table summarizes the kinetic requirements and risks associated with different benzoyl deprotection strategies. Use this to select the optimal condition for your specific substrate.

Target GroupSubstrate TypeRecommended ReagentTemp (°C)TimeCommon Side Reactions
O-Benzoyl (1°/2° Alcohol)Carbohydrates, Small MoleculesNaOMe / MeOH (cat.)20-25°C1-4 hEpimerization (if base is too strong/prolonged)
O-Benzoyl (Sterically Hindered)Complex Natural ProductsLiOH / THF / H2O (3:1:1)25-50°C4-16 hUnwanted hydrolysis of adjacent esters
N-Benzoyl (Cytosine/Adenine)OligonucleotidesAMA (NH4OH / MeNH2 1:1)65°C10-15 minTransamination (especially on 5-Me-dC)
N-Benzoyl (Amide)Small Molecule Amines5M NaOH / H2O / EtOH100°C12-24 hRacemization, cleavage of base-sensitive groups

References

  • Glen Research. "Glen Report 26.13 - New Product - 5-Me-dC now compatible with AMA and UltraMild Deprotection." Glen Research Reports. Available at:[Link]

Sources

Troubleshooting

Purification strategies for oligonucleotides containing 5-methylcytosine

Welcome to the Technical Support Center for Oligonucleotide Purification. As a Senior Application Scientist, I have designed this comprehensive guide to address the unique physicochemical challenges introduced by the 5-m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Oligonucleotide Purification. As a Senior Application Scientist, I have designed this comprehensive guide to address the unique physicochemical challenges introduced by the 5-methylcytosine (5-mC) modification.

The addition of a methyl group at the 5-position of the pyrimidine ring fundamentally alters the oligonucleotide's behavior. It increases overall hydrophobicity, enhances base-stacking thermodynamics (raising the melting temperature, Tm​ ), and introduces specific degradation pathways such as deamination. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity recovery of 5-mC modified oligonucleotides.

SECTION 1: Core Methodologies & Workflows

To achieve baseline resolution of 5-mC oligonucleotides from failure sequences (n-1, n+1) and synthesis impurities, purification strategies must actively disrupt secondary structures while exploiting subtle hydrophobic or charge differences.

Protocol A: Denaturing Ion-Pairing Reverse-Phase HPLC (IP-RPLC)

This is the gold-standard method for resolving full-length 5-mC oligonucleotides from truncated failures. We utilize Hexafluoro-2-propanol (HFIP) and Triethylamine (TEA) to provide volatile ion-pairing, while elevated temperatures melt 5-mC-stabilized secondary structures.

Step-by-Step Methodology:

  • System Preparation: Purge the HPLC system with LC-MS grade water. Install a high-resolution C18 column (e.g., Waters XBridge BEH C18, 2.1 × 150 mm, 1.7 µm).

  • Mobile Phase Compounding:

    • Buffer A: 15 mM TEA and 400 mM HFIP in LC-MS grade water (pH ~7.9).

    • Buffer B: 15 mM TEA and 400 mM HFIP in 50% Methanol / 50% Water.

  • Thermal Equilibration: Set the column oven to 65 °C – 80 °C . Mechanistic Note: 5-mC enhances duplex stability. Failure to heat the column will result in multiple conformational states and peak splitting[1].

  • Sample Loading: Dissolve the crude 5-mC oligo in 100 mM TEAA (Triethylammonium acetate) to ensure uniform ion-pairing prior to injection.

  • Gradient Execution: Run a linear gradient from 5% B to 40% B over 20 minutes at a flow rate of 0.2 mL/min.

  • Fraction Collection & Desalting: Collect the main peak based on UV absorbance at 260 nm. Lyophilize immediately to remove the volatile HFIP/TEA buffer.

Protocol B: Anion-Exchange HPLC (AEX-HPLC)

AEX is highly effective for separating oligonucleotides strictly by length (charge), making it ideal for highly modified therapeutic sequences where RP-HPLC resolution fails due to extreme hydrophobicity.

Step-by-Step Methodology:

  • System Preparation: Install a strong anion-exchange column (e.g., TSKgel DNA-STAT, 4.6 × 100 mm)[1].

  • Mobile Phase Compounding:

    • Buffer A: 20 mM Tris-HCl (pH 8.0) in 10% Acetonitrile (ACN).

    • Buffer B: 20 mM Tris-HCl (pH 8.0) and 2.0 M NaCl in 10% ACN.

  • Equilibration: Set the column oven to 25 °C – 40 °C. The 10% ACN acts as a mild denaturant.

  • Gradient Execution: Apply a linear gradient of 35% B to 55% B over 20 minutes at 0.4 mL/min[1].

  • Desalting (Critical Step): AEX fractions contain high molarity NaCl. Desalt using a Sephadex G-25 column (e.g., NAP-5) or solid-phase extraction (SPE) C18 cartridges before downstream use[2].

RPHPLC_Workflow Start Crude 5-mC Oligo Prep Sample Prep (Desalting & Filtration) Start->Prep Heat Thermal Denaturation (65-80°C) Prep->Heat HPLC IP-RPLC Separation (HFIP/TEA Buffer) Heat->HPLC Fractions Fraction Collection HPLC->Fractions QC QC Analysis (LC-MS / AEX) Fractions->QC

Workflow for denaturing IP-RPLC purification of 5-mC modified oligonucleotides.

SECTION 2: Troubleshooting Guide (Q&A)

Q: Why is the retention time of my 5-mC oligo significantly longer than the unmodified wild-type sequence on a C18 column? A: The methyl group at the 5-position of the cytosine ring increases the polar surface area and overall hydrophobicity of the nucleobase. In IP-RPLC, this enhanced hydrophobicity increases the partitioning of the oligonucleotide into the C18 stationary phase, delaying elution[3]. You must adjust your gradient profile (typically requiring 2-5% more organic modifier) to elute 5-mC sequences compared to standard DNA.

Q: My chromatogram shows broad, tailing, or split peaks for a pure 5-mC oligo. How do I fix this? A: This is a classic symptom of unresolved secondary structures. 5-mC increases base-stacking interactions, which raises the Tm​ of the oligonucleotide. At room temperature, the oligo exists in a dynamic equilibrium of folded and unfolded states, each interacting differently with the stationary phase. Solution: You must operate the column at denaturing temperatures (65 °C to 80 °C ) to force the oligo into a single, linear conformation[1]. If your column cannot withstand high heat, add 10% Acetonitrile or use a strongly denaturing buffer like HFIP.

Q: How can I chromatographically resolve the deaminated impurity (5-mC converted to Thymine) from the target sequence? A: Deamination of 5-methylcytosine yields Thymine (T). Because T and 5-mC have nearly identical hydrophobicities, they often co-elute in standard IP-RPLC. Solution: Exploit their pKa differences. The deamination involves the loss of an aromatic primary amine (pKa ~4.6) and a gain in acidity of the imide group (pKa changes from 12.4 for 5-mC to 9.9 for T)[4]. By lowering the mobile phase pH to 6.3 , you can alter the ionization state and improve resolution. Additionally, switching to a more hydrophobic ion-pairing agent, such as Tetrabutylammonium acetate (TBuAA), or utilizing Ion-Pairing Hydrophilic Interaction Chromatography (IP-HILIC) has been shown to resolve these closely related species[1].

Peak_Broadening Issue Broad/Split Peaks in RP-HPLC Cause 5-mC Induced Secondary Structures Issue->Cause Sol1 Increase Temp (>65°C) Cause->Sol1 Sol2 Stronger Ion-Pairing (e.g., TBuAA) Cause->Sol2 Sol3 Adjust pH (pH 6.3 - 7.0) Cause->Sol3 Result Sharp, Resolved Target Peak Sol1->Result Sol2->Result Sol3->Result

Mechanistic troubleshooting for peak broadening caused by 5-mC secondary structures.

SECTION 3: Quantitative Data & Selection Guides

Table 1: Buffer Selection Guide for 5-mC Oligonucleotide Purification
Buffer SystemPrimary ApplicationAdvantagesDisadvantages
0.1 M TEAA (pH 7.0) Standard IP-RPLC[5]Low cost, volatile, good for standard desalting.Poor resolution of deaminated (T) impurities.
HFIP / TEA (pH 7.9) High-Res IP-RPLC / LC-MSExcellent MS compatibility, strong denaturing effect.Expensive, toxic, requires dedicated LC lines.
5 mM TBuAA (pH 7.0) Impurity Profiling[1]Superior resolution of n-1 and deaminated species.Non-volatile; requires downstream desalting.
Tris-HCl / NaCl (pH 8.0) AEX-HPLC[1]Resolves by length; unaffected by hydrophobicity.Requires extensive desalting (SPE/Gel filtration).
Table 2: 5-mC Chromatographic Behavior Matrix
ParameterUnmodified Cytosine (C)5-Methylcytosine (5-mC)Chromatographic Impact
Hydrophobicity BaselineHighIncreased retention time on C18 columns.
Duplex Tm​ Baseline+0.5°C to +1.3°C per insertRequires higher column temperatures (65-80°C).
Deamination Product Uracil (U)Thymine (T)5-mC T is harder to resolve than C U.

SECTION 4: References

  • Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Solid-Phase Synthesis of Oligodeoxynucleotides Containing N4-[2-(t-butyldisulfanyl)ethyl]-5-methylcytosine Moieties. MDPI. Available at: [Link]

  • Ion-Pairing Hydrophilic Interaction Chromatography for Impurity Profiling of Therapeutic Phosphorothioated Oligonucleotides. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Ion-pairing hydrophilic interaction chromatography for impurity profiling of therapeutic phosphorothioated oligonucleotides. ChemRxiv. Available at: [Link]

  • Oligonucleotide impurity analysis using an innovative SFC approach. Shimadzu. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Synthesis Challenges with N-Benzoyl-5-methylcytidine in GC-Rich Sequences

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Synthesizing GC-rich oligonucleotides modified with N-Benzoyl-5-methylcytidine (5-Me-dC) is notoriously difficult.

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Synthesizing GC-rich oligonucleotides modified with N-Benzoyl-5-methylcytidine (5-Me-dC) is notoriously difficult. Standard phosphoramidite chemistry protocols will almost certainly fail, yielding truncated sequences and incomplete deprotection adducts. This guide is engineered for researchers and drug development professionals who need to understand the causality behind these failures and implement field-proven, self-validating protocols to achieve high-fidelity synthesis.

Mechanistic Overview: The Causality of Synthesis Failure

To troubleshoot effectively, we must first understand the physics and chemistry of the failure.

  • Thermodynamic Stabilization: GC-rich sequences naturally form stable secondary structures (e.g., hairpins and G-quadruplexes) during solid-phase synthesis. The introduction of 5-methylcytosine exacerbates this, as the hydrophobic methyl group increases base-stacking interactions, raising the duplex melting temperature (Tm) by approximately 1.3 °C per substitution ()[1].

  • Steric Hindrance: The N4-benzoyl protecting group on the 5-Me-dC phosphoramidite adds massive steric bulk. When the growing oligonucleotide chain folds back on itself due to GC-richness, the 5'-hydroxyl becomes sterically shielded. The bulky N-Benzoyl-5-Me-dC phosphoramidite struggles to access this shielded hydroxyl, drastically reducing coupling efficiency and leading to truncated failure sequences ()[2].

SynthesisChallenges Start GC-Rich Sequence Synthesis Challenge1 Secondary Structure (G-Quadruplexes/Hairpins) Start->Challenge1 Challenge2 N-Benzoyl-5-Me-dC Steric Hindrance Start->Challenge2 Mechanism Increased Local Tm & Reduced Nucleophilicity Challenge1->Mechanism Challenge2->Mechanism Failure Truncated Products (n-1, n-2) Mechanism->Failure Standard Protocol Solution1 Double Coupling & Extended Time (15 min) Failure->Solution1 Troubleshoot Solution2 Optimized Deprotection (AMA, 65°C) Failure->Solution2 Troubleshoot Success Full-Length Modified Oligo Solution1->Success Solution2->Success

Caption: Logical workflow of synthesis challenges and troubleshooting steps for GC-rich 5-Me-dC oligos.

Troubleshooting Guide & FAQs

Q1: My overall yield of the full-length product (FLP) is extremely low, and I see a ladder of truncated (n-1, n-2) sequences on my mass spec. How do I fix this? A1: This is a classic symptom of poor coupling efficiency. Standard coupling times (1.5–3 minutes) are insufficient for N-Benzoyl-5-methylcytidine in highly structured GC-rich environments. The steric bulk requires extended kinetics. Solution: Implement a double-coupling strategy with extended coupling times (up to 15 minutes per coupling) for the 5-Me-dC insertions, which can boost an 80% coupling efficiency to >95% ()[3].

Q2: I am observing incomplete deprotection adducts (+104 Da mass shift) in my final MS analysis. Should I increase the deprotection temperature? A2: The +104 Da shift corresponds to an uncleaved N-benzoyl group. While the N4-benzoyl group is relatively stable and requires robust ammonolysis, simply increasing the temperature in aqueous ammonia can lead to degradation or deamination in GC-rich sequences. Solution: Switch your cleavage/deprotection reagent to AMA (Ammonium hydroxide:Methylamine 1:1 v/v). AMA is significantly more nucleophilic and will quantitatively remove the benzoyl group at 65°C in 10 minutes without damaging the oligonucleotide backbone.

Q3: Downstream PCR amplification of my synthesized GC-rich 5-Me-dC oligonucleotide is failing. Is the synthesis to blame? A3: Not necessarily. Even with a perfect, full-length synthesis, GC-rich templates with 5-methylcytosine are notoriously difficult to amplify due to stable secondary structures that cause polymerase arrest. Solution: Add DMSO (up to 5-10%) and Betaine (1M) to your PCR master mix. These additives disrupt the hydrogen bonding of G-C pairs and reduce the Tm of secondary structures, greatly improving amplification specificity and yield ()[4].

Step-by-Step Experimental Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems . Each critical phase includes a validation checkpoint to confirm success before proceeding.

Protocol A: High-Fidelity Coupling Workflow for N-Benzoyl-5-Me-dC

Objective: Overcome steric hindrance and secondary structure formation during solid-phase synthesis.

  • Detritylation: Deliver 3% Trichloroacetic acid (TCA) in dichloromethane to the column for 60 seconds to remove the 5'-DMT protecting group.

  • First Coupling: Deliver 0.1 M N-Benzoyl-5-Me-dC phosphoramidite and 0.25 M 5-(Ethylthio)-1H-tetrazole (activator) to the column. Pause the flow and allow the reaction to incubate for 5 minutes .

  • Intermediate Wash: Flush the column with anhydrous acetonitrile for 30 seconds to remove unreacted amidite and prevent side reactions.

  • Second Coupling (Critical Step): Deliver a fresh mixture of 0.1 M N-Benzoyl-5-Me-dC and activator. Incubate for an extended 10 minutes .

  • Capping: Deliver Capping Reagent A (Acetic Anhydride) and B (N-Methylimidazole) for 60 seconds. Causality: This permanently blocks any remaining unreacted 5'-hydroxyls, ensuring that failure sequences do not continue to elongate and contaminate the final product ()[2].

  • Oxidation: Deliver 0.02 M Iodine in THF/Pyridine/Water for 60 seconds to convert the unstable phosphite triester to a stable phosphate triester.

  • Validation Checkpoint: Monitor the UV absorbance of the DMT cation during the subsequent detritylation step. A consistent UV peak area compared to the previous cycle quantitatively validates that the double-coupling strategy successfully achieved >99% efficiency.

Protocol B: Optimized Cleavage and Deprotection

Objective: Complete removal of the N-benzoyl group without inducing sequence degradation.

  • Column Wash: Flush the synthesis column with a stream of argon gas to remove all residual organic solvents.

  • Cleavage: Pass 1 mL of AMA reagent (Ammonium hydroxide: 40% aqueous Methylamine, 1:1 v/v) through the column using syringes. Incubate at room temperature for 10 minutes to cleave the oligo from the solid support.

  • Elution: Elute the cleaved oligonucleotide into a tightly sealed screw-cap microcentrifuge tube.

  • Deprotection: Heat the sealed tube at 65°C for exactly 10 minutes.

  • Quenching & Desalting: Cool the tube on ice immediately. Evaporate the AMA under a vacuum centrifuge (SpeedVac) before proceeding to desalting (e.g., Sephadex G-25 column).

  • Validation Checkpoint: Perform Electrospray Ionization Mass Spectrometry (ESI-MS). The complete absence of a +104 Da mass shift confirms the absolute removal of the N-benzoyl protecting group.

Quantitative Data Presentation

The table below summarizes the critical parameter shifts required when transitioning from standard DNA synthesis to optimized GC-rich 5-Me-dC synthesis.

Synthesis ParameterStandard DNA ProtocolOptimized GC-Rich 5-Me-dC ProtocolMechanistic Rationale
Amidite Concentration 0.05 M0.1 MDrives bimolecular reaction kinetics to overcome steric hindrance.
Coupling Time 1.5 – 3 minutes15 minutes (Total)Provides sufficient time for the bulky N-benzoyl group to orient and react.
Coupling Strategy Single CouplingDouble CouplingRescues unreacted 5'-OH groups shielded by transient G-quadruplexes.
Capping Strategy Standard CappingExtended/Double CappingPrevents n-1 deletion mutations from propagating in sterically hindered cycles.
Deprotection Reagent NH₄OH (Aqueous Ammonia)AMA (NH₄OH : Methylamine 1:1)Methylamine is a stronger nucleophile, required for robust N-benzoyl removal.
Deprotection Temp/Time 55°C for 8–16 hours65°C for 10 minutesMinimizes prolonged exposure to heat, reducing the risk of base deamination.

References

  • PLOS One . "DMSO and Betaine Greatly Improve Amplification of GC-Rich Constructs in De Novo Synthesis."[Link]

Sources

Troubleshooting

Technical Support Center: Oligonucleotide Synthesis with N-Benzoyl-5-methylcytidine

Welcome to the Technical Support Center for modified oligonucleotide synthesis. This guide is specifically designed for researchers, structural biologists, and drug development professionals working with N-Benzoyl-5-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for modified oligonucleotide synthesis. This guide is specifically designed for researchers, structural biologists, and drug development professionals working with N-Benzoyl-5-methylcytidine (5-Me-dC or 5-Me-rC) phosphoramidites.

Incorporating 5-methylcytidine into synthetic oligonucleotides (such as antisense oligonucleotides and aptamers) increases duplex melting temperature ( Tm​ ) by approximately 1.3°C per incorporation and enhances nuclease resistance [1]. However, the N4-benzoyl protecting group introduces specific chemical liabilities during downstream processing. This guide provides mechanistic troubleshooting, validated protocols, and structural workflows to ensure high-fidelity synthesis.

Section 1: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why is my N-Benzoyl-5-methylcytidine oligo showing a +14 Da impurity after deprotection?

The Issue: You are likely using AMA (Ammonium Hydroxide/Methylamine, 1:1 v/v) for rapid cleavage and deprotection. The Mechanism: The N4-benzoyl group makes the C4 carbon of the cytosine ring highly electrophilic. Methylamine is a small, aggressive nucleophile. During AMA deprotection, methylamine attacks the C4 position, forming a tetrahedral intermediate. The subsequent elimination of benzamide results in an N4-methyl-5-methylcytidine transamination mutant [1]. This side reaction occurs at a rate of 4–5%, leading to an inseparable impurity with a +14.01 Da mass shift. The Solution: You must either switch your deprotection reagent to standard Ammonium Hydroxide (which contains no methylamine) or switch your monomer to N4-Acetyl-5-methylcytidine, which is cleaved too rapidly for the transamination side-reaction to compete [2].

Q2: Is the glycosidic bond of 5-Me-dC susceptible to depyrimidination under TCA/DCA deblocking?

No. The glycosidic bond of 5-Me-dC is exceptionally stable to the acidic conditions (3% Trichloroacetic acid or 3% Dichloroacetic acid in DCM) used during the detritylation step. Unlike purines (dA, dG), which possess electron-rich N7 positions that easily protonate and trigger depurination, the pyrimidine ring of 5-Me-dC does not readily protonate under these conditions. The N-benzoyl group further stabilizes the system, allowing for extended deblocking times without sequence degradation.

Q3: Can I use UltraMild deprotection chemistry (Potassium Carbonate) with N-Benzoyl-5-Me-dC?

No. UltraMild deprotection relies on 0.05 M Potassium Carbonate ( K2​CO3​ ) in methanol to perform a mild methanolysis of protecting groups. The benzoyl amide bond at the N4 position is sterically hindered and electronically stabilized through resonance. It is highly resistant to mild nucleophilic attack by methoxide. Using UltraMild conditions will result in incomplete deprotection, leaving the benzoyl group intact and yielding a massive +104 Da mass shift per modified base.

Section 2: Troubleshooting Guide & Reagent Compatibility

To prevent synthesis failures, it is critical to match the nucleobase protecting group with the correct post-synthesis cleavage and deprotection reagents.

Table 1: Stability and Side-Product Profile of 5-Me-dC Protecting Groups
Deprotection ReagentConditionsN4-Benzoyl-5-Me-dC OutcomeN4-Acetyl-5-Me-dC OutcomePotential Mass Shift (Da)
Ammonium Hydroxide 55°C, 8–17 hoursOptimal. Complete deprotection.Optimal. Complete deprotection.None (Desired Product)
AMA (NH4OH/MeNH2) 65°C, 10–15 minsFailure. 4-5% Transamination.Optimal. Fast, clean cleavage.+14 Da (N4-Methyl mutant)
Potassium Carbonate RT, 4–17 hoursFailure. Incomplete deprotection.Failure. Incomplete deprotection.+104 Da (Retained Benzoyl)
EDA (Ethylenediamine) RT, 2 hoursFailure. Transamination risk.Optimal. Clean cleavage.+28 Da (N4-Aminoethyl mutant)

Section 3: Visualizing the Workflows

The following diagrams map the chemical mechanisms and logical decision trees required to successfully synthesize oligonucleotides containing 5-Me-dC.

Transamination_Mechanism A N4-Benzoyl-5-Me-dC (Electrophilic C4) B Methylamine (MeNH2) Nucleophilic Attack A->B AMA Reagent (65°C) C Tetrahedral Intermediate at C4 Position B->C Fast D Elimination of Benzamide C->D Leaving Group Departure E N4-Methyl-5-Me-dC (+14 Da Impurity) D->E Transamination Complete

Fig 1: Mechanism of N4-transamination by methylamine on N4-Benzoyl-5-Me-dC.

Deprotection_Decision_Tree Start Select 5-Me-dC Phosphoramidite Bz N4-Benzoyl-5-Me-dC (Standard) Start->Bz Ac N4-Acetyl-5-Me-dC (AMA-Compatible) Start->Ac NH4OH Standard Deprotection NH4OH, 55°C, 8-17h Bz->NH4OH Recommended AMA_Bad AMA Deprotection MeNH2/NH4OH Bz->AMA_Bad Avoid AMA_Good AMA Deprotection MeNH2/NH4OH, 65°C, 10m Ac->AMA_Good Recommended Result1 Pure 5-Me-dC (No Transamination) NH4OH->Result1 Result2 4-5% N4-Methyl Mutant (+14 Da Impurity) AMA_Bad->Result2 Result3 Pure 5-Me-dC (Fast Cleavage) AMA_Good->Result3

Fig 2: Decision tree for protecting groups and deprotection reagents for 5-Me-dC.

Section 4: Validated Experimental Protocols

To ensure scientific integrity, every synthesis must be treated as a self-validating system. Below are the step-by-step methodologies for zero-transamination deprotection and subsequent analytical validation.

Protocol A: Zero-Transamination Deprotection of N-Benzoyl-5-Me-dC

Use this protocol if your oligonucleotide was synthesized using the N-Benzoyl protected monomer.

  • Column Cleavage: Upon completion of the automated synthesis, remove the synthesis column (CPG or Macroporous Polystyrene support) from the synthesizer.

  • Reagent Addition: Using a luer-lock syringe system, push 1.0 mL of concentrated, fresh Ammonium Hydroxide ( NH4​OH , 28-30%) back and forth through the column for 45 minutes at room temperature to cleave the oligo from the solid support.

  • Elution: Elute the solution into a 2.0 mL screw-cap microcentrifuge tube equipped with an O-ring seal to prevent ammonia gas escape during heating. Wash the column with an additional 0.5 mL of NH4​OH and pool the fractions.

  • Thermal Deprotection: Seal the tube tightly and incubate in a heat block at 55°C for 16 hours (overnight).

  • Cooling & Drying: Cool the tube to -20°C for 15 minutes before opening to prevent sample boil-over. Lyophilize the sample to dryness using a SpeedVac.

Protocol B: LC-MS Self-Validation Method

Always validate the absence of transamination or incomplete deprotection using Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS).

  • Sample Preparation: Reconstitute the dried oligonucleotide pellet in 100 µL of RNase-free water. Dilute to a final concentration of 10 µM.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters XBridge OST C18). Use a gradient of Hexafluoroisopropanol (HFIP)/Triethylamine (TEA) buffer and Methanol to elute the oligonucleotide.

  • Mass Analysis: Operate the mass spectrometer in negative ion mode. Deconvolute the raw m/z envelope to obtain the intact monoisotopic mass.

  • Data Interpretation:

    • Target Mass ( M ): Indicates successful synthesis and complete deprotection.

    • M+14.01 Da: Indicates N4-methyl transamination (You accidentally used AMA with a Benzoyl protecting group).

    • M+104.11 Da: Indicates incomplete removal of the Benzoyl group (Deprotection time was too short, or temperature was too low).

References

  • Glen Research. "5-Me-dC-CE Phosphoramidite - Product Specifications and Deprotection Guidelines." Glen Research Technical Reports. Available at: [Link]

Optimization

Technical Support Center: Managing Depurination in Long Oligonucleotide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing yield and purity challenges during the solid-phase synthesis of long oligonucleotides...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing yield and purity challenges during the solid-phase synthesis of long oligonucleotides (>80-100mers). Here, we bridge the gap between theoretical chemistry and practical synthesizer optimization to help you eliminate truncated impurities caused by depurination.

Frequently Asked Questions (Mechanisms & Causality)

Q: What is the exact mechanism of depurination during oligonucleotide synthesis? A: Depurination is the hydrolytic cleavage of the β-N-glycosidic bond between a purine base (adenine or guanine) and the deoxyribose sugar[1]. During the synthesis cycle, the 5'-dimethoxytrityl (DMT) protecting group is removed using an acid (detritylation), which can inadvertently lead to depurination[1]. These acidic conditions protonate the N7 position of the purine ring, destabilizing the glycosidic bond and leading to the formation of an apurinic (AP) site[1].

Q: Why does depurination disproportionately affect long oligonucleotides? A: Oligonucleotide synthesis is an iterative process. A 100-mer requires 100 cycles of acid exposure. While the depurination rate per cycle might be minimal, the cumulative exposure to deblocking acids over hours of synthesis results in a significant accumulation of AP sites. Internal depurination does not interfere with chain propagation but directly reduces the isolated yield[2].

Q: Why do apurinic sites cause truncated impurities? A: AP sites are relatively stable during the acidic and anhydrous conditions of the synthesis cycle[3]. However, these resulting apurinic sites are unstable and can lead to chain cleavage during the final basic deprotection step, which in turn reduces the yield of the desired full-length oligonucleotide[1]. The basic conditions (e.g., hot ammonium hydroxide) trigger a β-elimination reaction at the abasic sugar, cleaving the phosphodiester backbone and resulting in truncated fragments[3].

Depurination_Mechanism N7 1. Protonation at N7 (Acidic Detritylation) Glycosidic 2. Hydrolysis of β-N-Glycosidic Bond N7->Glycosidic Cumulative Acid Exposure AP_Site 3. Apurinic (AP) Site Formation Glycosidic->AP_Site Basic 4. Basic Deprotection (NH4OH at 55°C) AP_Site->Basic Post-Synthesis BetaElim 5. β-Elimination at Abasic Sugar Basic->BetaElim Cleavage 6. Backbone Cleavage (Truncated Fragments) BetaElim->Cleavage Yield Reduction

Mechanism of acid-catalyzed depurination and subsequent basic strand cleavage.

Troubleshooting Guide: Diagnostics and Solutions

Q: How can I diagnose if depurination is the cause of my low yields? A: Symptoms of depurination manifest clearly during chromatographic analysis (HPLC) or PAGE. If you observe a broad ladder of shorter fragments (n-x) superimposed on your expected coupling failure ladder, and these fragments are significantly more intense than standard coupling failures, depurination is the likely culprit[2]. Furthermore, if you perform DMT-ON purification and still see 3'-truncated fragments in your final product, this confirms backbone cleavage occurred after the final DMT was retained, which is the hallmark of basic cleavage at AP sites[3].

Q: Should I use TCA or DCA for detritylation? A: You should strictly use Dichloroacetic Acid (DCA) for long oligonucleotides. Trichloroacetic acid (TCA) is a stronger acid (pKa ~0.7) compared to DCA (pKa ~1.5)[4]. Kinetic studies demonstrate that the half-life of depurination for 3% DCA is significantly longer than for 3% TCA[5]. Switching to 3% DCA in dichloromethane (DCM) provides a milder environment that drastically reduces N7 protonation while still effectively removing the DMT group[6].

Q: Can I change my phosphoramidite monomers to prevent this? A: Yes. The standard acyl protecting groups (like benzoyl for dA) are electron-withdrawing, which exacerbates the destabilization of the glycosidic bond[3].

  • For Guanine: Switch to dimethylformamidine-protected dG (dmf-dG). The dmf group is electron-donating and stabilizes the glycosidic bond, making dmf-dG highly resistant to depurination[3].

  • For Adenine: Deoxyadenosine (dA) is significantly more susceptible to depurination than deoxyguanosine (dG)[1]. Use phenoxyacetyl-protected dA (Pac-dA), which allows for UltraMild deprotection, minimizing the harsh basic conditions that cleave AP sites[7].

Quantitative Data: Depurination Kinetics

To guide your reagent selection, refer to the following kinetic comparisons of depurination rates based on acid strength and purine protecting groups.

Purine Base & Protecting GroupDetritylation AcidRelative Depurination RateCausality / Mechanism
Deoxyadenosine (bz-dA)3% TCABaseline (Fastest)Strong acid (pKa 0.7) + electron-withdrawing acyl group[1][4].
Deoxyadenosine (bz-dA)3% DCA~12x slower than 3% TCAWeaker acid (pKa 1.5) reduces N7 protonation[4][5].
Deoxyguanosine (ibu-dG)3% TCA~12x slower than bz-dA in TCAdG is inherently less susceptible than dA[1].
Deoxyguanosine (ibu-dG)3% DCA5-6x slower than bz-dA in DCASynergistic benefit of weaker acid and dG stability[1].
Deoxyguanosine (dmf-dG)3% DCAHighly ResistantElectron-donating formamidine group stabilizes bond[3][4].

Experimental Protocols (Self-Validating Systems)

To effectively manage depurination, implement the following validated protocols in your synthesizer workflows.

Protocol A: Fluidic Optimization of Detritylation (Minimizing Acid Contact Time)

Objective: Achieve >99% detritylation efficiency while minimizing the residence time of DCA in the column. Causality: Depurination is a time-dependent kinetic process. Prolonged exposure to static acid in the column increases AP site formation without improving DMT removal[6]. Depurination had to be controlled by adjusting the fluidics of the flow cell and by quenching the detritylation solution with oxidizer solution[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare fresh 3% Dichloroacetic Acid (DCA) in anhydrous Dichloromethane (DCM). Ensure water content is <30 ppm.

  • Flow Rate Calibration: Adjust the synthesizer's fluidics to utilize a "pulsed flow" rather than a continuous static soak. Program the synthesizer to deliver a 2-second pulse of DCA, followed by a 5-second wait, repeated 3-4 times.

  • Trityl Monitoring (Validation): Enable real-time UV monitoring of the waste line at 498 nm. The trityl cation exhibits a strong orange color.

  • Optimization: Reduce the number of DCA pulses until the UV absorbance peak at 498 nm just reaches baseline before the wash step. This establishes the absolute minimum acid exposure required for complete deprotection.

  • Active Quenching: Immediately follow the final DCA pulse with an anhydrous Acetonitrile (ACN) wash, followed by a brief pulse of the oxidizer solution (I2/H2O/Pyridine). The basic pyridine actively neutralizes residual DCA trapped in the solid support pores[3].

Protocol B: UltraMild Deprotection Workflow

Objective: Prevent the β-elimination cleavage of any unavoidable AP sites formed during long oligo synthesis. Causality: Standard deprotection quantitatively cleaves the backbone at AP sites[2]. By using UltraMild monomers, deprotection can be achieved at room temperature, preserving the backbone even if AP sites exist[7].

Step-by-Step Methodology:

  • Monomer Selection: Load the synthesizer with UltraMild phosphoramidites: Pac-dA, Ac-dC, and iPr-Pac-dG (or dmf-dG). Use an UltraMild solid support matching the 3' terminal base[7].

  • Capping Modification: Replace standard Capping Reagent A (acetic anhydride) with Phenoxyacetic Anhydride (Pac-anhydride) to prevent the accidental formation of acetyl-dG by exchange[7].

  • Synthesis: Execute the synthesis cycle using the optimized DCA fluidics from Protocol A.

  • Cleavage & Deprotection: After the final cycle, transfer the solid support to a sealed vial. Add a 1:1 mixture of aqueous Ammonium Hydroxide (28-30%) and aqueous Methylamine (40%) (AMA reagent)[7].

  • Incubation: Incubate at Room Temperature (20-25°C) for exactly 120 minutes. Do not heat.

  • Validation: Analyze the crude product via LC-MS. The presence of a single major peak corresponding to the full-length mass, without a heavy ladder of n-x fragments, validates the suppression of basic cleavage.

Optimized_Cycle Start Support-Bound Oligo Detritylation 1. Pulsed Detritylation (3% DCA in DCM) Start->Detritylation Quench Active Quench (Pyridine/Wash) Detritylation->Quench Minimizes Acid Time Coupling 2. Coupling (UltraMild Monomers) Quench->Coupling Capping 3. Capping (Pac-Anhydride) Coupling->Capping Oxidation 4. Oxidation (I2/H2O) Capping->Oxidation Oxidation->Detritylation Repeat for n cycles Deprotection 5. UltraMild Deprotection (AMA at Room Temp) Oxidation->Deprotection Final Cycle Success Full-Length Oligo (Intact Backbone) Deprotection->Success Prevents β-elimination

Optimized synthesis workflow integrating DCA pulsing and UltraMild deprotection.

References

  • Depurination As a Yield Decreasing Mechanism in Oligodeoxynucleotide Synthesis - Tandfonline. 2

  • Depurination of DNA During Oligonucleotide Synthesis - Glen Research. 3

  • Strategies to minimize depurination during oligonucleotide synthesis - Benchchem. 1

  • TECHNICAL BRIEF – Synthesis of Long Oligonucleotides - Glen Research. 4

  • Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production - Biosearch Technologies. 6

  • Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis - Oxford Academic.5

  • Oligonucleotide synthesis reagents catalogue - Shigematsu Bio. 7

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Quantitative Analysis of 5-Methylcytosine in Synthetic Oligonucleotides

Introduction: The Critical Role of 5-Methylcytosine in Synthetic Oligonucleotides In the fields of genetic research, diagnostics, and therapeutics, synthetic oligonucleotides are indispensable tools. The precise chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of 5-Methylcytosine in Synthetic Oligonucleotides

In the fields of genetic research, diagnostics, and therapeutics, synthetic oligonucleotides are indispensable tools. The precise chemical composition of these molecules is paramount to their function. 5-methylcytosine (5mC), a key epigenetic modification, is increasingly incorporated into synthetic oligonucleotides to modulate their properties. For instance, 5mC can enhance nuclease resistance, improve binding affinity, and mimic endogenous DNA to study protein-DNA interactions. For therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs), the presence and quantity of 5mC can directly impact efficacy and safety. Therefore, robust and accurate quantitative analysis of 5mC is not merely a quality control step; it is a critical component of research and development, ensuring the reliability and reproducibility of experimental data and the safety of potential therapeutics.

This guide provides a comparative analysis of the principal methodologies for quantifying 5mC in synthetic oligonucleotides. We will delve into the foundational principles of each technique, present supporting experimental data, and offer field-proven insights to help you select the most appropriate method for your application.

Methodology Deep Dive: A Comparative Overview

The choice of a quantification method is governed by the specific question being asked. Are you interested in the absolute, bulk percentage of 5mC in a synthesized batch, or do you need to confirm its precise location at single-base resolution? Each method offers a unique balance of resolution, sensitivity, throughput, and cost.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Absolute Quantification

LC-MS/MS is widely regarded as the gold standard for the accurate and precise global quantification of nucleoside modifications[1][2]. This technique does not rely on sequencing but provides an absolute measure of the 5mC content relative to the total cytosine content.

  • Principle of Operation: The methodology involves the complete enzymatic digestion of the oligonucleotide into its constituent deoxyribonucleosides.[3] These nucleosides are then separated using high-performance liquid chromatography (HPLC) and subsequently ionized and detected by a tandem mass spectrometer.[4] The mass spectrometer is set to detect the specific mass-to-charge ratios of deoxycytidine and 5-methyldeoxycytidine, allowing for direct quantification.

  • Expertise & Causality: Why is this the gold standard? Because it is a direct chemical measurement. Unlike methods that rely on enzymatic reactions or chemical conversions that can have efficiency biases, LC-MS/MS directly measures the analyte of interest. Its accuracy is underpinned by the use of stable isotope-labeled internal standards, which co-elute with the target nucleosides and correct for any variations in sample preparation or instrument response.[2] This makes it exceptionally robust and reproducible, which is critical for lot-to-lot validation of therapeutic oligonucleotides.

  • Advantages:

    • High Accuracy and Precision: Provides absolute quantification.

    • High Sensitivity: Can detect modifications in the low femtomole to attomole range[5].

    • Sequence Independent: Measures the total bulk amount of 5mC, regardless of its position.

    • Robustness: Unaffected by DNA quality, making it reliable for various sample types[2].

  • Limitations:

    • No Positional Information: Cannot determine the location of 5mC within the oligonucleotide sequence.

    • Expensive Instrumentation: Requires specialized and costly equipment[1].

    • Lower Throughput: Sample preparation and run times can be lengthy compared to other methods.

Sequencing-Based Methods: For Base-Resolution Analysis

When the exact position of 5mC is critical, sequencing-based approaches are necessary. These methods provide single-nucleotide resolution maps of methylation.

  • Principle of Operation: Sodium bisulfite treatment deaminates unmethylated cytosines to uracil, while 5mC residues are protected from this conversion. Subsequent PCR amplification converts uracils to thymines. By comparing the treated sequence to the original reference sequence, cytosines that remain as cytosines are identified as methylated.[6]

  • Expertise & Causality: For decades, bisulfite sequencing was the only method for base-resolution methylation mapping. However, the harsh chemical treatment (low pH and high temperature) is its primary drawback, causing significant degradation of the DNA.[7][8] This leads to fragmented DNA, biased results, and lower library complexity, which are particularly problematic for precious or short synthetic oligonucleotide samples. Furthermore, standard bisulfite sequencing cannot distinguish between 5mC and 5-hydroxymethylcytosine (5hmC), another common modification.[9]

  • Principle of Operation: EM-seq offers a purely enzymatic alternative to the harsh bisulfite treatment. The workflow uses a series of enzymes to achieve the same C-to-U conversion for unmethylated cytosines. First, a TET2 enzyme oxidizes 5mC and 5hmC, protecting them from subsequent deamination. Then, an APOBEC deaminase specifically converts only the unmodified cytosines to uracils.[10]

  • Expertise & Causality: The key innovation of EM-seq is the replacement of a harsh chemical reaction with a gentle enzymatic one. This minimizes DNA damage, resulting in higher quality sequencing libraries with more uniform coverage across the genome (or in this case, the oligonucleotide). This is a self-validating system in the sense that the enzymatic specificities are well-characterized, leading to highly accurate methylation calls with fewer biases compared to bisulfite methods. For synthetic oligonucleotides, where sequence integrity is paramount, this non-destructive approach is highly advantageous.

  • Principle of Operation: TAPS is another innovative bisulfite-free method. It uses a TET enzyme to oxidize both 5mC and 5hmC to 5-carboxylcytosine (5caC). A subsequent chemical reduction step with pyridine borane converts 5caC to dihydrouracil (DHU), which is then read as thymine after PCR.[7] Unmodified cytosines are unaffected. This results in a C-to-T conversion for modified cytosines, the opposite of bisulfite sequencing.

  • Expertise & Causality: TAPS avoids both the DNA-damaging effects of bisulfite and the potential for incomplete enzymatic reactions in a purely enzymatic system. By converting the modified base instead of the unmodified one, it preserves the sequence complexity of the original oligonucleotide, leading to higher mapping rates and more even coverage.[7][11] This approach can provide highly sensitive and specific detection of modifications.

Affinity-Based Methods (MeDIP): For Enrichment, Not Precise Quantification
  • Principle of Operation: Methylated DNA Immunoprecipitation (MeDIP) uses a monoclonal antibody that specifically recognizes and binds to 5mC.[12][13] The antibody is used to enrich for (pull down) methylated oligonucleotide fragments from a solution. The enriched fraction can then be quantified.

  • Expertise & Causality: While useful for enriching methylated DNA from complex genomic samples, MeDIP is not well-suited for the precise quantitative analysis of synthetic oligonucleotides. The efficiency of the antibody binding can be sequence-dependent, and it does not provide single-base resolution.[10] It is more of a qualitative or semi-quantitative tool to ask "is there any 5mC present?" rather than "how much 5mC is present and where?"

Quantitative Performance Comparison

The table below summarizes the key performance characteristics of the discussed methods, providing an objective basis for comparison.

FeatureLC-MS/MSBisulfite SequencingEnzymatic Methyl-seq (EM-seq)TAPSMeDIP (Affinity)
Principle Direct Chemical MeasurementChemical Conversion (C→U)Enzymatic Conversion (C→U)Enzymatic/Chemical Conv. (5mC→T)Antibody Enrichment
Resolution None (Bulk)Single-baseSingle-baseSingle-baseLow (~150-200 bp)
Quantification AbsoluteRelativeRelativeRelativeSemi-quantitative
Key Advantage "Gold Standard" Accuracy[1]Established MethodMinimizes DNA DamageHigh Sensitivity, No DNA Damage[7]Good for Enrichment
Key Limitation No positional dataDNA Degradation, 5mC/5hmC ambiguity[8][9]Relies on multiple enzyme efficienciesNewer methodologyLow resolution, antibody bias[10]
Input Requirement ~50-500 ng~100 ng - 1 µgAs low as 100 pg~10-100 ng~1 µg
Primary Use Case Bulk purity & identity checkLegacy base-resolution mappingHigh-fidelity base-resolution mappingHigh-fidelity base-resolution mappingEnrichment of methylated fragments

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, any protocol must include appropriate controls. For these workflows, a crucial control is a set of synthetic oligonucleotides with known, defined patterns of 5mC (e.g., 0%, 50%, 100% methylation at specific sites) to validate conversion efficiency and quantification accuracy.

Protocol 1: Absolute Quantification of Global 5mC by LC-MS/MS

This protocol details the gold-standard method for determining the total percentage of 5mC in a batch of synthetic oligonucleotides.

Workflow Diagram: LC-MS/MS for Global 5mC Quantification

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Oligo 1. Synthetic Oligonucleotide (1 µg in H2O) Digestion 2. Enzymatic Digestion (Nuclease/Phosphatase Cocktail) [18] 37°C, 2-4 hours Oligo->Digestion Filtration 3. Filtration (Remove Enzymes) Digestion->Filtration HPLC 4. HPLC Separation (C18 Column) Filtration->HPLC Inject Nucleosides MSMS 5. Tandem MS Detection (ESI, MRM Mode) [22] HPLC->MSMS Data 6. Data Analysis MSMS->Data Result Result: %5mC = (Area_5mC / (Area_5mC + Area_C)) * 100 Data->Result

Caption: Workflow for absolute 5mC quantification using LC-MS/MS.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately quantify the synthetic oligonucleotide sample using a spectrophotometer (e.g., NanoDrop).

    • In a microcentrifuge tube, dilute approximately 1-2 µg of the oligonucleotide in nuclease-free water.

    • Add a DNA digestion buffer and an enzymatic cocktail containing a nuclease (like Nuclease P1) and a phosphatase (like Calf Intestinal Phosphatase). Commercial kits like Zymo Research's DNA Degradase Plus™ are available for this purpose[3].

    • Incubate the reaction at 37°C for 2-4 hours, or overnight, to ensure complete digestion to single nucleosides.

  • Enzyme Removal:

    • Following digestion, remove the enzymes as they can interfere with the LC-MS analysis. Use a 10 kDa molecular weight cutoff filter (e.g., Amicon Ultra).

    • Centrifuge the sample through the filter. The nucleosides will pass through into the filtrate, while the larger enzyme proteins will be retained.

  • LC-MS/MS Analysis:

    • Transfer the filtrate to an HPLC vial.

    • Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

    • Separate the nucleosides using a gradient of two mobile phases (e.g., Mobile Phase A: aqueous ammonium acetate; Mobile Phase B: methanol).

    • The eluent from the HPLC is directed into the electrospray ionization (ESI) source of a triple quadrupole mass spectrometer.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. Monitor the specific mass transitions for deoxycytidine (dC) and 5-methyldeoxycytidine (5mdC).

  • Data Analysis and Quantification:

    • Integrate the peak areas for the dC and 5mdC chromatograms.

    • Calculate the percentage of 5mC using the formula: %5mC = (Peak Area of 5mdC) / (Peak Area of 5mdC + Peak Area of dC) * 100

    • For highest accuracy, perform a standard curve using known concentrations of pure dC and 5mdC standards.

Protocol 2: Base-Resolution 5mC Profiling by Enzymatic Methyl-seq (EM-seq)

This protocol provides a modern, non-destructive method for determining the precise location of 5mC within a synthetic oligonucleotide.

Workflow Diagram: EM-seq for Base-Resolution 5mC Analysis

cluster_conversion Enzymatic Conversion cluster_seq Sequencing Oligo 1. Synthetic Oligo (10 ng) Protect 2. Protection Reaction (TET2 + T4-BGT) [21] 5mC -> Protected 5mC Oligo->Protect Deam 3. Deamination (APOBEC Enzyme) Unmodified C -> U Protect->Deam LibPrep 4. Library Preparation (End Repair, Ligation) Deam->LibPrep Converted DNA PCR 5. PCR Amplification (U is read as T) LibPrep->PCR Seq 6. Next-Gen Sequencing PCR->Seq Analysis 7. Bioinformatic Analysis (Align to Reference, Call Methylation) Seq->Analysis

Sources

Comparative

Comparing N-Benzoyl-5-methylcytidine with N-acetyl-5-methylcytidine in synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate world of nucleoside chemistry and oligonucleotide synthesis, the strategic use of protecting groups is paramount to achieving high yields a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of nucleoside chemistry and oligonucleotide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. This guide provides a detailed, evidence-based comparison of two commonly employed N-protecting groups for 5-methylcytidine: N-benzoyl-5-methylcytidine and N-acetyl-5-methylcytidine. As a Senior Application Scientist, this analysis is grounded in both established chemical principles and practical, field-proven insights to aid you in making informed decisions for your synthetic strategies.

Introduction: The Significance of 5-Methylcytidine and its Analogs

5-methylcytidine (5mC) is a crucial epigenetic modification in DNA and is also found in various RNA molecules, playing a significant role in gene expression regulation, cellular development, and disease pathogenesis.[1][2][3] Consequently, synthetic oligonucleotides containing 5-methylcytidine are indispensable tools for research in epigenetics and for the development of therapeutic oligonucleotides. The synthesis of these modified oligonucleotides requires the temporary protection of the exocyclic amine of 5-methylcytidine to prevent unwanted side reactions during the automated solid-phase synthesis. The choice between a benzoyl (Bz) or an acetyl (Ac) protecting group can have significant implications for the overall efficiency and outcome of the synthesis.

Physicochemical Properties: A Tale of Two Acyl Groups

Both benzoyl and acetyl groups are acyl protecting groups, but their electronic and steric differences influence their behavior throughout the synthetic process.

PropertyN-Benzoyl-5-methylcytidineN-acetyl-5-methylcytidineRationale & Implications
Molecular Weight HigherLowerThe difference in molecular weight is generally negligible in the context of large oligonucleotides but can be a factor in the synthesis of small molecules.
Lipophilicity More lipophilicLess lipophilicThe aromatic nature of the benzoyl group increases lipophilicity, which can affect solubility in different solvents and chromatographic behavior during purification.
Stability More stable to basic conditionsLess stable to basic conditionsThe acetyl group is more susceptible to hydrolysis under basic conditions, which translates to milder and faster deprotection.[4][5]
Deprotection Byproducts BenzamideAcetamideThe nature of the byproduct can be a consideration for downstream purification, although both are generally readily removed.[6]

The Synthetic Arena: A Head-to-Head Comparison

The performance of N-benzoyl- and N-acetyl-5-methylcytidine is most critically evaluated in the context of solid-phase oligonucleotide synthesis.

Synthesis of Protected 5-Methylcytidine Monomers

The synthesis of both N-benzoyl- and N-acetyl-5-methylcytidine phosphoramidites for oligonucleotide synthesis is well-established.[7][8] The process generally involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by N-acylation and subsequent phosphitylation of the 3'-hydroxyl group.

Workflow for Protected Monomer Synthesis:

Caption: General workflow for the synthesis of protected 5-methylcytidine phosphoramidites.

Performance in Oligonucleotide Synthesis

During automated solid-phase synthesis, both N-benzoyl- and N-acetyl-protected monomers generally exhibit high coupling efficiencies (typically >98-99%) when high-quality reagents are used.[4] However, the key differences emerge during the final deprotection step.

ParameterN-Benzoyl-5-methylcytidineN-acetyl-5-methylcytidineKey Considerations
Coupling Efficiency High (>98-99%)High (>98-99%)With high-purity phosphoramidites, both perform comparably.[4][9]
Deprotection Conditions Harsher, prolonged conditions (e.g., concentrated ammonium hydroxide at elevated temperatures for several hours).[4][10]Milder, rapid conditions (e.g., ammonium hydroxide/methylamine (AMA) at 65°C for 10-15 minutes).[4][11]The choice depends on the sensitivity of other modifications in the oligonucleotide sequence.
Side Reactions Susceptible to transamidation with methylamine-containing reagents, leading to N4-methyl-5-methylcytidine impurities.[4]Avoids transamidation side reactions with AMA, resulting in a cleaner crude product.[4]This is a significant advantage for N-acetyl protection, simplifying purification.
Overall Yield & Purity Can be high, but the potential for side reactions may necessitate more rigorous purification.Generally leads to higher purity of the crude product, which can translate to a better overall isolated yield.[4]

Deprotection: The Decisive Step

The removal of the N-protecting group is a critical final step in oligonucleotide synthesis. The choice between benzoyl and acetyl protection directly impacts the deprotection strategy.

Deprotection Protocols

Protocol for N-Benzoyl Deprotection (Standard Method):

  • Treat the solid support-bound oligonucleotide with concentrated ammonium hydroxide.

  • Heat the sealed vial at 55-65°C for 8-12 hours.

  • Evaporate the ammonia to obtain the crude deprotected oligonucleotide.

Protocol for N-acetyl Deprotection (Rapid Method):

  • Treat the solid support-bound oligonucleotide with a 1:1 mixture of aqueous ammonium hydroxide (30%) and 40% aqueous methylamine (AMA).[11]

  • Heat the sealed vial at 65°C for 10-15 minutes.[11]

  • Evaporate the AMA solution to obtain the crude deprotected oligonucleotide.

Deprotection Workflow Comparison:

Caption: Comparison of deprotection workflows for N-benzoyl and N-acetyl protected oligonucleotides.

Mechanistic Insights into Deprotection

The faster deprotection of the acetyl group is attributed to its greater electrophilicity and reduced steric hindrance compared to the benzoyl group, making it more susceptible to nucleophilic attack by ammonia or methylamine. The transamidation side reaction observed with benzoyl-protected cytidine in the presence of methylamine is a well-documented issue that can lead to difficult-to-remove impurities.[4]

Expert Recommendations and Conclusion

The choice between N-benzoyl- and N-acetyl-5-methylcytidine is ultimately guided by the specific requirements of your synthesis.

  • For rapid and high-purity synthesis, especially of sensitive or highly modified oligonucleotides, N-acetyl-5-methylcytidine is the superior choice. Its compatibility with mild and fast deprotection conditions using AMA minimizes the risk of side reactions and damage to the final product, leading to cleaner crude material and simplifying purification.[4]

  • N-Benzoyl-5-methylcytidine remains a viable and more traditional option. However, researchers should be mindful of the longer deprotection times and the potential for transamidation when using methylamine-containing reagents. Standard deprotection with ammonium hydroxide is recommended to avoid this side reaction.

References

  • A Head-to-Head Battle: N4-benzoyl vs. N4-acetyl Protection for Cytidine in Oligonucleotide Synthesis - Benchchem. (n.d.).
  • A Comparative Analysis of Deprotection Methods for Benzoylated Nucleosides - Benchchem. (n.d.).
  • Application Notes and Protocols for the Deprotection of the N3-Benzoyl Group - Benchchem. (n.d.).
  • Advanced method for oligonucleotide deprotection - PMC - NIH. (n.d.).
  • Glen Report 9.12 - Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. (n.d.).
  • Efficient large-scale synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine. (2006). Nucleosides Nucleotides Nucleic Acids, 25(7), 765-70.
  • N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy-5-methylcytidine | C38H37N3O7 | CID - PubChem. (n.d.).
  • N-BENZOYL-5'-O-(DIMETHOXYTRITYL)-5-METHYL-2'-O-METHYLCYTIDINE synthesis. (n.d.).
  • A Comparative Analysis of N4-Benzoyl-5'-O-DMT-5-methylcytidine Purity in Oligonucleotide Synthesis - Benchchem. (n.d.).
  • N-Benzoyl-5'-o-dmtr-2'-o-(2-methoxyethyl)-5-methyl cytidine - CymitQuimica. (n.d.).
  • Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases - MDPI. (2025).
  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021).
  • 5-mC RNA methylation: a key regulator in cancer development and treatment - PMC. (n.d.).
  • Short history of 5-methylcytosine: from discovery to clinical applications. (n.d.).
  • 5-methylcytosine – Knowledge and References - Taylor & Francis. (n.d.).
  • RNA 5-Methylcytosine Modification: Regulatory Molecules, Biological Functions, and Human Diseases | Genomics, Proteomics & Bioinformatics | Oxford Academic. (2024).
  • RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark. (n.d.).

Sources

Validation

The Strategic Advantage of Benzoyl Protection in Oligonucleotide Synthesis: A Comparative Guide

In the highly orchestrated process of solid-phase oligonucleotide synthesis, the strategic selection of protecting groups dictates the fidelity, yield, and purity of the final DNA or RNA strand. The exocyclic amines of A...

Author: BenchChem Technical Support Team. Date: March 2026

In the highly orchestrated process of solid-phase oligonucleotide synthesis, the strategic selection of protecting groups dictates the fidelity, yield, and purity of the final DNA or RNA strand. The exocyclic amines of Adenine (A), Cytosine (C), and Guanine (G) are highly nucleophilic and must be temporarily masked to prevent unwanted branching, transamidation, or depurination during the iterative phosphoramidite cycles.

While the industry has seen a rise in "fast-cleaving" protecting groups like Acetyl (Ac) and Dimethylformamidine (dmf) designed for high-throughput synthesis, the Benzoyl (Bz) group remains the gold standard for Adenine (dA) and Cytosine (dC) in therapeutic drug development. This guide objectively compares the mechanistic and practical advantages of benzoyl protection against alternative exocyclic amine protecting groups.

Mechanistic Causality: Why Benzoyl Excels

To understand the enduring preference for benzoyl protection, one must look at the causality between its chemical structure and its behavior under harsh synthesis conditions.

Uncompromising Stability During Synthesis

The phosphoramidite synthesis cycle exposes the growing oligonucleotide chain to highly reactive conditions, notably the acidic environment of detritylation (typically 3% trichloroacetic acid) and the oxidative environment of the iodine/pyridine step 1. Benzoyl groups form a highly resonance-stabilized amide linkage with the exocyclic amine. This stabilization renders the bond practically immune to premature cleavage. In contrast, more labile groups like Acetyl can occasionally undergo premature deprotection if trace moisture or extended acidic exposures occur, leading to sequence deletions or branching. By temporarily blocking these nucleophilic sites, the benzoyl group ensures that the phosphoramidite coupling reaction occurs exclusively at the desired 5'-hydroxyl position 2.

Avoidance of Complex Adducts (The Transamidation Factor)

A critical divergence between Benzoyl (Bz) and Acetyl (Ac) protection for Cytidine lies in their compatibility with deprotection reagents. Acetyl is often paired with AMA (ammonium hydroxide/methylamine) for rapid 10-minute cleavage. However, if Bz-dC is exposed to AMA, a known side reaction—transamidation—occurs, yielding a persistent N4-methyl-dC impurity that is notoriously difficult to purify 3.

The advantage of Benzoyl emerges when paired with standard aqueous ammonia. Under these traditional conditions, Benzoyl cleaves cleanly without forming methylamine adducts, resulting in an exceptionally pure crude product. For therapeutic oligonucleotides where regulatory agencies (FDA/EMA) demand rigorous impurity profiling, the predictable and well-characterized degradation pathway of Benzoyl (yielding simple benzamide) is highly favored over the complex adduct profiles sometimes seen with faster reagents.

Quantitative Comparison of Protecting Groups

The following table synthesizes the performance metrics of Benzoyl against other common protecting groups. While Benzoyl requires longer deprotection times, its near-perfect coupling efficiency and stability make it the preferred choice for long or complex syntheses.

Protecting GroupTarget NucleobasePrimary Deprotection ReagentTemp (°C)Cleavage TimeAvg. Coupling EfficiencyPrimary Advantage
Benzoyl (Bz) Adenine (A), Cytosine (C)Aqueous NH₃ (28-30%)55°C8–16 hours>99.0%Maximum stability; highly characterized impurity profile.
Acetyl (Ac) Cytosine (C)AMA (NH₃/MeNH₂)65°C10 mins>98.5%Rapid deprotection for high-throughput needs.
Isobutyryl (iBu) Guanine (G)Aqueous NH₃ (28-30%)55°C8–16 hours>98.5%Standard stability for Guanine exocyclic amines.
DMF (dmf) Adenine (A), Guanine (G)Aqueous NH₃ or AMA55°C1–2 hours>98.0%Fast deprotection; replaces traditional groups in RNA.

Data supported by comparative deprotection kinetics in standard oligonucleotide synthesis 4.

Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process controls are embedded to verify the success of each step.

Protocol A: N-Benzoylation of 5'-O-DMT-2'-Deoxyadenosine

This protocol details the installation of the benzoyl group prior to phosphoramidite conversion 2.

  • Drying: Co-evaporate 10 mmol of 5'-O-DMT-2'-deoxyadenosine with 3 × 20 mL of anhydrous pyridine to remove trace water. Causality: Water competes with the nucleobase for benzoyl chloride, reducing yield and creating benzoic acid impurities.

  • Dissolution: Dissolve the dried nucleoside in 50 mL of anhydrous pyridine under an argon atmosphere.

  • Controlled Addition: Cool the reaction flask to 0°C in an ice bath. Add 1.1 equivalents of Benzoyl Chloride dropwise over 15 minutes with vigorous stirring. Causality: The 0°C environment controls the exothermic reaction, preventing over-benzoylation at the 3'-hydroxyl group.

  • In-Process Validation: After 2 hours, sample the reaction and run TLC (Dichloromethane:Methanol 9:1). The reaction is complete when the starting material spot is fully consumed.

  • Quenching & Purification: Quench the reaction with 5 mL of ice-cold water. Extract with dichloromethane, wash with saturated sodium bicarbonate, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Standard Ammonolysis Deprotection of Bz-Protected Oligonucleotides

This protocol ensures complete removal of the benzoyl group without inducing side reactions.

  • Cleavage from Support: Transfer the solid support (CPG or polystyrene) containing the synthesized oligonucleotide to a sealed pressure vial. Add 1.0 mL of fresh, concentrated aqueous ammonium hydroxide (28-30%). Incubate at room temperature for 1 hour.

  • Deprotection: Seal the vial tightly and heat in a controlled block at 55°C for 8 to 16 hours. Causality: The resonance-stabilized benzoyl amide requires sustained thermal energy to undergo complete ammonolysis. Cutting this time short will result in partially protected, biologically inactive oligonucleotides 4.

  • Validation: Cool the vial to room temperature before opening to prevent sample loss via ammonia gas expansion.

  • Drying: Lyophilize the solution or use a SpeedVac to remove the ammonia and water, leaving the crude, fully deprotected oligonucleotide ready for HPLC purification.

Visualizations

The following diagrams illustrate the logical integration of benzoyl protection within the synthesis workflow and the decision-making process for selecting protecting groups.

SynthesisCycle Start Solid Support Nucleoside (Bz-Protected) Detritylation 1. Detritylation (3% TCA) Start->Detritylation Coupling 2. Coupling (Phosphoramidite + Activator) Detritylation->Coupling Capping 3. Capping (Ac2O/NMI) Coupling->Capping Oxidation 4. Oxidation (I2/H2O/Pyridine) Capping->Oxidation Oxidation->Detritylation Next Cycle Cleavage 5. Cleavage & Deprotection (NH3, 55°C) Oxidation->Cleavage Final Step

Phosphoramidite synthesis cycle highlighting the stability of benzoyl protection.

DecisionTree Goal Select Exocyclic Amine Protecting Group Standard Standard Synthesis (High Purity, Known Impurities) Goal->Standard Fast High-Throughput (Fast Deprotection) Goal->Fast Bz Benzoyl (Bz) Stable, High Yield, NH3 Cleavage Standard->Bz Ac Acetyl (Ac) / dmf Labile, AMA Cleavage Fast->Ac

Logical decision tree for selecting exocyclic amine protecting groups.

References

  • Template-Independent Enzymatic Oligonucleotide Synthesis (TiEOS): Its History, Prospects, and Challenges Source: ACS Publications (Biochemistry) URL:[Link]

  • Chemical synthesis of RNA using fast oligonucleotide deprotection chemistry Source: Oxford Academic (Nucleic Acids Research) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Activator Performance with N-Benzoyl-5-methylcytidine Phosphoramidite

For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the selection of an appropriate activator for phosphoramidite coupling is a critical determinant of y...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the selection of an appropriate activator for phosphoramidite coupling is a critical determinant of yield and purity. This is particularly true for modified monomers like N-Benzoyl-5-methylcytidine phosphoramidite, where the 5-methyl group can influence reaction kinetics. This guide provides an in-depth comparison of common activators, supported by established chemical principles and a detailed experimental protocol for in-house validation.

The Central Role of the Activator in Oligonucleotide Synthesis

The phosphoramidite approach is the gold standard for the chemical synthesis of oligonucleotides.[][] This method relies on the sequential addition of phosphoramidite monomers to a growing oligonucleotide chain on a solid support.[3][4] The phosphoramidite itself is relatively stable and requires activation to become a highly reactive intermediate capable of coupling with the free 5'-hydroxyl group of the growing chain.[][] This activation is the primary role of the activator.

The choice of activator influences several key aspects of the synthesis:

  • Coupling Efficiency: A more potent activator can lead to higher coupling efficiencies, which is crucial for the synthesis of long oligonucleotides.[][6]

  • Reaction Kinetics: The speed of the coupling reaction is directly related to the activator used.[7][8][9] Faster coupling times can increase throughput in high-demand settings.

  • Side Reactions: Overly aggressive activation can lead to unwanted side reactions, such as the formation of byproducts or premature detritylation of the monomer.[6][10]

  • Compatibility with Modified Monomers: Sterically hindered or electronically modified phosphoramidites, such as N-Benzoyl-5-methylcytidine, may require more potent activators to achieve optimal coupling.[9][11]

The mechanism of activation typically involves the protonation of the diisopropylamino group of the phosphoramidite by the acidic activator, converting it into a good leaving group.[][4] The conjugate base of the activator can then act as a nucleophilic catalyst, attacking the phosphorus center to form a highly reactive intermediate that readily couples with the 5'-hydroxyl group of the growing oligonucleotide chain.[9]

A Comparative Analysis of Common Activators

While direct, peer-reviewed comparative studies on the performance of various activators specifically with N-Benzoyl-5-methylcytidine phosphoramidite are not extensively available, we can infer their performance based on their known chemical properties and their efficacy with other phosphoramidites, particularly those with steric bulk.[10] The key differentiating factors are acidity (pKa) and nucleophilicity.

ActivatorpKaSolubility in AcetonitrileKey Characteristics & Recommendations
1H-Tetrazole 4.9~0.50 MThe historical standard for DNA synthesis, but often suboptimal for sterically hindered monomers.[11] It may require longer coupling times with N-Benzoyl-5-methylcytidine.
5-Ethylthio-1H-tetrazole (ETT) 4.28~0.75 MA more acidic and potent activator than 1H-Tetrazole, often recommended for general-purpose synthesis and for moderately hindered monomers.[10][11][12][13] ETT offers a good balance of reactivity and stability.
5-Benzylthio-1H-tetrazole (BTT) 4.08~0.33 MA highly potent activator, particularly recommended for sterically demanding monomers like those used in RNA synthesis.[13][14] Its high reactivity may allow for shorter coupling times with N-Benzoyl-5-methylcytidine, but care must be taken to avoid side reactions.
4,5-Dicyanoimidazole (DCI) 5.2~1.2 MLess acidic but more nucleophilic than tetrazole derivatives.[10][13] Its lower acidity minimizes the risk of premature detritylation, making it ideal for the synthesis of long oligonucleotides.[10] DCI is highly soluble in acetonitrile, which is advantageous for high-throughput synthesis.[7][8][9][13]

Experimental Protocol for Comparative Activator Performance Analysis

To empower researchers to make data-driven decisions for their specific applications, we provide a detailed protocol for a comparative study of activator performance with N-Benzoyl-5-methylcytidine phosphoramidite.

Objective:

To determine the optimal activator and coupling time for N-Benzoyl-5-methylcytidine phosphoramidite by comparing the coupling efficiencies of different activators.

Materials:
  • N-Benzoyl-5-methylcytidine phosphoramidite

  • Activators: 1H-Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI)

  • Anhydrous acetonitrile

  • Controlled pore glass (CPG) solid support with an initial nucleoside

  • Standard oligonucleotide synthesis reagents (capping, oxidation, deblocking solutions)

  • Automated DNA/RNA synthesizer

  • High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column

Methodology:
  • Prepare Activator Solutions: Prepare fresh solutions of each activator in anhydrous acetonitrile at their recommended concentrations (e.g., 0.25 M for BTT, 0.5 M for 1H-Tetrazole, 0.6 M for ETT, and 1.0 M for DCI). Ensure complete dissolution to prevent crystallization.[12]

  • Oligonucleotide Synthesis: Synthesize a short test oligonucleotide (e.g., a 10-mer with the sequence 5'-TTT TTT TTT X-3', where X is the position of N-Benzoyl-5-methylcytidine incorporation) on an automated synthesizer.

  • Activator Comparison: For each activator, perform a series of syntheses varying the coupling time for the N-Benzoyl-5-methylcytidine phosphoramidite addition (e.g., 30s, 60s, 90s, 120s, 180s). Keep all other synthesis parameters constant.

  • Cleavage and Deprotection: After synthesis, cleave the oligonucleotides from the solid support and perform deprotection using standard protocols.

  • HPLC Analysis: Analyze the crude product from each synthesis run by reverse-phase HPLC.

  • Data Analysis: Calculate the coupling efficiency for the N-Benzoyl-5-methylcytidine addition for each activator and coupling time by comparing the peak area of the full-length product (FLP) to the peak area of the n-1 failure sequence.

    Coupling Efficiency (%) = [Area(FLP) / (Area(FLP) + Area(n-1))] x 100

Expected Outcomes:

This experiment will generate quantitative data on the performance of each activator with N-Benzoyl-5-methylcytidine phosphoramidite. The results will allow for the selection of the activator and coupling time that provides the highest coupling efficiency, leading to a higher yield of the desired full-length oligonucleotide. It is anticipated that the more potent activators, such as BTT and ETT, will achieve high coupling efficiencies with shorter coupling times compared to 1H-Tetrazole. DCI is expected to perform well, with the added benefit of lower acidity.

Visualizing the Workflow and Mechanism

To better understand the workflows and chemical transformations involved, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis & Analysis cluster_data Data Interpretation prep_activators Prepare Activator Solutions (Tetrazole, ETT, BTT, DCI) synthesis Automated Oligonucleotide Synthesis (Varying Activators & Coupling Times) prep_activators->synthesis prep_phosphoramidite Prepare N-Benzoyl-5-methylcytidine Phosphoramidite Solution prep_phosphoramidite->synthesis cleavage Cleavage & Deprotection synthesis->cleavage hplc RP-HPLC Analysis cleavage->hplc analysis Calculate Coupling Efficiency (%FLP vs. n-1) hplc->analysis optimization Determine Optimal Activator & Coupling Time analysis->optimization

Caption: Experimental workflow for comparing activator performance.

activation_mechanism phosphoramidite N-Benzoyl-5-methylcytidine Phosphoramidite P(OR)(N(iPr)2) protonated_intermediate Protonated Intermediate P(OR)(N(iPr)2H)+ phosphoramidite->protonated_intermediate + H-A activator Activator (H-A) activated_species Activated Species P(OR)(A) protonated_intermediate->activated_species - HN(iPr)2 + A- coupled_product Coupled Product Phosphite Triester activated_species->coupled_product + 5'-OH growing_chain Growing Oligonucleotide Chain 5'-OH growing_chain->coupled_product

Caption: General mechanism of phosphoramidite activation and coupling.

Conclusion

The selection of an appropriate activator is a critical parameter for the successful synthesis of oligonucleotides containing N-Benzoyl-5-methylcytidine. While established principles suggest that more potent activators like ETT and BTT, or the highly soluble and nucleophilic DCI, may offer advantages over the traditional 1H-Tetrazole, experimental validation is paramount. The provided protocol offers a robust framework for researchers to determine the optimal synthesis conditions for their specific needs, thereby ensuring the highest possible yield and purity of their target oligonucleotides. This data-driven approach is essential for the reliable production of modified oligonucleotides for therapeutic and research applications.

References

  • Vertex AI Search. (2025, October 15). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.
  • ACS Publications. (2021, October 8). Investigating the Activation Kinetics of Phosphoramidites for Oligonucleotide Synthesis | Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Retrieved from [Link]

  • PMC. (n.d.). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Retrieved from [Link]

  • Glen Research. (n.d.). MODIFIED RNA PHOSPHORAMIDITES USEFUL IN SIRNA RESEARCH AND BIOLOGICALLY SIGNIFICANT 1-METHYL-ADENOSINE. Retrieved from [Link]

  • Oxford Academic. (n.d.). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis | Nucleic Acids Research. Retrieved from [Link]

  • Vertex AI Search. (2025, October 11). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method.
  • Google Patents. (n.d.). EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis.
  • NSF PAR. (n.d.). "Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides".
  • Oxford Academic. (n.d.).
  • NIH. (n.d.). Characterization of Byproducts from Chemical Syntheses of Oligonucleotides Containing 1-Methyladenine and 3-Methylcytosine.
  • Springer Link. (n.d.). Manual Oligonucleotide Synthesis Using the Phosphoramidite Method.
  • PMC. (n.d.). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis.
  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

  • ACS Omega. (2017, November 20). Characterization of Byproducts from Chemical Syntheses of Oligonucleotides Containing 1-Methyladenine and 3-Methylcytosine. Retrieved from [Link]

  • BOC Sciences. (2025, October 11). Phosphoramidite Chemistry for DNA and RNA Synthesis.
  • Glen Research. (n.d.). Glen Report 16.23: Activators, Columns and Plates. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis.

Sources

Validation

Introduction: The Critical Role of 5-Methylcytidine and Protecting Group Strategy

An In-Depth Guide to Orthogonal Protecting Group Strategies for N-Benzoyl-5-methylcytidine in Oligonucleotide Synthesis In the landscape of therapeutic and diagnostic oligonucleotides, the incorporation of modified nucle...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Orthogonal Protecting Group Strategies for N-Benzoyl-5-methylcytidine in Oligonucleotide Synthesis

In the landscape of therapeutic and diagnostic oligonucleotides, the incorporation of modified nucleosides is paramount for enhancing stability, target affinity, and biological efficacy. 5-Methylcytidine (5-Me-C) is a cornerstone modification, known to increase the thermal stability of duplexes and provide resistance against enzymatic degradation.[1][2][3] However, the successful chemical synthesis of oligonucleotides containing 5-Me-C hinges on a robust and meticulously planned protecting group strategy.

The phosphoramidite method, the gold standard for solid-phase oligonucleotide synthesis, requires the temporary masking of all reactive functional groups that are not involved in the stepwise elongation of the nucleic acid chain.[4][5] This necessitates an orthogonal protection scheme , where distinct classes of protecting groups can be removed under specific chemical conditions without affecting others.[6][7][8] For a 5-methylcytidine phosphoramidite building block, this typically involves:

  • An acid-labile 5'-O-Dimethoxytrityl (DMT) group for transient protection of the 5'-hydroxyl.

  • A base-labile β-cyanoethyl group protecting the phosphorus atom.

  • A base-labile acyl group protecting the exocyclic N4-amino group of the cytidine base.

This guide provides a comparative analysis of the standard N4-Benzoyl protecting group for 5-methylcytidine against key alternatives, offering researchers the data and rationale needed to select the optimal strategy for their specific application.

The Benchmark: N4-Benzoyl (Bz) Protection

The N-Benzoyl (Bz) group has long been the default choice for protecting the exocyclic amines of both cytidine and adenine.[4] Its widespread use is a testament to its high stability throughout the repeated cycles of acid-mediated detritylation, coupling, capping, and oxidation that constitute solid-phase synthesis.

Causality Behind its Use: The aromatic benzoyl group offers excellent stability due to its electronic properties, preventing premature deprotection during the synthesis cycles. It is reliably removed during the final deprotection step, typically using concentrated aqueous ammonia or ammonium hydroxide/methylamine mixtures at elevated temperatures.

Limitations and Considerations: While robust, the stability of the benzoyl group is also its primary drawback. Its removal requires relatively harsh basic conditions and extended reaction times (e.g., several hours at 55-65 °C). These conditions can be detrimental to sensitive or complex oligonucleotides, such as those containing other base-labile modifications or RNA, leading to degradation of the final product.[9] Furthermore, under certain deprotection conditions, particularly with primary amines like ethylenediamine, the benzoyl group on cytidine can be susceptible to a transamination side reaction, converting the desired cytidine base into an undesired N-alkyl-cytidine derivative.[10]

Comparative Analysis of Alternative N4-Protecting Groups

The choice of an N-protecting group is a critical experimental parameter that directly impacts yield, purity, and the integrity of the final oligonucleotide. The following sections compare N-Benzoyl-5-methylcytidine to key alternatives.

N4-Acetyl (Ac)

The acetyl group is a significantly more labile alternative to the benzoyl group.[10] This lability is the primary reason for its adoption in modern oligonucleotide synthesis, especially for RNA and modified oligonucleotides.

  • Advantages:

    • Rapid Deprotection: The acetyl group is cleaved much faster than the benzoyl group, often in minutes rather than hours, under the same conditions.[10][11]

    • Milder Conditions: It allows for the use of milder deprotection reagents, such as aqueous methylamine/ammonium hydroxide (AMA), at lower temperatures or for shorter durations, which is crucial for preserving sensitive functionalities elsewhere in the oligonucleotide.[10]

    • Reduced Side Reactions: The rapid hydrolysis of the acetyl group virtually eliminates the risk of the competing transamination side reaction observed with the benzoyl group.[10]

  • Limitations:

    • While generally stable enough for most standard DNA synthesis protocols, its higher lability could pose a risk of premature deprotection during very long or complex syntheses, though this is not a common issue with modern, rapid synthesis cycles.

N4-Isobutyryl (iBu)

The isobutyryl group offers a reactivity profile intermediate between acetyl and benzoyl. It is commonly used for protecting guanine and adenine.[4][10]

  • Advantages:

    • Offers a good balance of stability during synthesis and reasonably efficient removal during deprotection.

    • Less prone to transamination than the benzoyl group.[10]

  • Limitations:

    • Deprotection is still slower than with the acetyl group, offering less of an advantage when synthesizing highly sensitive molecules.

"Fast" Protecting Groups: Phenoxyacetyl (PAC) and tert-Butylphenoxyacetyl (tBPAC)

For oligonucleotides containing extremely base-sensitive modifications, even the conditions required for acetyl group removal can be too harsh. In these cases, "fast" or "ultra-mild" protecting groups are employed.

  • Advantages:

    • Extremely Mild Deprotection: PAC and tBPAC groups can be cleaved very rapidly, often in under an hour at room temperature with concentrated ammonia.[10][11] This allows for the preservation of the final oligonucleotide's integrity.

    • High Orthogonality: Ethanolic ammonia can selectively cleave PAC and tBPAC groups while leaving standard Bz, Ac, and iBu groups largely intact, offering a higher degree of orthogonality.[11]

  • Limitations:

    • Higher Cost: Phosphoramidites featuring these protecting groups are generally more expensive.

    • Potential Instability: Their high reactivity requires careful handling and storage, and they may not be suitable for lengthy synthesis protocols where gradual loss of the protecting group could occur.

Data-Driven Comparison Summary

The selection of a protecting group is a trade-off between stability during synthesis and ease of removal. The following table summarizes the key characteristics of each alternative.

Protecting GroupChemical Structure (on N4)Typical Deprotection ConditionsRelative Deprotection RateKey AdvantageKey Limitation
Benzoyl (Bz) -CO-PhConc. NH₄OH, 55°C, 8-16 hSlowHigh stability during synthesisHarsh deprotection, potential for side reactions.[10]
Acetyl (Ac) -CO-CH₃Conc. NH₄OH, 55°C, <1 h; or AMA, 65°C, 10-15 min.[10]FastRapid, mild deprotection; minimizes side reactions.[10][11]Lower stability than Benzoyl.
Isobutyryl (iBu) -CO-CH(CH₃)₂Conc. NH₄OH, 55°C, 2-4 hModerateGood balance of stability and lability.Less of an advantage for highly sensitive oligos.
Phenoxyacetyl (PAC) -CO-CH₂-O-PhConc. NH₄OH, RT, 1-2 h.[11]Very FastEnables ultra-mild deprotection for sensitive oligos.[9]Higher cost, potential for premature loss.

Experimental Protocols

Protocol 1: Standard Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines a single cycle for the addition of a protected 5-methylcytidine phosphoramidite to a growing oligonucleotide chain on a solid support (e.g., Controlled Pore Glass - CPG).

  • Detritylation:

    • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

    • Procedure: Flow the TCA solution through the synthesis column to remove the 5'-DMT group from the terminal nucleotide of the resin-bound chain. The release of the orange-colored dimethoxytrityl cation provides a real-time measure of coupling efficiency.[12]

    • Wash: Thoroughly wash the column with anhydrous acetonitrile to remove all traces of acid.

  • Coupling:

    • Reagents:

      • 0.1 M solution of the N-protected-5-methylcytidine phosphoramidite in anhydrous acetonitrile.

      • 0.45 M Activator solution (e.g., 5-Ethylthio-1H-tetrazole - ETT) in anhydrous acetonitrile.

    • Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.[1] Allow to react for the recommended time (typically 2-5 minutes) to form the phosphite triester linkage.

  • Capping:

    • Reagents:

      • Capping A: Acetic Anhydride/Pyridine/THF.

      • Capping B: 16% N-Methylimidazole/THF.

    • Procedure: Treat the support with the capping solutions to acetylate any unreacted 5'-hydroxyl groups. This prevents the formation of failure sequences (n-1) in subsequent cycles.[1]

    • Wash: Wash the column with anhydrous acetonitrile.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Pyridine/Water.

    • Procedure: Flow the oxidizing solution through the column to convert the unstable phosphite triester linkage to a stable phosphate triester.[12]

    • Wash: Wash the column with anhydrous acetonitrile to prepare for the next cycle.

Protocol 2: Comparative Final Cleavage and Deprotection

This protocol details the final step after the full-length oligonucleotide has been synthesized.

A) Standard Deprotection for N-Benzoyl Protected Oligonucleotides:

  • Transfer the solid support (CPG) containing the synthesized oligonucleotide to a screw-cap vial.

  • Add 1-2 mL of concentrated aqueous ammonium hydroxide (28-30%).

  • Seal the vial tightly and heat at 55°C for 8 to 16 hours.

  • Cool the vial to room temperature. Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Wash the CPG with 0.5 mL of water and combine the supernatant with the previous fraction.

  • Evaporate the ammonia to yield the crude oligonucleotide, which can then be purified by HPLC or other methods.

B) Mild Deprotection for N-Acetyl Protected Oligonucleotides:

  • Transfer the solid support (CPG) to a screw-cap vial.

  • Add 1-2 mL of a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA).

  • Seal the vial tightly and heat at 65°C for 15 minutes.[10]

  • Cool the vial to room temperature. Transfer the supernatant to a new tube.

  • Wash the CPG with 0.5 mL of water and combine the fractions.

  • Evaporate the solution to dryness to yield the crude oligonucleotide for purification.

Visualizations

Orthogonal_Protection_Strategy cluster_synthesis Solid-Phase Synthesis Cycle cluster_reagents Deprotection Steps Oligo Growing Oligonucleotide (on Solid Support) Final_Oligo Purified Oligonucleotide Oligo->Final_Oligo Purification DMT 5'-DMT Group DMT->Oligo NAcyl N-Acyl Group (Bz, Ac, etc.) NAcyl->Oligo CE Phosphate-CE Group CE->Oligo TCA TCA / Acid (Cyclical) TCA->DMT Removes Ammonia Ammonia / Base (Final Cleavage) Ammonia->Oligo Cleaves from Support Ammonia->NAcyl Removes Ammonia->CE Removes

Caption: Orthogonal protection in oligonucleotide synthesis.

Deprotection_Decision_Tree Start Start: Choose N-Protecting Group for 5-Methylcytidine Q1 Is the final oligonucleotide sensitive to prolonged base treatment (e.g., contains RNA or other labile modifications)? Start->Q1 Use_Bz Use N-Benzoyl (Bz) Standard, robust choice for DNA. Q1->Use_Bz No Q2 Is the modification extremely sensitive? Q1->Q2 Yes Use_Ac Use N-Acetyl (Ac) Faster, milder deprotection. Use_PAC Use N-Phenoxyacetyl (PAC) Ultra-mild deprotection required. Q2->Use_Ac No Q2->Use_PAC Yes

Caption: Decision tree for selecting an N-protecting group.

Conclusion

While N-Benzoyl-5-methylcytidine remains a reliable and widely used building block for standard DNA synthesis, the demand for more complex and sensitive oligonucleotides necessitates a nuanced approach to protecting group selection. The N-Acetyl group offers a superior alternative for most modern applications, providing a dramatic reduction in deprotection time and harshness with minimal compromise in synthesis stability. For highly labile molecules, "fast" protecting groups like PAC are indispensable. By understanding the causal relationships between protecting group chemistry and experimental outcomes, researchers can optimize their synthesis strategies, leading to higher yields, improved purity, and the successful creation of next-generation nucleic acid therapeutics and tools.

References

  • Benchchem. A Comparative Analysis of N4-Benzoyl-5'-O-DMT-5-methylcytidine Purity in Oligonucleotide Synthesis.
  • NSF PAR. Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides.
  • Royal Society of Chemistry. Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers.
  • Ogilvie, K. K., et al. (1980). The chemical synthesis of oligoribonucleotides. IX. A comparison of protecting groups in the dichloridite procedure. Canadian Journal of Chemistry, 58(23), 2686-2693.
  • PMC. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis.
  • Abdu, K. (2016). Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. International Research Journal of Pure and Applied Chemistry, 13(2), 1-7.
  • Glen Research. Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Report 9.12.
  • Springer Nature Experiments. Protecting Groups in Oligonucleotide Synthesis.
  • University of Bristol.
  • Benchchem. Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.
  • MedChemExpress. N4-Benzoyl-5'-O-DMT-5-methylcytidine.
  • PMC.
  • Zheng, Y. Y., Mao, S., & Sheng, J. (2021). Synthesis of N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m4,2C) modified RNA. Current Protocols, 1, e248.
  • Scott K. (2024). Protecting Group Strategies for Complex Molecule Synt. Journal of Chemical and Pharmaceutical Research, 16(4):11-12.
  • BOC Sciences. 5'-O-DMT-N4-Benzoyl-5-methyl-2'-O-methylcytidine 3'-CE phosphoramidite.
  • ResearchGate. Different protection patterns of 5-formylcytidine phosphoramidite (or...).
  • Sigma-Aldrich. Selecting Orthogonal Building Blocks.
  • Grajkowski, A., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Bioorganic & medicinal chemistry, 22(9), 2666–2676.
  • PMC. Oligonucleotide synthesis under mild deprotection conditions.
  • PMC. Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases.
  • Pfleiderer, W., et al. (1996). Recent progress in oligonucleotide synthesis. Acta Biochimica Polonica, 43(1), 37-44.
  • Bio-Synthesis Inc.

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Comparative

A Researcher's Guide to Bisulfite-Free 5-Methylcytosine Sequencing: A Comparative Analysis

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the evolving landscape of DNA methylation analysis. This document provides an in-depth comparison of bi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the evolving landscape of DNA methylation analysis. This document provides an in-depth comparison of bisulfite-free sequencing methods for the detection of 5-methylcytosine (5mC), offering a modern alternative to traditional bisulfite sequencing. As a senior application scientist, my goal is to synthesize the technical intricacies with practical, field-tested insights to empower you to make informed decisions for your experimental designs.

The Imperative for a Post-Bisulfite Era in Methylation Analysis

For decades, bisulfite sequencing has been the cornerstone of DNA methylation studies, providing single-base resolution maps of 5mC.[1][2][3] However, the harsh chemical treatment inherent to this method—exposing DNA to sodium bisulfite at high temperatures and extreme pH—is a significant liability.[2][4][5] This process leads to substantial DNA degradation and fragmentation, resulting in low library complexity, sequencing biases, and the potential for inaccurate methylation calls.[1][6] Furthermore, conventional bisulfite sequencing cannot distinguish between 5-methylcytosine (5mC) and its oxidized derivative, 5-hydroxymethylcytosine (5hmC), a critical limitation given their distinct biological roles.[2][7]

The scientific community has long sought gentler, more accurate methods. This guide focuses on two leading bisulfite-free enzymatic approaches that have emerged as robust alternatives: TET-assisted pyridine borane sequencing (TAPS) and Enzymatic Methyl-seq (EM-seq) . These methods promise to preserve DNA integrity, improve data quality, and, in some variations, offer the ability to distinguish between different cytosine modifications.

Understanding the Mechanisms: A Shift from Chemical to Enzymatic Conversion

The fundamental difference between bisulfite-free methods and traditional bisulfite sequencing lies in the conversion chemistry. While bisulfite sequencing converts unmethylated cytosines to uracil (a C-to-T transition after PCR), TAPS and EM-seq employ enzymes to achieve base conversion, albeit through different strategies.

TET-Assisted Pyridine Borane Sequencing (TAPS)

TAPS is a "mC-to-T" chemistry that directly converts methylated cytosines.[8] The process involves two key steps:

  • TET Oxidation: The Ten-eleven translocation (TET) family of dioxygenases, specifically TET2 in the standard protocol, oxidizes both 5mC and 5hmC to 5-carboxylcytosine (5caC).[1][8] Unmodified cytosines are not substrates for TET enzymes under these conditions.[8]

  • Pyridine Borane Reduction: The resulting 5caC is then chemically reduced by pyridine borane to dihydrouracil (DHU).[1][8] During subsequent PCR amplification, DHU is read as thymine (T).[1][8]

This elegant enzymatic and chemical cascade results in a direct readout of methylated cytosines, preserving the original sequence of unmodified cytosines and thereby maintaining higher genomic complexity.[9]

.

Caption: Workflow of Enzymatic Methyl-seq (EM-seq).

Performance Metrics: A Head-to-Head Comparison

The true measure of a sequencing method's utility lies in its performance. Here, we compare TAPS and EM-seq against the gold standard, Whole-Genome Bisulfite Sequencing (WGBS), based on key experimental metrics reported in the literature.

Performance MetricWhole-Genome Bisulfite Sequencing (WGBS)TET-Assisted Pyridine Borane Sequencing (TAPS)Enzymatic Methyl-seq (EM-seq)
Mechanism Chemical deamination of unmodified C to UEnzymatic oxidation of 5mC/5hmC to 5caC, then chemical reduction to DHU (read as T)Enzymatic protection of 5mC/5hmC and enzymatic deamination of C to U
DNA Damage High; significant fragmentation and DNA loss [1][2][6]Low; non-destructive, preserves long DNA fragments [1]Low; gentle enzymatic treatment minimizes damage [2][4][10]
Mapping Efficiency Lower due to reduced sequence complexity [11]High (approx. 90%) [11][12]High (over 80%) [13]
Coverage Uniformity Biased, particularly against GC-rich regions [6][10]More even coverage [1]More uniform GC coverage [14]
Input DNA Amount High amounts often required [2]Effective with low input, down to picogram scale for single-cell methods [11][12][15]Effective with as little as 100 pg of DNA
Sensitivity for 5mC Can be compromised by DNA degradationHigh sensitivity and specificity [1]Superior detection of 5mC and 5hmC from fewer reads [10][14]
Distinguishing 5mC/5hmC No, both are read as C [2]Standard TAPS does not distinguish. Variations like TAPSβ and CAPS are needed. [8]Standard EM-seq does not distinguish. Can be combined with other methods for specific 5hmC detection.
Data Analysis Established pipelines (e.g., Bismark)Requires modified analysis pipelines to account for mC-to-T conversion [9][16]Compatible with existing bisulfite analysis pipelines [10][14]

Distinguishing Cytosine Modifications: Beyond 5mC

A significant advantage of the enzymatic approach is the potential to specifically identify different cytosine modifications. While standard TAPS and EM-seq group 5mC and 5hmC together, variations of these methods allow for their differentiation.

  • TAPSβ and CAPS: To specifically map 5hmC, a variation of TAPS called TAPSβ was developed. It uses a β-Glucosyltransferase to add a glucose moiety to 5hmC, protecting it from TET oxidation. [8]By comparing TAPS and TAPSβ data, a map of 5hmC can be inferred. Chemical-Assisted Pyridine borane Sequencing (CAPS) allows for the direct detection of 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC) by using pyridine borane reduction without the initial TET oxidation step. [8][17]

  • APOBEC-Coupled Epigenetic Sequencing (ACE-seq): This is a bisulfite-free method specifically for localizing 5hmC at single-base resolution with low DNA input. [18][19][20][21]It leverages the ability of AID/APOBEC family deaminases to discriminate between cytosine modification states. [20][21]Combining EM-seq with a modified protocol that protects only 5hmC allows for the specific identification of this modification.

Experimental Protocols: A Step-by-Step Guide

The following protocols are generalized workflows based on published methods. For detailed, kit-specific instructions, always refer to the manufacturer's protocols.

TET-Assisted Pyridine Borane Sequencing (TAPS) Protocol Outline
  • DNA Preparation: Start with high-quality genomic DNA. Fragmentation to the desired size for sequencing is performed.

  • TET2 Oxidation:

    • Incubate the DNA with TET2 enzyme and necessary cofactors (e.g., α-ketoglutarate, Fe(II)). [8] * This reaction converts 5mC and 5hmC to 5caC. [8] * Purify the DNA to remove the enzyme and reaction components.

  • Pyridine Borane Reduction:

    • Treat the TET-oxidized DNA with pyridine borane. [8] * This step reduces 5caC to dihydrouracil (DHU). [8] * Purify the DNA.

  • Library Preparation and Sequencing:

    • Proceed with standard library preparation protocols (end repair, A-tailing, adapter ligation).

    • Perform PCR amplification. During this step, DHU is read as T. [1] * Sequence the library on a compatible platform.

Enzymatic Methyl-seq (EM-seq) Protocol Outline

[22]

  • Library Construction:

    • Start with sheared genomic DNA (10-200 ng is a standard input range). [10] * Perform end repair, dA-tailing, and ligate sequencing adaptors. [14]2. Enzymatic Conversion (Two-Step):

    • Step 1: Oxidation and Protection: Incubate the adapter-ligated DNA with TET2 enzyme to oxidize 5mC to 5caC, and if desired, use an oxidation enhancer for 5hmC glucosylation. [14]This protects these modified bases from deamination. [14] * Step 2: Deamination: Denature the DNA to make it single-stranded. [14]Incubate with APOBEC3A enzyme to deaminate all unmodified cytosines to uracils. [4][14]3. PCR Amplification:

    • Amplify the converted libraries using a polymerase that can read uracil-containing templates (e.g., NEBNext Q5U). [14] * This step converts the uracils to thymines in the final library.

  • Sequencing and Analysis:

    • Sequence the final library.

    • The data can be analyzed using standard bisulfite sequencing analysis pipelines. [10][14]

Conclusion and Future Outlook

The advent of bisulfite-free, enzymatic methods for 5mC detection marks a significant advancement in the field of epigenetics. Both TAPS and EM-seq offer a gentler alternative to bisulfite sequencing, yielding higher quality data with less bias and from lower input amounts. [1][6][10]

  • EM-seq provides a more direct replacement for WGBS, as its C-to-T conversion chemistry is compatible with existing and widely used analysis software. [10]Its gentler approach results in higher library yields and more uniform coverage. [23]

  • TAPS offers a novel mC-to-T conversion, which preserves genomic complexity and leads to very high mapping efficiencies. [1][9][11]While requiring adapted bioinformatics pipelines, its direct detection of modified bases is a powerful feature.

The choice between these methods will depend on the specific experimental goals, available resources, and the nature of the samples. For researchers working with precious or limited samples, such as cfDNA or single cells, these bisulfite-free methods are particularly advantageous. [6][11][12][24]As the technology continues to mature and costs decrease, we can expect enzymatic methods to become the new gold standard for DNA methylation analysis, enabling more accurate and comprehensive insights into the epigenome.

References

  • Single-cell bisulfite-free 5mC and 5hmC sequencing with high sensitivity and scalability. PNAS. [Link]

  • Bisulfite-Free Sequencing of 5-Hydroxymethylcytosine with APOBEC-Coupled Epigenetic Sequencing (ACE-Seq). PubMed. [Link]

  • A Step-by-Step Guide to EM-Seq: From DNA Extraction to Methylation Analysis. Creative Biolabs. [Link]

  • TET-assisted pyridine borane sequencing. Wikipedia. [Link]

  • Subtraction-free and bisulfite-free specific sequencing of 5-methylcytosine and its oxidized derivatives at base resolution. ResearchGate. [Link]

  • Bisulfite-free direct detection of 5-methylcytosine and 5-hydroxymethylcytosine at base resolution. Nuffield Department of Medicine, University of Oxford. [Link]

  • Bisulfite-Free Sequencing of 5-Hydroxymethylcytosine with APOBEC-Coupled Epigenetic Sequencing (ACE-Seq). Springer Nature Experiments. [Link]

  • NEBNext Enzymatic Methyl-seq (EM-seq) Technical Note. New England Biolabs GmbH. [Link]

  • Direct and bisulfite-free 5-methylcytosine and 5-hydroxymethylcytosine sequencing at single-cell resolution with scTAPS and scCAPS +. PubMed. [Link]

  • ACE-Seq Overview. Kohli Lab. [Link]

  • Treat Your Sample Gently - Enzymatic Methyl-Sequencing vs. Bisulfite Methyl-Sequencing. CeGaT GmbH. [Link]

  • Enzymatic methyl-seq. Wikipedia. [Link]

  • Bisulfite-Free Sequencing of 5-Hydroxymethylcytosine with APOBEC-Coupled Epigenetic Sequencing (ACE-Seq) | Request PDF. ResearchGate. [Link]

  • Latest techniques to study DNA methylation. Essays in Biochemistry, Portland Press. [Link]

  • Enzymatic Methyl-seq (EM-seq). NGI Sweden - SciLifeLab. [Link]

  • Nondestructive, base-resolution sequencing of 5-hydroxymethylcytosine using a DNA deaminase. PubMed. [Link]

  • NEBNext® Enzymatic Methyl-seq Kit Workflow. YouTube. [Link]

  • Direct and bisulfite-free 5-methylcytosine and 5-hydroxymethylcytosine sequencing at single-cell resolution with scTAPS and scCAPS +. PMC. [Link]

  • Enzymatic methyl sequencing detects DNA methylation at single-base resolution from picograms of DNA. PMC. [Link]

  • Comprehensive comparison of enzymatic and bisulfite DNA methylation analysis in clinically relevant samples. PMC. [Link]

  • Ultra-mild bisulfite outperforms existing methods for 5-methylcytosine detection with low input DNA. PMC. [Link]

  • Ultrafast bisulfite sequencing detection of 5-methylcytosine in DNA and RNA. Nature Biotechnology. [Link]

  • New ways to distinguish DNA modifications. Ludwig Cancer Research. [Link]

  • Bisulfite-free direct detection of 5-methylcytosine and 5-hydroxymethylcytosine at base resolution | Request PDF. ResearchGate. [Link]

  • Bisulfite-Free and Quantitative Detection of DNA Methylation at Single-Base Resolution by eROS1-seq. Analytical Chemistry, ACS Publications. [Link]

  • For use on data generated with the Watchmaker DNA Library Prep Kit with TAPS+. Watchmaker Genomics. [Link]

  • Epigenetic sequencing using TAPS. OxCODE. [Link]

  • Strand-specific sequencing bias causes artifactual mtDNA-5mC signals. A... ResearchGate. [Link]

  • EFFECTS OF ENZYMATIC AND CHEMICAL BISULFITE CONVERSION ON CELL-FREE DNA FRAGMENTATION. BYU ScholarsArchive. [Link]

  • Endonuclease enrichment TAPS for cost-effective genome-wide base-resolution DNA methylation detection. Nucleic Acids Research, Oxford Academic. [Link]

  • Nanopore Sequencing and Data Analysis for Base-Resolution Genome-Wide 5-Methylcytosine Profiling. Springer Nature Experiments. [Link]

  • Bisulfite Sequencing: Introduction, Features, Workflow, and Applications. CD Genomics. [Link]

  • Comprehensive comparison of enzymatic and bisulfite DNA methylation analysis in clinically relevant samples. PubMed. [Link]

  • Using TAPS Support. Illumina Support Center. [Link]

  • Comparison of enzymatic and bisulfite-based methods for sequencing-based cell-free DNA methylation profiling. Frontiers. [Link]

  • DNA 5-Methylcytosine-Specific Amplification and Sequencing. PMC. [Link]

  • DETECTION OF 5MC MODIFICATION IN NANOPORE SEQUENCING DATA USING DEEP LEARNING. Ghent University. [Link]

  • Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. MDPI. [Link]

Sources

Validation

The Definitive Guide to Validating 5-Methylcytosine: Genomic DNA vs. Synthetic Oligos

As an Application Scientist navigating the complexities of epigenomics, one of the most critical challenges is establishing a ground-truth baseline for 5-methylcytosine (5mC) quantification. While 5mC is a fundamental ep...

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist navigating the complexities of epigenomics, one of the most critical challenges is establishing a ground-truth baseline for 5-methylcytosine (5mC) quantification. While 5mC is a fundamental epigenetic mark regulating gene expression and cellular differentiation, accurately measuring its abundance in highly complex genomic DNA (gDNA) is notoriously difficult.

This guide provides an objective, data-driven comparison of the leading methodologies for 5mC quantification, exploring the critical causality behind experimental choices and demonstrating why synthetic oligos are indispensable for validating gDNA assays.

The Core Challenge: gDNA Complexity vs. Synthetic Ground Truth

When quantifying 5mC, researchers must account for the physical realities of the DNA molecule. Genomic DNA is highly complex, featuring GC-rich islands and stable secondary structures (such as G-quadruplexes) that can physically shield cytosines from chemical or enzymatic conversion[1].

To build a self-validating system , we rely on synthetic oligonucleotides. Synthetic oligos are engineered with precisely defined methylation states (e.g., exactly 0%, 50%, or 100% 5mC). By spiking these synthetic standards into complex gDNA samples, we establish an internal control mechanism[2]. This allows us to calculate two critical metrics:

  • Conversion Efficiency (False Positives): The rate at which unmodified cytosines fail to convert to uracil.

  • Over-conversion Rate (False Negatives): The rate at which protected 5mC is inappropriately deaminated.

Without synthetic oligo spike-ins, it is mathematically impossible to distinguish true biological hypomethylation from technical assay failure.

Methodological Comparison: How the Technologies Stack Up

The field has evolved from harsh chemical treatments to elegant enzymatic and mass-spectrometry-based solutions. Table 1 summarizes the quantitative performance of the four primary methodologies used today.

Table 1: Quantitative Comparison of 5mC Detection Methodologies

MethodologyOperating PrincipleResolutionSensitivity / LODDNA DegradationBest Application
LC-MS/MS Mass-to-charge (m/z) profiling of digested nucleosidesGlobal (Bulk)Extremely High (0.10 fmol)None (Enzymatically digested)Absolute ground-truth quantification
EM-seq Enzymatic deamination (TET2 / APOBEC)Single-baseHigh (10 pg - 10 ng input)MinimalHigh-resolution mapping, cfDNA
WGBS Chemical deamination (Sodium Bisulfite)Single-baseModerate (Nanograms)Severe (>90% loss)Legacy comparisons, robust samples
ELISA Antibody-based colorimetric detectionGlobal (Bulk)LowNoneRapid, high-throughput screening

(Note: LOD = Limit of Detection; WGBS = Whole Genome Bisulfite Sequencing; EM-seq = Enzymatic Methyl-seq)

Mechanistic Deep Dive: Bisulfite vs. Enzymatic Conversion

For decades, Whole Genome Bisulfite Sequencing (WGBS) was the gold standard for single-base resolution mapping. However, sodium bisulfite requires extreme pH and temperature conditions, leading to severe DNA fragmentation and up to 90% sample loss[1][3].

To solve this, Enzymatic Methyl-seq (EM-seq) was developed. EM-seq operates on a two-step enzymatic causality:

  • Protection: The TET2 enzyme oxidizes 5mC and 5-hydroxymethylcytosine (5hmC), structurally altering them to prevent downstream deamination[4].

  • Deamination: The APOBEC enzyme is introduced, which selectively deaminates only the unprotected, unmethylated cytosines into uracil[5].

Because these enzymes operate under mild physiological conditions, the DNA remains intact, yielding larger insert sizes and significantly higher library complexity compared to WGBS[4].

G cluster_0 Bisulfite Conversion (Chemical) cluster_1 Enzymatic Methyl-seq (EM-seq) A1 Genomic DNA (+ Synthetic Oligos) B1 Sodium Bisulfite Treatment A1->B1 C1 DNA Degradation & Fragmentation B1->C1 D1 C → U 5mC → 5mC C1->D1 A2 Genomic DNA (+ Synthetic Oligos) B2 TET2 Oxidation (Protects 5mC) A2->B2 C2 APOBEC Deamination (Converts C to U) B2->C2 D2 Intact DNA High Recovery C2->D2

Fig 1: Mechanistic comparison of Bisulfite Conversion vs. Enzymatic Methyl-seq (EM-seq).

Protocol 1: EM-seq Workflow with Synthetic Spike-ins

To ensure a self-validating run, follow this optimized EM-seq protocol:

  • Spike-In Preparation: Mix 10–50 ng of sample gDNA with 0.1 ng of unmethylated Lambda phage DNA and 0.1 ng of fully methylated pUC19 synthetic oligos[2].

  • Fragmentation: Shear the DNA mixture to ~300 bp using acoustic shearing (e.g., Covaris).

  • End Repair & Ligation: Perform end repair, dA-tailing, and ligate EM-seq specific adapters to the fragments.

  • TET2 Oxidation: Incubate the library with TET2 enzyme and oxidation supplements at 37°C for 1 hour to protect 5mC/5hmC sites[4].

  • APOBEC Deamination: Add APOBEC and incubate at 37°C for 3 hours to deaminate unmodified cytosines to uracil[5].

  • PCR Amplification: Amplify the library using a high-fidelity uracil-tolerant polymerase. Uracils will be read as thymines (T), while protected 5mC will be read as cytosines (C).

  • Bioinformatic Validation: Post-sequencing, map reads to the Lambda and pUC19 genomes. The Lambda genome must show >99% C-to-T conversion, while pUC19 must show <5% C-to-T conversion.

The Gold Standard: LC-MS/MS Absolute Quantification

While EM-seq provides spatial mapping, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for absolute global quantification[6].

Because mass spectrometers measure the mass-to-charge (m/z) ratio of small molecules, intact gDNA cannot be analyzed directly. The DNA must be enzymatically digested down to single nucleosides[7]. Furthermore, because endogenous 5mC oxidation products exist in extremely low abundance, advanced protocols utilize chemical derivatization (e.g., using BDAPE) to increase the hydrophobicity of the nucleosides, thereby dramatically enhancing ionization efficiency and lowering the limit of detection to the femtomole range[8].

G N1 1. Sample Preparation gDNA + Isotope-labeled Oligos N2 2. Enzymatic Digestion Nuclease + Alkaline Phosphatase N1->N2 N3 3. Free Nucleosides dA, dG, dC, dT, 5-mdC N2->N3 N4 4. Chemical Derivatization (e.g., BDAPE for sensitivity) N3->N4 N5 5. UHPLC Separation Retention Time Profiling N4->N5 N6 6. Tandem MS (MS/MS) Multiple Reaction Monitoring N5->N6 N7 7. Absolute Quantification Ratio of 5mC to Total C N6->N7

Fig 2: LC-MS/MS analytical pipeline for absolute 5-methylcytosine quantification.

Protocol 2: LC-MS/MS Preparation and Analysis
  • Isotope Dilution: Spike heavy-isotope labeled synthetic nucleoside standards (e.g., 15N-labeled 5mC) into 1 µg of extracted gDNA. This controls for matrix effects and ion suppression during mass spectrometry[6].

  • Enzymatic Digestion: Add Nuclease P1 and DNase I to cleave phosphodiester bonds, followed by Alkaline Phosphatase to remove terminal phosphates. Incubate at 37°C for 12 hours to yield free nucleosides[7].

  • Chemical Derivatization (Optional but Recommended): React the nucleoside mixture with 2-bromo-1-(4-dimethylamino-phenyl)-ethanone (BDAPE) to enhance detection sensitivity for rare oxidation products[8].

  • UHPLC Separation: Inject the sample into a UHPLC system equipped with a C18 reverse-phase column. The hydrophobic derivatization ensures distinct retention times for dC and 5-mdC.

  • MRM Quantification: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The first quadrupole selects the parent ion mass, the collision cell fragments it, and the third quadrupole selects the specific fragment ion mass[6].

  • Data Analysis: Calculate the absolute 5mC percentage by dividing the 5-mdC peak area by the sum of the dC and 5-mdC peak areas, normalized against the synthetic heavy-isotope internal standards.

Conclusion

Validating 5-methylcytosine levels requires matching the right analytical tool to the biological question. While LC-MS/MS remains the absolute source of truth for bulk global methylation[6], Enzymatic Methyl-seq has entirely superseded bisulfite conversion for single-base resolution mapping by preserving DNA integrity[3][4]. Regardless of the platform chosen, the integration of synthetic oligo controls is a non-negotiable requirement for ensuring the scientific integrity and trustworthiness of your epigenetic data.

References
  • Sensitive and Simultaneous Determination of 5-Methylcytosine and Its Oxidation Products in Genomic DNA by Chemical Derivatization Coupled with Liquid Chromatography-Tandem Mass Spectrometry Analysis - ACS Publications. Available at:[Link]

  • DNA methylation - Wikipedia. Available at: [Link]

  • Global DNA Modification Quantification by LC-MS/MS - CD BioSciences. Available at:[Link]

  • Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - NIH PMC. Available at:[Link]

  • Comparative performance evaluation of bisulfite- and enzyme-based DNA conversion methods - ResearchGate. Available at:[Link]

  • Sensitive detection of methylation patterns in cell-free DNA opens doors for early cancer detection - Twist Bioscience. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Characterization of Oligonucleotides Containing 5-Methylcytosine by Enzymatic Digestion

For researchers, scientists, and drug development professionals engaged in the rapidly evolving field of epigenetics and oligonucleotide therapeutics, the accurate characterization of modified oligonucleotides is paramou...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the rapidly evolving field of epigenetics and oligonucleotide therapeutics, the accurate characterization of modified oligonucleotides is paramount. Among the most crucial modifications is 5-methylcytosine (5mC), a key epigenetic marker involved in gene regulation.[1][2] This guide provides an in-depth, objective comparison of enzymatic digestion methods for the characterization of 5mC-containing oligonucleotides, grounded in field-proven insights and supported by experimental data.

The Significance of 5-Methylcytosine in Oligonucleotide Analysis

5-methylcytosine is a critical epigenetic modification that plays a fundamental role in regulating gene expression, cellular differentiation, and development.[1] In the context of therapeutic oligonucleotides, the presence and position of 5mC can significantly impact their efficacy, stability, and potential off-target effects. Therefore, robust analytical methods to confirm the identity and quantify the extent of methylation are indispensable for quality control and regulatory compliance. While several methods exist for DNA methylation analysis, enzymatic digestion coupled with liquid chromatography-mass spectrometry (LC-MS) offers a direct and quantitative approach for characterizing synthetic oligonucleotides.[3][4]

The Principle of Enzymatic Digestion for Oligonucleotide Characterization

Enzymatic digestion is a cornerstone technique for breaking down complex oligonucleotides into their constituent nucleosides for subsequent analysis. The general workflow involves the use of a cocktail of nucleases and phosphatases to completely hydrolyze the phosphodiester backbone and remove the phosphate group from the 3' or 5' end of the resulting nucleosides. The resulting mixture of canonical and modified nucleosides can then be separated and quantified, typically by LC-MS/MS.[3]

Enzymatic Digestion Workflow Oligo 5mC-containing Oligonucleotide Digestion Incubation Oligo->Digestion Enzymes Enzyme Cocktail (Nuclease(s) + Alkaline Phosphatase) Enzymes->Digestion Nucleosides Mixture of Nucleosides (dC, dG, dA, dT, 5mdC) Digestion->Nucleosides LCMS LC-MS/MS Analysis Nucleosides->LCMS Data Quantification of 5-methylcytosine LCMS->Data

Caption: A generalized workflow for the enzymatic digestion and subsequent LC-MS/MS analysis of 5mC-containing oligonucleotides.

Comparative Analysis of Key Enzymes in Oligonucleotide Digestion

The choice of enzymes is critical for achieving complete and unbiased digestion of oligonucleotides. A combination of an endonuclease or exonuclease and a phosphatase is typically employed.

Nucleases: The Workhorses of Digestion

Nucleases are responsible for cleaving the phosphodiester bonds between nucleotides. The two most commonly used nucleases for this application are Nuclease P1 and S1 Nuclease, often in combination with Snake Venom Phosphodiesterase.

  • Nuclease P1: This enzyme from Penicillium citrinum exhibits both endonuclease and 3'-exonuclease activity and can hydrolyze single-stranded DNA and RNA to 5'-mononucleotides.[5][6] It is highly effective in digesting oligonucleotides to their constituent nucleosides.

  • S1 Nuclease: Derived from Aspergillus oryzae, S1 nuclease is a single-strand specific endonuclease that degrades single-stranded DNA and RNA into 5'-mononucleotides.[5][6] While it can be used as an alternative to Nuclease P1, some studies suggest it may have a lower activity on RNA compared to DNA.[7]

  • Snake Venom Phosphodiesterase (SVPD): This 3'→5' exonuclease is often used in conjunction with an endonuclease to ensure complete digestion, particularly for structured or resistant oligonucleotides.[8][9][10] SVPD sequentially cleaves nucleotides from the 3'-hydroxyl end.

Alkaline Phosphatase: The Finishing Touch

Alkaline Phosphatase (ALP) is a crucial component of the enzyme cocktail. It catalyzes the removal of the 5'-phosphate group from the mononucleotides generated by the nucleases, yielding the final nucleoside products for LC-MS analysis.[11][12] This dephosphorylation step is essential for improving chromatographic separation and enhancing ionization efficiency in the mass spectrometer.

Performance Comparison of Enzyme Combinations
Enzyme CocktailPrimary Mode of ActionAdvantagesDisadvantages
Nuclease P1 + Alkaline Phosphatase Endonucleolytic and 3'-exonucleolytic cleavage followed by dephosphorylation.Highly efficient for complete digestion of a wide range of oligonucleotides. Well-established and widely used method.May require optimization of reaction conditions for highly structured or modified oligonucleotides.
S1 Nuclease + Alkaline Phosphatase Primarily single-strand specific endonucleolytic cleavage followed by dephosphorylation.Effective for single-stranded oligonucleotides. Can be more cost-effective.May be less efficient for digesting double-stranded regions or highly structured oligonucleotides compared to Nuclease P1.[7]
Nuclease P1 + SVPD + Alkaline Phosphatase Combined endo- and exonucleolytic activity for comprehensive digestion.Provides the most robust digestion, especially for longer or more complex oligonucleotides with secondary structures.[8][10]More complex reaction setup and potential for higher cost.

Experimental Protocols: A Self-Validating System

The following protocols provide a framework for the enzymatic digestion of 5mC-containing oligonucleotides. It is crucial to include appropriate controls to ensure the validity of the results.

Mandatory Controls for a Self-Validating Protocol
  • Unmethylated Control Oligonucleotide: An oligonucleotide of the same sequence as the test article but lacking 5-methylcytosine. This control verifies that the digestion process itself does not artificially generate 5mC.

  • Methylated Control Oligonucleotide: A well-characterized oligonucleotide with a known number and position of 5mC residues. This control confirms the efficiency and accuracy of the digestion and quantification method.

  • No-Enzyme Control: A sample of the test oligonucleotide incubated under the same conditions but without the enzyme cocktail. This control accounts for any non-enzymatic degradation of the oligonucleotide.

  • Blank Control: A reaction containing all reagents except the oligonucleotide. This control identifies any background contamination.

Step-by-Step Protocol for Enzymatic Digestion

This protocol is a general guideline and may require optimization based on the specific oligonucleotide and analytical instrumentation.

  • Oligonucleotide Preparation:

    • Accurately determine the concentration of the oligonucleotide stock solution using UV-Vis spectrophotometry.

    • Prepare a working solution of the oligonucleotide in nuclease-free water to a final concentration of approximately 10-20 µM.

  • Enzyme Cocktail Preparation:

    • Prepare a fresh enzyme cocktail immediately before use. A typical cocktail includes:

      • Nuclease P1 (e.g., 1-2 units)

      • Alkaline Phosphatase (e.g., 10-20 units)

      • (Optional) Snake Venom Phosphodiesterase (e.g., 0.1-0.2 units)

    • The enzymes should be diluted in the appropriate reaction buffer (e.g., a buffer containing zinc ions, which are essential for nuclease activity).[13]

  • Digestion Reaction:

    • In a sterile microcentrifuge tube, combine:

      • Oligonucleotide working solution (e.g., 5-10 µL)

      • Reaction Buffer (to the final recommended concentration)

      • Enzyme Cocktail

      • Nuclease-free water to a final volume of 50 µL.

    • Gently mix the reaction components.

    • Incubate the reaction at 37°C for 2-4 hours. For highly structured oligonucleotides, an overnight incubation may be necessary.

  • Reaction Quenching and Sample Preparation for LC-MS:

    • Stop the reaction by adding an equal volume of a solvent that will precipitate the enzymes, such as cold acetonitrile or methanol.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Carefully transfer the supernatant containing the digested nucleosides to a clean tube for LC-MS analysis.

Detailed Digestion Protocol cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis OligoPrep Prepare Oligo Working Solution Mix Combine Oligo, Buffer, & Enzymes OligoPrep->Mix EnzymePrep Prepare Fresh Enzyme Cocktail EnzymePrep->Mix Incubate Incubate at 37°C Mix->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze

Sources

Validation

Comparing HPLC and mass spectrometry for purity analysis of modified oligonucleotides

[ Refining Mechanistic Explanations I'm now clarifying the mechanistic explanations. I'm focusing on the reasons for ion pairing, buffer selection, elevated temperature, and column chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

[

Refining Mechanistic Explanations

I'm now clarifying the mechanistic explanations. I'm focusing on the reasons for ion pairing, buffer selection, elevated temperature, and column chemistry. I'm also ensuring the DOT diagrams are easy to understand. I'm double-checking the DOT diagram explanations for causality. I'm reviewing the overall tone to check trustworthiness and ensure self-validating protocols with citations are added.

Finalizing Technical Guide

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Refining Protocol Accuracy

I'm now detailing experimental protocols for the guide. I am focusing on two protocols: routine purity analysis (IP-RP-HPLC-UV) and impurity profiling (IP-RP-LC-MS). I'm revising the protocol for modified oligonucleotides, as their hydrophobicity and mass can change, especially with phosphorothioate modifications. I'm adding details such as column type, temperature, and mobile phase specifications for clarity, including citations to support my experimental approach.

The rapid expansion of modified oligonucleotide therapeutics—such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and CRISPR guide RNAs—has fundamentally shifted the analytical demands of drug development. Because these molecules are synthesized via stepwise solid-phase chemistry, they are inherently accompanied by process-related impurities, including truncated sequences ( n−1 , n−2 ), depurination products, and inefficiently modified backbones [1.2].

As a Senior Application Scientist, I approach oligonucleotide purity not just as a measurement, but as a system of chemical causality. Selecting between High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) requires understanding the physical chemistry of the analyte and the specific limitations of your detection method.

This guide objectively compares HPLC-UV and LC-MS for the purity analysis of modified oligonucleotides, providing the mechanistic reasoning behind experimental choices and self-validating protocols to ensure absolute data integrity.

Mechanistic Foundations: The "Why" Behind the Chemistry

Oligonucleotides are highly polar, polyanionic polymers. Traditional reversed-phase chromatography cannot retain them because their negatively charged phosphodiester backbones repel the hydrophobic stationary phase. To solve this, we use Ion-Pairing Reversed-Phase (IP-RP) chromatography[1].

IP-RP-HPLC-UV: The TEAA Paradigm

For routine purity analysis, IP-RP-HPLC coupled with UV detection (at 260 nm) is the gold standard. The mobile phase heavily relies on Triethylammonium acetate (TEAA).

  • The Causality: The positively charged triethylammonium (TEA + ) ion binds to the negatively charged phosphate backbone of the oligonucleotide, creating a neutral, lipophilic complex that easily partitions into a C18 stationary phase. TEAA provides excellent chromatographic resolution, allowing baseline separation of full-length products from n−1 aborted sequences[1].

  • The Limitation: TEAA is practically non-volatile and causes massive ion suppression in a mass spectrometer. Furthermore, UV detection cannot identify co-eluting impurities or confirm the molecular weight of the sequence[2].

IP-RP-LC-MS: The TEA/HFIP Evolution

When structural characterization and impurity identification are required, LC-MS is mandatory[2]. However, to interface the liquid chromatograph with an Electrospray Ionization (ESI) source, the mobile phase must be redesigned.

  • The Causality: The industry standard for LC-MS mobile phases is a mixture of Triethylamine (TEA) and Hexafluoroisopropanol (HFIP)[3]. HFIP is a weakly acidic, highly volatile fluorinated alcohol. It buffers the solution to a pH of ~8.0, keeping TEA protonated for effective ion-pairing. Upon entering the ESI source, HFIP evaporates instantaneously, stripping away the TEA and leaving the oligonucleotide as a multiply charged negative ion in the gas phase. This drastically reduces ion suppression compared to TEAA[4].

Comparative Performance Data

To objectively compare these methodologies, the following table synthesizes their operational and analytical metrics:

Analytical FeatureIP-RP-HPLC (UV Detection)IP-RP-LC-MS (ESI-TOF/Orbitrap)
Primary Output Relative purity (% peak area)Intact mass, sequence confirmation, impurity ID
Separation Mechanism Hydrophobicity & Charge (Ion-Pairing)Hydrophobicity & Charge + Mass-to-Charge ( m/z )
Standard Mobile Phase 0.1 M TEAA (pH 7.0)15 mM TEA / 400 mM HFIP (pH 8.0)[4]
Resolution of n−1 Excellent (Baseline separation)Good (Chromatographic) + Excellent (Mass resolution)
Co-eluting Impurities Cannot differentiate from main peakAccurately quantified via extracted ion chromatograms[1]
Secondary Structure Handling Requires high column temp (65-80°C)Requires high column temp (65-80°C)[5]
Throughput High (15-40 min per run)[4]Moderate to High (Data processing is complex)[6]

Analytical Workflows & Decision Trees

Selecting the correct workflow prevents wasted resources and ensures regulatory compliance.

Workflow A Synthetic Oligonucleotide B Primary Objective? A->B C Routine QC & Quant (IP-RP-HPLC-UV) B->C High Throughput D Impurity ID & Mass (LC-MS/MS) B->D Deep Characterization E TEAA Buffer (pH 7.0) High UV Sensitivity C->E F TEA/HFIP Buffer (pH 8.0) MS-Compatible D->F G Purity % by Area (Cannot ID co-elution) E->G H Intact Mass & Sequence (Identifies n-1, adducts) F->H

Caption: Decision tree for selecting analytical workflows for oligonucleotide purity.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The inclusion of System Suitability Tests (SST) ensures that the hardware and chemistry are performing optimally before any precious sample is consumed.

Protocol A: Routine Purity Analysis via IP-RP-HPLC-UV

Objective: Determine the percentage purity of a synthesized oligonucleotide. Causality Check: Standard silica columns dissolve at the high pH required for oligonucleotide separation. We must use Ethylene Bridged Hybrid (BEH) particles to ensure column longevity and prevent peak tailing caused by secondary interactions with metal surfaces[7].

  • System Preparation: Equip the HPLC with an Oligonucleotide BEH C18 Column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase Setup:

    • Buffer A: 0.1 M TEAA in strictly deionized water (pH 7.0).

    • Buffer B: 0.1 M TEAA in 50% Acetonitrile.

  • Temperature Control: Set column oven to 65°C . Reasoning: Oligonucleotides form secondary structures (hairpins/dimers) via hydrogen bonding, which cause split peaks. Elevated temperatures denature these structures, ensuring sharp, single peaks[5].

  • System Suitability Test (SST): Inject a standard mixture of 15-mer, 20-mer, 25-mer, 30-mer, and 35-mer poly-T oligonucleotides.

    • Validation Criteria: The system is validated only if the resolution ( Rs​ ) between the 30-mer and a spiked 29-mer ( n−1 ) is ≥1.5 .

  • Sample Run: Inject 10 µL of the sample (0.1 mg/mL). Run a shallow gradient of 5% to 30% Buffer B over 20 minutes.

  • Data Analysis: Integrate the UV absorbance trace at 260 nm. Calculate purity as the area of the main peak divided by the total integrated area.

Protocol B: Comprehensive Impurity Profiling via IP-RP-LC-MS

Objective: Identify low-level synthesis impurities and confirm intact mass.

Mechanism O Polyanionic Oligonucleotide C Hydrophobic Complex (Retained on C18) O->C + TEA I Ion-Pairing Agent (TEA+) I->C E ESI Source (HFIP evaporates) C->E Elution M Mass Spectrometer (Negative Ion Mode) E->M Gas-phase ions

Caption: Mechanistic pathway of IP-RP-LC-MS using TEA/HFIP for oligonucleotide analysis.

  • System Preparation: Equip a high-resolution LC-MS system (e.g., Q-TOF or Orbitrap) with a BEH C18 Column.

  • Mobile Phase Setup:

    • Buffer A: 15 mM TEA, 400 mM HFIP in MS-grade water[4].

    • Buffer B: 15 mM TEA, 400 mM HFIP in 50:50 Methanol:Water[4]. Reasoning: Methanol is preferred over Acetonitrile in LC-MS for oligos because it provides better solubility for the TEA/HFIP ion pairs, stabilizing the electrospray.

  • MS Parameters: Operate in Negative Electrospray Ionization (ESI-) mode. Set capillary voltage to 2.0-2.5 kV.

  • System Suitability Test (SST): Inject an extensively modified standard.

    • Validation Criteria: Mass accuracy must be <5 ppm. High sensitivity and sub-ppm mass accuracy are required to confidently detect subtle modifications like depurination[6].

  • Sample Run: Inject the sample and apply a gradient of 10% to 40% Buffer B over 30 minutes.

  • Data Deconvolution: Use spectral deconvolution software (e.g., MaxEnt or BioPharma Finder) to convert the multiply charged envelope into a zero-charge intact mass.

Case Study: Phosphorothioate Modifications & Co-Eluting Impurities

To understand the absolute necessity of LC-MS, consider the analysis of Phosphorothioate (PS) modified oligonucleotides. In PS oligos, one non-bridging oxygen in the phosphate backbone is replaced by sulfur to resist nuclease degradation.

This substitution introduces a chiral center at every modified linkage. Consequently, a fully modified 20-mer exists as 219 diastereomers. In standard HPLC-UV, these diastereomers elute at slightly different times, resulting in a massively broadened peak. If an impurity co-elutes within this broad peak, HPLC-UV will report a falsely high purity.

By employing high-resolution LC-MS, we can extract specific mass-to-charge ratios. For example, inefficient sulfurization leaves a standard phosphodiester bond (a loss of 16 Da: replacing S with O). LC-MS easily resolves this −16 Da impurity from the main peak, enabling precise impurity profiling without the need for enzymatic hydrolysis[8]. Similarly, depurination (loss of a nucleobase, often adenine or guanine) creates a species that co-elutes perfectly with the main peak in HPLC but is instantly flagged by MS due to the distinct mass shift[1].

Conclusion

While IP-RP-HPLC with UV detection remains the highly robust, high-throughput workhorse for routine batch release and quantification, it is analytically blind to the structural nuances of modern therapeutics. LC-MS, driven by the specialized TEA/HFIP mobile phase, is the definitive tool for mass confirmation, sequencing, and the identification of co-eluting synthesis failures. A modern analytical laboratory must integrate both: utilizing LC-MS during method development and impurity profiling, and transferring validated, clean separations to HPLC-UV for routine quality control.

References

Sources

Comparative

A Researcher's Guide: Navigating the Alternatives to N-Benzoyl-5-methylcytidine for 5-Methylcytosine Incorporation

The introduction of 5-methylcytosine (5-mC) into synthetic oligonucleotides is a cornerstone of research in epigenetics, gene regulation, and the development of therapeutic oligonucleotides. For decades, N-Benzoyl-5-meth...

Author: BenchChem Technical Support Team. Date: March 2026

The introduction of 5-methylcytosine (5-mC) into synthetic oligonucleotides is a cornerstone of research in epigenetics, gene regulation, and the development of therapeutic oligonucleotides. For decades, N-Benzoyl-5-methylcytidine (Bz-5-mC) has been the workhorse phosphoramidite for this purpose. However, the demanding deprotection conditions required to remove the benzoyl group can be detrimental to oligonucleotides containing sensitive modifications. This guide provides a comprehensive comparison of the chemical and enzymatic alternatives to Bz-5-mC, offering researchers the data and protocols needed to make informed decisions for their specific applications.

The Challenge with the Gold Standard: Why Seek Alternatives to N-Benzoyl-5-methylcytidine?

The benzoyl protecting group on the exocyclic amine of cytosine is robust, ensuring stability throughout the cycles of solid-phase oligonucleotide synthesis.[1] However, its removal necessitates harsh deprotection conditions, typically prolonged incubation in concentrated ammonium hydroxide at elevated temperatures.[2] These conditions can lead to the degradation of sensitive moieties within the oligonucleotide, such as fluorescent dyes, complex base modifications, or certain backbone chemistries.

Furthermore, the use of methylamine-containing deprotection reagents, which are favored for their speed, can lead to a significant side reaction with benzoyl-protected cytidine: transamination. This results in the formation of N4-methyl-cytidine, an impurity that is difficult to separate from the desired product and can impact downstream applications.[2][3]

This guide will explore two primary categories of alternatives that address these challenges: phosphoramidites with milder deprotection chemistries and a post-synthetic enzymatic approach.

Chemical Alternatives: A Balancing Act of Stability and Lability

The most common chemical alternatives to Bz-5-mC involve the use of different protecting groups on the exocyclic amine that are more labile under basic conditions. This allows for faster and milder deprotection, preserving the integrity of sensitive oligonucleotides.

N-Acetyl-5-methylcytidine (Ac-5-mC): The "UltraFAST" Enabler

The acetyl (Ac) group is a significantly more labile protecting group than benzoyl.[4] Its primary advantage lies in its compatibility with "UltraFAST" deprotection protocols, which typically utilize a mixture of ammonium hydroxide and methylamine (AMA).[5] The acetyl group is rapidly cleaved under these conditions, avoiding the transamination side reaction observed with the benzoyl group.[3][6]

Key Performance Characteristics:

  • Deprotection Speed: Dramatically faster than benzoyl, enabling deprotection in minutes at elevated temperatures.[2][5]

  • Mild Conditions: Compatible with a wider range of sensitive modifications due to shorter exposure to harsh bases.[4][7]

  • Purity: Leads to a cleaner crude product profile by avoiding the N4-methyl-cytidine impurity when using AMA.[3]

N,N-Dimethylformamidine-5-methylcytidine (dmf-5-mC): Rapid Deprotection with Ammonia

The dimethylformamidine (dmf) protecting group offers another route to rapid deprotection. While not as universally "mild" as some acetyl-based protocols, it allows for significantly faster deprotection with ammonium hydroxide alone compared to the benzoyl group.[8] This can be advantageous when methylamine is not desired or available.

Key Performance Characteristics:

  • Rapid Ammonia Deprotection: Complete deprotection can be achieved in a fraction of the time required for benzoyl-protected amidites.[8]

  • Reduced Depurination Risk: The dmf group has been shown to offer enhanced resistance to depurination during synthesis compared to standard amide protecting groups.[8]

Performance Comparison of 5-Methylcytosine Phosphoramidites
FeatureN-Benzoyl-5-methylcytidineN-Acetyl-5-methylcytidineN,N-Dimethylformamidine-5-methylcytidine
Protecting Group Benzoyl (Bz)Acetyl (Ac)Dimethylformamidine (dmf)
Standard Deprotection 8-16 hours in NH₄OH at 55°C[2]Not recommended1 hour in NH₄OH at 55°C[8]
"UltraFAST" Deprotection (AMA) Prone to ~5% transamination to N4-methyl-dC[2]5-10 minutes at 65°C, no significant side reactions[2][5]Compatible, rapid deprotection
"UltraMILD" Deprotection (e.g., K₂CO₃ in MeOH) Not compatibleCompatible[9]Not typically used
Key Advantage High stability during synthesisRapid, clean deprotection with AMA, ideal for sensitive oligosRapid deprotection with ammonia, reduced depurination risk
Key Disadvantage Harsh deprotection, potential for side reactionsSlightly lower stability during synthesis compared to Bz

Deprotection Pathways of Chemical Alternatives

cluster_0 N-Benzoyl-5-methylcytidine cluster_1 N-Acetyl-5-methylcytidine cluster_2 N,N-Dimethylformamidine-5-methylcytidine Bz_5mC Bz-5-mC Oligo Deprotection_Bz NH₄OH, 55°C, 8-16h Bz_5mC->Deprotection_Bz Deprotection_Bz_AMA AMA, 65°C, 10 min Bz_5mC->Deprotection_Bz_AMA Product_Bz 5-mC Oligo Deprotection_Bz->Product_Bz Deprotection_Bz_AMA->Product_Bz Side_Product_Bz ~5% N4-methyl-C Oligo Deprotection_Bz_AMA->Side_Product_Bz Ac_5mC Ac-5-mC Oligo Deprotection_Ac_AMA AMA, 65°C, 5-10 min Ac_5mC->Deprotection_Ac_AMA Product_Ac 5-mC Oligo Deprotection_Ac_AMA->Product_Ac dmf_5mC dmf-5-mC Oligo Deprotection_dmf NH₄OH, 55°C, 1h dmf_5mC->Deprotection_dmf Product_dmf 5-mC Oligo Deprotection_dmf->Product_dmf

Caption: Deprotection pathways for different 5-methylcytosine phosphoramidites.

Experimental Protocols: Chemical Synthesis and Deprotection

Standard Oligonucleotide Synthesis Cycle (Phosphoramidite Method)

This cycle is repeated for each nucleotide addition, regardless of the protecting group on the 5-methylcytosine.

  • Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside using a solution of a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).

  • Coupling: The next phosphoramidite (e.g., Ac-5-mC) is activated by a weak acid, such as 1H-tetrazole or a derivative, and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in subsequent cycles. This is typically done using a mixture of acetic anhydride and N-methylimidazole.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.

Deprotection Protocol for N-Acetyl-5-methylcytidine Oligonucleotides ("UltraFAST")

This protocol is recommended for oligonucleotides synthesized with Ac-5-mC and other compatible protecting groups (e.g., Bz-dA, iBu-dG or dmf-dG).[5]

  • Cleavage and Deprotection:

    • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

    • Add 1 mL of a 1:1 mixture of ammonium hydroxide (28-30%) and methylamine (40% in water) (AMA).

    • Seal the vial tightly and heat at 65°C for 10 minutes.

  • Evaporation:

    • Cool the vial to room temperature.

    • Carefully open the vial and transfer the supernatant to a new tube.

    • Evaporate the AMA solution to dryness using a vacuum concentrator.

  • Reconstitution and Purification:

    • Resuspend the oligonucleotide pellet in an appropriate buffer for your downstream application or for purification by HPLC or other methods.

Enzymatic Alternative: Post-Synthetic Methylation with M.SssI

An entirely different approach to introducing 5-methylcytosine is to synthesize the oligonucleotide with standard cytosine phosphoramidites and then methylate the cytosine residues post-synthetically using a DNA methyltransferase. The most commonly used enzyme for this purpose is CpG Methyltransferase (M.SssI), which specifically methylates the C5 position of cytosine in the context of CpG dinucleotides.[10][11]

Workflow for Enzymatic Methylation of Oligonucleotides

Start Synthesized Oligonucleotide (with unmethylated CpG sites) Reaction Incubate with M.SssI and SAM (37°C, 2-4 hours) Start->Reaction Inactivation Heat Inactivation (65°C, 20 minutes) Reaction->Inactivation Purification Purification (e.g., HPLC or spin column) Inactivation->Purification Final_Product Purified 5-mC Oligonucleotide Purification->Final_Product

Caption: Workflow for post-synthetic enzymatic methylation.

Advantages of Enzymatic Methylation:
  • Mild Conditions: The enzymatic reaction is performed in an aqueous buffer at a physiological pH and temperature, making it ideal for highly sensitive oligonucleotides.

  • Sequence Specificity: M.SssI specifically targets CpG sites, which can be an advantage if methylation is only desired at these positions.[12]

  • Avoidance of Chemical Synthesis Issues: Circumvents any potential issues related to the stability or coupling efficiency of modified phosphoramidites.

Limitations of Enzymatic Methylation:
  • Sequence Context: Methylation is limited to CpG dinucleotides.

  • Incomplete Methylation: Achieving 100% methylation at all CpG sites can be challenging and may require optimization of reaction conditions and subsequent verification.[12]

  • Enzyme and Cofactor Removal: The final product must be purified to remove the M.SssI enzyme and the methyl donor, S-adenosylmethionine (SAM).[13]

  • Double-Stranded Substrate: M.SssI acts on double-stranded DNA. For single-stranded oligonucleotides, a complementary strand must be annealed to form a duplex before the methylation reaction.

Experimental Protocol: Enzymatic Methylation of a Synthetic Oligonucleotide Duplex

This protocol provides a starting point for the methylation of a synthetic DNA duplex. Optimization may be required depending on the sequence and concentration of the oligonucleotide.

  • Duplex Formation:

    • Anneal the single-stranded oligonucleotide containing CpG sites with its complementary strand in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 8.0) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Methylation Reaction Setup:

    • In a sterile microcentrifuge tube, combine the following components:

      • DNA duplex (to a final concentration of 1-10 µM)

      • 10X NEBuffer 2 (to a final concentration of 1X)

      • S-adenosylmethionine (SAM) (to a final concentration of 160 µM)

      • M.SssI CpG Methyltransferase (1-4 units per µg of DNA)

      • Nuclease-free water to the final reaction volume.

  • Incubation:

    • Mix gently and incubate at 37°C for 2-4 hours. For complete methylation, an overnight incubation may be necessary.[12]

  • Enzyme Inactivation:

    • Heat the reaction at 65°C for 20 minutes.[10]

  • Purification of the Methylated Oligonucleotide:

    • The methylated oligonucleotide can be purified using a variety of methods, such as:

      • Spin Column Purification: Use a DNA cleanup spin column to remove the enzyme and buffer components.

      • HPLC Purification: For the highest purity, reversed-phase or ion-exchange HPLC can be used. This is particularly important for therapeutic applications.[14]

      • Phenol:Chloroform Extraction and Ethanol Precipitation: A traditional method to remove proteins, followed by precipitation to recover the DNA.[13]

Conclusion: Selecting the Right Tool for the Job

The choice between N-Benzoyl-5-methylcytidine and its alternatives is not a matter of one being universally superior, but rather selecting the most appropriate tool for the specific research or development goal.

  • For routine synthesis of oligonucleotides without sensitive modifications, N-Benzoyl-5-methylcytidine remains a cost-effective and reliable option.

  • When synthesizing oligonucleotides containing sensitive moieties or when rapid deprotection is a priority, N-Acetyl-5-methylcytidine is the clear choice, especially when using AMA.

  • N,N-Dimethylformamidine-5-methylcytidine provides a good balance of rapid deprotection with standard reagents and enhanced stability during synthesis.

  • For the introduction of 5-methylcytosine into extremely sensitive or complex oligonucleotides, or when methylation is only desired at CpG sites, post-synthetic enzymatic methylation with M.SssI offers a powerful, albeit more complex, alternative.

By understanding the chemistry, performance characteristics, and protocols associated with each of these alternatives, researchers can confidently produce high-quality 5-methylcytosine-containing oligonucleotides for their most demanding applications.

References

  • C5 Substituted Amidites and Supports | Application Notes - ChemGenes. Available at: [Link]

  • Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group - PMC. Available at: [Link]

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. Available at: [Link]

  • Deprotection Guide - Glen Research. Available at: [Link]

  • Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers. Available at: [Link]

  • Glen Report 9.12 - Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Available at: [Link]

  • 5'-MMT protected RNA Amidites | Application Notes - ChemGenes. Available at: [Link]

  • MODIFIED RNA PHOSPHORAMIDITES USEFUL IN SIRNA RESEARCH AND BIOLOGICALLY SIGNIFICANT 1-METHYL-ADENOSINE. Available at: [Link]

  • Advanced method for oligonucleotide deprotection - ResearchGate. Available at: [Link]

  • Oligonucleotide synthesis under mild deprotection conditions - PMC. Available at: [Link]

  • WO2002100873A1 - Processes of purifying oligonucleotides - Google Patents.
  • Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TBDMS-protected monomers - Glen Research. Available at: [Link]

  • Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Available at: [Link]

  • Oligonucleotide synthesis - Wikipedia. Available at: [Link]

  • A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - MDPI. Available at: [Link]

  • M.SssI CpG Methyltransferase - Axis Shield Density Gradient Media. Available at: [Link]

  • Analyzing Raw Material for Oligonucleotide Synthesis - Agilent. Available at: [Link]

  • Deprotection Guide - Glen Research. Available at: [Link]

  • The Glen Report - Cambio. Available at: [Link]

  • Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers - Glen Research. Available at: [Link]

  • In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection.. Available at: [Link]

  • Enzymatic methyl sequencing detects DNA methylation at single-base resolution from picograms of DNA - PMC. Available at: [Link]

  • RNA and 5-Methylcytosine Epitranscriptomics Product Application Note | Glen Research. Available at: [Link]

  • 5'-O-Methyl Amidites | ChemGenes Products. Available at: [Link]

  • Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides | Organic Process Research & Development. Available at: [Link]

  • Purifying Oligonucleotides - Waters Corporation. Available at: [Link]

  • Base Pairing and Functional Insights into N3-Methylcytidine (m3C) in RNA. Available at: [Link]

Sources

Validation

A Senior Application Scientist’s Guide to Cross-Validating 5-Methylcytosine (5mC) Quantification

Accurate quantification of 5-methylcytosine (5mC) is the cornerstone of modern epigenetics, driving biomarker discovery in oncology, developmental biology, and personalized medicine. However, relying on a single analytic...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate quantification of 5-methylcytosine (5mC) is the cornerstone of modern epigenetics, driving biomarker discovery in oncology, developmental biology, and personalized medicine. However, relying on a single analytical platform introduces systemic bias—whether through chemical degradation, enzymatic preference, or bioinformatic artifacts.

For rigorous assay development, cross-validation is not optional; it is mandatory . This guide objectively compares the four primary 5mC quantification platforms—Whole Genome Bisulfite Sequencing (WGBS), Enzymatic Methyl-seq (EM-seq), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nanopore Sequencing (ONT)—and provides a self-validating experimental protocol for orthogonal cross-validation.

Mechanistic Evaluation of 5mC Detection Platforms

To design a robust cross-validation strategy, one must understand the distinct physical and chemical causalities governing each platform.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The Mechanism: LC-MS/MS is the undisputed "gold standard" for global DNA methylation quantification[1]. Genomic DNA is enzymatically digested into individual 2′-deoxynucleosides. These nucleosides are separated chromatographically and ionized. The Causality: Because the DNA polymer is completely hydrolyzed, sequence-context bias (e.g., GC-rich regions resisting amplification) is entirely eliminated[2]. The mass spectrometer differentiates cytosine variants purely by their unique mass-to-charge (m/z) ratios (e.g., 5mC yields a distinct 126 m/z fragment compared to unmethylated C)[3].

Whole Genome Bisulfite Sequencing (WGBS)

The Mechanism: Historically the gold standard for single-base resolution, WGBS relies on the chemical deamination of unmethylated cytosine to uracil using sodium bisulfite, while 5mC and 5-hydroxymethylcytosine (5hmC) remain protected[4]. The Causality: The reaction requires extreme conditions (pH ~5.0 and high thermal cycling). This harsh environment causes severe depurination, leading to massive DNA fragmentation (up to 99% loss of viable templates). Consequently, WGBS libraries often suffer from severe AT-bias and poor coverage in GC-rich regions like CpG islands[5].

Enzymatic Methyl-seq (EM-seq)

The Mechanism: EM-seq replaces harsh chemistry with a two-step enzymatic cascade. First, TET2 and T4-Phage β-glucosyltransferase (T4-BGT) oxidize and glucosylate 5mC and 5hmC, shielding them from downstream reactions. Second, the APOBEC3A deaminase selectively converts unprotected cytosines to uracil[6]. The Causality: Because the reaction occurs under mild physiological conditions, DNA integrity is preserved. This results in larger insert sizes, lower duplication rates, and highly uniform coverage across GC-rich regions compared to WGBS[4][5].

Nanopore Direct Sequencing (ONT)

The Mechanism: Oxford Nanopore Technologies (ONT) sequences native, unconverted DNA. A motor protein ratchets the DNA strand through a protein pore embedded in an electrically resistant membrane. The Causality: As bases pass through the pore, they disrupt the ionic current. The bulky methyl group of 5mC creates a distinct electrical impedance signature compared to unmodified cytosine, allowing direct detection without chemical or enzymatic alteration[3]. It also uniquely accesses highly repetitive genomic regions[7].

Quantitative Performance Comparison

When selecting orthogonal methods for cross-validation, researchers must balance resolution, input requirements, and the ability to discriminate 5mC from its oxidative derivative, 5hmC.

Analytical MetricLC-MS/MSWGBSEM-seqNanopore (ONT)
Resolution Global (Total %)Single-baseSingle-baseSingle-base
Input DNA Required 100 – 500 ng10 – 100 ng1 – 10 ng> 1,000 ng (Native)
DNA Degradation Complete (Digested)High (Chemical)Minimal (Enzymatic)None (Native)
5mC vs 5hmC Discrimination Yes (Distinct m/z)No (Both read as C)No (Both read as C)*Yes (Distinct current)
GC Bias NoneHigh (AT-skewed)Very LowLow
Primary Use Case Absolute calibrationLegacy comparisonsClinical/Low-inputStructural/Long-read

*Note: EM-seq can be adapted to distinguish 5mC/5hmC via specialized oxidative/enzymatic subtraction pipelines, though standard kits read both as C[7].

Visualizing the Workflows

To ensure structural integrity in assay design, the following diagrams map the cross-validation workflow and the mechanistic divergence of conversion-based sequencing.

CrossValidation Input Genomic DNA Input (10-200 ng) Spike Spike-in Controls (Lambda & pUC19) Input->Spike Aliquot & Spike LCMS LC-MS/MS (Absolute Global %) Spike->LCMS Nuclease Digestion WGBS WGBS (Chemical Conversion) Spike->WGBS Bisulfite Treatment EMseq EM-seq (Enzymatic Conversion) Spike->EMseq TET2 / APOBEC ONT Nanopore (ONT) (Native Sequencing) Spike->ONT Adapter Ligation Consensus Bioinformatic Consensus & Cross-Validation LCMS->Consensus WGBS->Consensus EMseq->Consensus ONT->Consensus

Multi-platform cross-validation workflow for 5mC quantification.

Mechanism cluster_chemical WGBS (Chemical) cluster_enzymatic EM-seq (Enzymatic) Native Native DNA (C, 5mC, 5hmC) Bisulfite Sodium Bisulfite (pH ~5.0, High Temp) Native->Bisulfite TET2 TET2 & T4-BGT Oxidation/Glucosylation Native->TET2 Damage DNA Fragmentation & Depurination Bisulfite->Damage WGBS_Out Unmodified C -> U 5mC/5hmC Protected Damage->WGBS_Out APOBEC APOBEC3A Deamination TET2->APOBEC EM_Out Unmodified C -> U 5mC/5hmC Protected APOBEC->EM_Out

Mechanistic divergence between chemical (WGBS) and enzymatic (EM-seq) conversion.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, an assay must be capable of diagnosing its own failures. The following protocol outlines a self-validating cross-platform workflow utilizing synthetic spike-in controls.

Phase 1: Standardization & Spike-In Calibration

Causality: Without internal controls, it is impossible to distinguish biological hypomethylation from incomplete chemical/enzymatic conversion[7].

  • Quantify Input: Accurately quantify high-molecular-weight genomic DNA using a fluorometric assay (e.g., Qubit dsDNA HS).

  • Add Unmethylated Control: Spike in unmethylated Lambda phage DNA at 0.5% (w/w).

    • Validation Logic: Any cytosine read as a 'C' in the Lambda genome indicates a failure of the deamination step (APOBEC or Bisulfite), allowing exact calculation of the false-positive rate[7].

  • Add Methylated Control: Spike in CpG-methylated pUC19 DNA at 0.05% (w/w).

    • Validation Logic: Any cytosine read as a 'T' in pUC19 indicates a failure of the protection step (TET2 oxidation or bisulfite resistance), yielding the false-negative rate[7].

Phase 2: Parallel Analyte Generation

Divide the spiked master pool into three orthogonal processing streams:

  • Stream A (LC-MS/MS): Digest 200 ng of DNA using a nucleoside digestion mix (e.g., DNA Degradase Plus) at 37°C for 12 hours to ensure complete reduction to single deoxynucleosides[3].

  • Stream B (EM-seq): Fragment 10-50 ng of DNA to ~300 bp. Perform end-repair and A-tailing. Ligate EM-seq adapters. Subject the library to TET2/T4-BGT oxidation followed by APOBEC3A deamination[5].

  • Stream C (WGBS): Fragment 50 ng of DNA. Ligate methylated adapters. Perform sodium bisulfite conversion (e.g., EZ DNA Methylation-Gold Kit)[4].

Phase 3: Orthogonal Detection & Bioinformatic Integration
  • LC-MS/MS Execution: Run Stream A through a reversed-phase HPLC column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Quantify the 126 m/z (5mC) and 112 m/z (C) transitions against a standard curve[3].

  • NGS Execution: Sequence Streams B and C on an Illumina NovaSeq platform (150 bp paired-end). Ensure a minimum depth of 30× to allow statistically significant single-base calling[7].

  • Consensus Calling:

    • Map reads using a methylation-aware aligner (e.g., Bismark).

    • Verify that Lambda conversion efficiency is >99.0% and pUC19 protection is >97.0%[7].

    • Calculate the global methylation average from the NGS data and cross-reference it against the absolute quantitative value derived from LC-MS/MS. A deviation of >5% indicates sequencing bias (usually GC-dropout in WGBS)[5].

Field-Proven Insights for Data Interpretation

As a Senior Application Scientist, I frequently observe teams misinterpreting discrepancies between platforms. When cross-validating, keep these mechanistic realities in mind:

  • The GC-Bias Illusion: If WGBS reports lower global methylation than EM-seq or LC-MS/MS, do not immediately assume biological variance. Bisulfite treatment disproportionately degrades GC-rich DNA (which is heavily methylated). Because EM-seq preserves these regions, it will inherently detect more CpG sites and often report a higher, more accurate global methylation burden[5].

  • The 5hmC Confounder: Both WGBS and standard EM-seq read 5mC and 5hmC as "C"[4]. If your sample is derived from brain tissue or embryonic stem cells (where 5hmC is highly abundant), LC-MS/MS or Nanopore sequencing will reveal a discrepancy, as they distinctly separate 5mC from 5hmC[3]. To resolve this using sequencing, you must employ oxidative bisulfite sequencing (oxBS-seq) or specialized enzymatic modifications[7].

By grounding your experimental design in the physical chemistry of these assays and enforcing strict spike-in controls, you transform DNA methylation profiling from a biological estimate into an exact, reproducible science.

Sources

Safety & Regulatory Compliance

Safety

N-Benzoyl-5-methylcytidine proper disposal procedures

Standard Operating Procedure: Handling and Disposal of N-Benzoyl-5-methylcytidine in Oligonucleotide Synthesis Introduction As a Senior Application Scientist overseeing high-throughput oligonucleotide synthesis, I have d...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of N-Benzoyl-5-methylcytidine in Oligonucleotide Synthesis

Introduction

As a Senior Application Scientist overseeing high-throughput oligonucleotide synthesis, I have designed this protocol to address the specific logistical and safety challenges associated with modified nucleosides. N-Benzoyl-5-methylcytidine is a critical building block in epigenetic research and therapeutic oligo development, prized for its ability to alter hydrogen bonding properties and increase duplex stability [[1]](). However, its integration into the automated phosphoramidite cycle generates complex waste streams that demand rigorous, self-validating disposal systems. This guide bridges the gap between theoretical green chemistry and field-proven operational safety.

Mechanistic Context: The Chemistry of the Waste

In solid-phase synthesis, the benzoyl group protects the N4-exocyclic amine of the cytidine base from unwanted acylation during the coupling phase 1. Because the coupling efficiency must be driven to near 100%, synthesis protocols utilize a vast molar excess of the protected nucleoside 2. Consequently, the majority of the N-Benzoyl-5-methylcytidine used does not end up in the final Active Pharmaceutical Ingredient (API); it is washed off the column and discarded 2. This creates a high Process Mass Intensity (PMI), heavily contaminating the liquid effluent with organic solvents, unreacted amidites, and activating agents 3.

Waste Characterization and Quantitative Data

Understanding the physicochemical properties of the waste is the first step in designing a compliant disposal strategy. The table below summarizes the critical data points required for regulatory compliance and risk assessment.

Table 1: Physicochemical and Waste Characterization Data

PropertySpecification / ValueOperational Implication
CAS Number 160107-15-3 (Base) / 160107-17-5 (DMT-protected) [[1]]()Essential for accurate SDS tracking and regulatory waste manifesting.
Molecular Weight 347.3 g/mol (Base) / 663.72 g/mol (DMT-protected) 1Used to calculate stoichiometric quenching of reactive intermediates.
Primary Hazards Skin/Eye Irritant; Combustible Dust 4Mandates the use of anti-static tools and localized exhaust ventilation.
Process Mass Intensity ~4300 kg waste per 1 kg API 3Highlights the extreme volume of solvent waste generated per cycle.
Destruction Method High-Temperature Incineration (>800°C) 5Ensures complete thermal breakdown of the pyrimidine ring and benzoyl group.

Waste Segregation Workflow

To prevent dangerous cross-reactions and minimize disposal costs, waste must be segregated at the source. The following logical workflow dictates our laboratory's approach to N-Benzoyl-5-methylcytidine disposal.

G Start N-Benzoyl-5-methylcytidine Waste Stream Solid Solid Waste (Powder / Expired Reagent) Start->Solid Liquid Liquid Waste (Synthesis Effluent) Start->Liquid Consumables Contaminated Consumables (Vials / Columns) Start->Consumables Solid_Bin Seal in Compatible Solid Waste Container Solid->Solid_Bin Liquid_Bin Segregate: Halogenated vs. Non-Halogenated Carboys Liquid->Liquid_Bin Consumables_Bin Chemical Solid Waste Bag Consumables->Consumables_Bin Incineration High-Temperature Incineration (EPA / RCRA Compliant) Solid_Bin->Incineration Liquid_Bin->Incineration Consumables_Bin->Incineration

Fig 1: Decision matrix for N-Benzoyl-5-methylcytidine waste segregation and disposal.

Step-by-Step Disposal Protocols

Protocol A: Solid Chemical Waste (Unused or Expired Reagent) Causality: Fine organic powders can form explosive dust-air mixtures. Sweeping with standard brushes can generate static electricity, acting as an ignition source 5.

  • Spill Containment: If a spill occurs, do not use a vacuum cleaner. Sweep up the bulk of the material mechanically using non-sparking tools 5.

  • Surface Decontamination (Self-Validating Step): Finish by wiping the area with a damp towel to capture residual micro-particles 6. Validate decontamination by inspecting the area with a UV lamp (254 nm); nucleoside residues will quench background fluorescence, allowing you to spot and re-clean missed areas.

  • Packaging: Transfer the collected solid into a tightly closed, chemically compatible secondary container (e.g., high-density polyethylene) 5.

  • Labeling & Routing: Label the container as "Hazardous Solid Chemical Waste - Combustible Dust" and route to a licensed facility for controlled incineration with flue gas scrubbing 5.

Protocol B: Liquid Waste (Oligo Synthesizer Effluent) Causality: Oligonucleotide synthesis requires organic solvents that necessitate proper ventilation and strict segregation 7. Mixing halogenated solvents (like dichloromethane used in detritylation) with non-halogenated solvents (like acetonitrile used in coupling) exponentially increases disposal costs and complicates the incineration process due to the formation of corrosive hydrogen chloride gas 8.

  • Source Segregation: Configure the automated synthesizer's waste lines to separate halogenated effluent from non-halogenated effluent 7.

  • Quenching (Self-Validating Step): Before sealing the waste carboy, allow the effluent to sit in a vented fume hood for 24 hours. Validate complete hydrolysis by temporarily capping the container and observing for 1 hour; if no pressure buildup occurs, the reactive intermediates are neutralized, and the container can be permanently sealed.

  • Storage: Cap the carboys with vented safety caps and store them in an explosion-proof, grounded safety cabinet 7.

  • Disposal: Dispatch via an EPA/RCRA-compliant waste management contractor for liquid incineration. Do not discharge to public wastewater systems 9.

Protocol C: Contaminated Consumables and Packaging Causality: Rinsing an empty 50 mL reagent vial with solvent generates 50 mL of highly toxic liquid waste. It is far more sustainable and cost-effective to incinerate the solid vial than to process the resulting liquid wash.

  • Collection: Place empty N-Benzoyl-5-methylcytidine vials, contaminated gloves, and used synthesis columns directly into a designated solid chemical waste bin.

  • No-Rinse Policy: Do not rinse the containers. Handle contaminated packaging in the same way as the substance itself 4.

  • Destruction: Dispose of the sealed bags via solid hazardous waste incineration [[6]]().

Advancing Sustainability in Oligonucleotide Manufacturing

The traditional linear manufacturing model for oligonucleotides is inherently unsustainable due to the massive volumes of organic and aqueous waste generated [[10]](). As leaders in drug development, we must implement circular economy principles where possible. To drastically reduce the environmental footprint of our synthesis workflows, we are transitioning toward:

  • Green Solvent Substitutions: Replacing hazardous dichloromethane with toluene during the removal of the dimethoxytrityl (DMTr) protecting group 8.

  • Solvent Recycling: Implementing Multicolumn Countercurrent Solvent Gradient Purification (MCSGP). This automated system continuously recycles mixed solvent fractions, reducing solvent consumption by over 30% and cutting the overall Process Mass Intensity 3.

References

  • CD BioGlyco. "N4-Benzoyl-5'-O-DMT-5-methylcytidine". bioglyco.com. 1

  • Andrews et al. "Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing". PMC. 2

  • Andrews et al. "Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing". ACS Publications. 8

  • ChemicalBook. "DMT-dT Phosphoramidite - Safety Data Sheet". ChemicalBook. 5

  • Glen Research. "SAFETY DATA SHEET dT-Me Phosphoramidite". Glen Research. 6

  • Single Use Support. "Oligonucleotide manufacturing – challenges & solutions". Single Use Support. 10

  • BigContent. "dT-5' CE-Phosphoramidite Safety Data Sheet". BigContent.9

  • Manufacturing Chemist. "Achieving sustainable oligonucleotide production at an industrial scale". Manufacturing Chemist. 3

  • Carl ROTH. "Safety Data Sheet: Cytidine BCE-phosphoramidite". Carl ROTH. 4

  • Sierra BioSystems Inc. "OLIGONUCLEOTIDE SYNTHESIS: BENEFITTS AND STRATEGY". Sierra BioSystems Inc.7

Sources

Handling

Comprehensive Safety and Operational Guide: Handling N-Benzoyl-5-methylcytidine

As a critical building block in epigenetic research and solid-phase oligonucleotide synthesis, N-Benzoyl-5-methylcytidine (commonly utilized as its phosphoramidite derivative, N4-Benzoyl-5'-O-DMT-5-methylcytidine) requir...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical building block in epigenetic research and solid-phase oligonucleotide synthesis, N-Benzoyl-5-methylcytidine (commonly utilized as its phosphoramidite derivative, N4-Benzoyl-5'-O-DMT-5-methylcytidine) requires rigorous handling protocols[1]. The benzoyl group at the N4 position of the cytosine base provides essential stability, preventing unwanted branching during the coupling phase of DNA synthesis[1].

While the compound itself is not classified as acutely toxic, its physical state as a fine, moisture-sensitive powder—combined with its routine dissolution in highly flammable, toxic solvents like anhydrous acetonitrile—necessitates a strict, causality-driven safety framework[2][3]. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, dissolution, and disposal of this reagent.

Physicochemical and Hazard Profile

Before establishing a Personal Protective Equipment (PPE) matrix, it is essential to understand the physical and chemical properties that dictate the compound's behavior in a laboratory setting.

Table 1: Physicochemical Properties and Operational Implications

Property / ParameterValue / SpecificationOperational Implication
Compound Name N4-Benzoyl-5'-O-DMT-5-methylcytidineProtected nucleoside requiring anhydrous conditions.
CAS Number 160107-17-5Unique identifier for exact SDS and regulatory tracking[1].
Molecular Weight 663.72 g/mol Essential for precise molarity calculations during synthesis[1].
Storage Conditions -20°C, under nitrogen/argonPrevents thermal degradation and moisture-induced hydrolysis[4][5].
Physical State Solid / Fine PowderHigh risk of aerosolization; necessitates respiratory precautions[1].
Primary Hazards Combustible solid, Mild IrritantRequires strict ventilation, spark control, and skin protection[2].

Mandatory PPE Framework: The Causality of Protection

Standard laboratory safety dictates a baseline of protection, but handling modified nucleosides requires targeted PPE choices based on the specific chemical environment.

Table 2: PPE Specifications and Justifications

PPE CategorySpecificationCausality & Justification
Hand Protection Nitrile Gloves (Double-gloved)Protects against powder adherence. The outer glove provides critical, albeit temporary, resistance against acetonitrile during the dissolution phase.
Eye Protection ANSI Z87.1 Safety GogglesPrevents mechanical irritation from aerosolized dust and protects against chemical burns from solvent splashes.
Body Protection Flame-Resistant Lab CoatMitigates fire risk when handling the compound in highly flammable anhydrous solvents (e.g., acetonitrile, THF).
Respiratory Chemical Fume Hood (or N95/P100)Prevents inhalation of fine particulates. All open-container handling must occur in a hood with a face velocity of 80-100 fpm.

Operational Workflows & Self-Validating Protocols

Phosphoramidites and their protected nucleoside precursors are highly sensitive to moisture. Water ingress not only degrades the reagent—drastically reducing coupling efficiency during the synthesis cycle—but can also cause pressure buildup in sealed vials[3].

PreparationWorkflow A Dry Powder Handling (N-Benzoyl-5-methylcytidine) B Don Mandatory PPE (Nitrile, Goggles, Lab Coat) A->B C Transfer to Fume Hood (Prevent Dust Inhalation) B->C D Weighing & Aliquoting (Argon Purged Environment) C->D E Dissolution in Anhydrous Acetonitrile (<25 ppm H2O) D->E F Load onto Oligo Synthesizer (Maintain Inert Gas Blanket) E->F

Workflow for the safe handling and synthesizer loading of N-Benzoyl-5-methylcytidine.

Protocol 1: Anhydrous Dissolution and Synthesizer Loading

This protocol ensures operator safety while preserving the chemical integrity of the nucleoside.

  • Environmental Preparation: Ensure the reagent has been equilibrated to room temperature in a desiccator prior to opening. Opening a cold vial will cause immediate atmospheric condensation, ruining the batch.

  • PPE Donning: Equip double nitrile gloves, safety goggles, and a flame-resistant lab coat.

  • Weighing (Fume Hood): Transfer the required mass of N-Benzoyl-5-methylcytidine into a clean, oven-dried synthesizer vial. Perform this inside a fume hood to prevent dust inhalation.

  • Anhydrous Dissolution: Cap the vial with a septum. Using a dried glass syringe, draw anhydrous acetonitrile (<25 ppm water) and inject it through the septum into the vial. This closed-system transfer prevents moisture exposure[3].

  • System Validation (Self-Check): Swirl the vial gently. The protocol is validated when the solution becomes completely homogeneous and no wavy lines of concentration gradient are observed under ambient light[3].

  • Synthesizer Integration: Quickly transfer the vial to the automated oligonucleotide synthesizer. Ensure the instrument's argon or nitrogen purge is active to maintain an inert blanket over the reagent.

Spill Management and Disposal Plan

Accidental releases of N-Benzoyl-5-methylcytidine require immediate, state-dependent action. Because the compound is handled both as a dry powder and a highly flammable solution, the response must be dynamically tailored.

SpillResponse Spill Spill Detected: N-Benzoyl-5-methylcytidine State Assess Spill State Spill->State Powder Dry Powder Spill State->Powder Liquid Solution Spill (in Acetonitrile) State->Liquid PowderAction Wipe with damp absorbent pad. Avoid dust aerosolization. Powder->PowderAction LiquidAction Apply inert absorbent. Ventilate area (Flammable). Liquid->LiquidAction Waste Place in sealed, labeled hazardous waste container PowderAction->Waste LiquidAction->Waste

Decision matrix and operational workflow for managing N-Benzoyl-5-methylcytidine spills.

Protocol 2: Chemical Spill Response
  • Evacuation & Assessment: Step back and determine the state of the spill. If it is a solvent spill, immediately eliminate all ignition sources in the vicinity.

  • Dry Powder Cleanup:

    • Do not sweep or brush, as this will aerosolize the combustible dust.

    • Cover the powder with a damp, lint-free absorbent pad to suppress dust generation.

    • Gently wipe the area inward to prevent spreading.

  • Solvent Spill Cleanup (Acetonitrile Solution):

    • Apply an inert, non-combustible absorbent (e.g., vermiculite or specialized solvent spill pads) over the liquid.

    • Allow the area to ventilate thoroughly to disperse toxic and flammable vapors.

  • Validation (Self-Check): Inspect the spill surface. The cleanup is validated when a secondary wipe with a fresh, damp cloth reveals no residual white powder or solvent odor.

  • Disposal: Transfer all contaminated pads, gloves, and absorbents into a compatible, clearly labeled hazardous waste receptacle. Do not flush any residue down the sink, as it poses environmental hazards[2].

References

  • CD BioGlyco. "N4-Benzoyl-5'-O-DMT-5-methylcytidine." CD BioGlyco Product Catalog. 1

  • Chemdor Chemicals L.L.C. "DMT-dC(bz) Phosphoramidite Safety Data Sheet (SDS)." Chemdor Chemicals. 2

  • Glen Research. "Technical Brief - Precautions During Packaging of Phosphoramidites and Transfer into Alternative Vials." The Glen Report. 3

  • Sigma-Aldrich. "DNA Oligonucleotide Synthesis." Sigma-Aldrich Technical Resources.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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